molecular formula C7H6BrFO B1278276 3-Bromo-5-fluoroanisole CAS No. 29578-39-0

3-Bromo-5-fluoroanisole

Cat. No.: B1278276
CAS No.: 29578-39-0
M. Wt: 205.02 g/mol
InChI Key: XVNQVSGOIUYOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoroanisole is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQVSGOIUYOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29578-39-0
Record name 3-Bromo-5-fluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoroanisole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroanisole is a halogenated aromatic compound that has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional substitution pattern—a bromine atom, a fluorine atom, and a methoxy group on a benzene ring—provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for selective transformations, making it an invaluable intermediate for creating novel drug candidates and other high-value chemical entities.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature. Its chemical structure and key physical properties are summarized in the table below. The presence of both bromine and fluorine atoms significantly influences the molecule's electronic properties, reactivity, and lipophilicity, which are critical parameters in drug design.

PropertyValueReference(s)
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [1]
CAS Number 29578-39-0[1]
Appearance Colorless to light yellow liquid
Boiling Point 94 °C at 17 mmHg[2]
Density 1.532 g/cm³[3]
Refractive Index 1.519[3]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the methoxy protons and the three aromatic protons. The methoxy group will appear as a singlet, while the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

  • -OCH₃: A singlet is expected around 3.8 ppm.

  • Aromatic Protons: Three signals are expected in the aromatic region (6.8-7.2 ppm). The proton between the bromine and fluorine atoms will likely be a triplet, while the other two protons will appear as doublet of doublets or triplets, influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F).[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (methyl): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1200-1250 cm⁻¹ (strong) and ~1000-1050 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

  • C-F stretching: ~1000-1100 cm⁻¹

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity at m/z 204 and 206.[6] Fragmentation patterns may involve the loss of a methyl radical (·CH₃), a methoxy radical (·OCH₃), or a bromine atom (·Br).[7]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from commercially available fluorinated or brominated precursors. Two common methods are detailed below.

Method 1: From 3,5-Difluorobromobenzene

This method involves the nucleophilic aromatic substitution of a fluorine atom with a methoxy group. The electron-withdrawing nature of the remaining fluorine and bromine atoms facilitates this substitution.

Synthesis from 3,5-Difluorobromobenzene.

Experimental Protocol:

  • To a solution of 3,5-difluorobromobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Method 2: From 3-Bromo-5-fluoroaniline via Sandmeyer Reaction

This classic transformation involves the diazotization of an aniline followed by substitution of the diazonium group. While this method can be effective, it requires careful control of temperature and handling of the potentially unstable diazonium salt.[8][9]

Synthesis via Sandmeyer Reaction.

Experimental Protocol:

  • Diazotization: Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Warm the reaction mixture to facilitate the decomposition of the diazonium salt and formation of 1,3-dibromo-5-fluorobenzene.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Method 1.

  • The resulting 1,3-dibromo-5-fluorobenzene can then be converted to this compound via nucleophilic substitution with sodium methoxide as described in Method 1.

Key Reactions and Applications

The bromine atom in this compound is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a highly sought-after intermediate in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a robust and widely used method for the formation of biaryl structures.[10][11]

Suzuki_Miyaura_Coupling This compound This compound Product Aryl-substituted Fluoroanisole This compound->Product Pd Catalyst, Base Arylboronic Acid

Suzuki-Miyaura Coupling Reaction.

General Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines.[12][13]

Buchwald_Hartwig_Amination This compound This compound Product N-Aryl Amine This compound->Product Pd Catalyst, Ligand, Base Amine

Buchwald-Hartwig Amination Reaction.

General Experimental Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 eq).

  • Add the desired primary or secondary amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent, a powerful carbon nucleophile, by reaction with magnesium metal. This organometallic intermediate can then react with a variety of electrophiles to form new carbon-carbon bonds.[14][15]

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile A This compound B Grignard Reagent A->B Mg, THF (anhydrous) D Alcohol or Carboxylic Acid B->D C Electrophile (e.g., Aldehyde, Ketone, CO₂) C->D

Grignard Reaction Workflow.

General Experimental Protocol for Grignard Reagent Formation:

  • Ensure all glassware is rigorously dried.

  • In a flask under an inert atmosphere, place magnesium turnings (1.1-1.2 eq).

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction. A crystal of iodine may be added as an initiator.

  • Once the reaction begins (indicated by bubbling and/or a color change), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is typically used immediately in the next step.

Reaction with an Electrophile (e.g., an Aldehyde):

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and can cause skin and serious eye irritation.[16] Always wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or foam.[16] Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in modern chemical research and development.

References

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-fluoroanisole (CAS: 29578-39-0)

This compound (CAS Number: 29578-39-0) is a halogenated aromatic compound that has emerged as a critical intermediate and versatile building block in modern synthetic chemistry.[1] Its value lies in the strategic arrangement of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a methoxy group. This specific orientation allows for a high degree of control and selectivity in chemical modifications, making it an ideal starting point for the synthesis of complex molecules. Particularly in the fields of pharmaceutical and agrochemical development, where fine-tuning molecular properties is paramount, this compound serves as a linchpin in the construction of novel drug candidates and active ingredients. This guide provides an in-depth analysis of its properties, synthetic utility, key reaction protocols, and safety considerations for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is typically supplied as a colorless to light yellow transparent liquid with a purity often exceeding 98%.

Chemical Structure

Caption: Structure of 1-bromo-3-fluoro-5-methoxybenzene.

Key Physicochemical Data
PropertyValueSource
CAS Number 29578-39-0[2]
Molecular Formula C₇H₆BrFO[2][3]
Molecular Weight 205.02 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1]
Purity >98.0% (GC)
IUPAC Name 1-bromo-3-fluoro-5-methoxybenzene[2]
Density 1.532 g/cm³[4]
Boiling Point 186.6 °C at 760 mmHg[4]
Flash Point 79.3 °C[4]
Refractive Index 1.519[4]

A comprehensive Certificate of Analysis (CoA) for this compound will typically include spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Section 2: The Synthetic Versatility of this compound

The power of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

  • The Bromine Atom (C3-Position): This is the primary site for synthetic transformations. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent handle for a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. It is also the reactive site for the formation of organometallic reagents, such as Grignard reagents.

  • The Fluorine Atom (C5-Position): As the most electronegative element, the fluorine atom significantly influences the electronic properties of the aromatic ring. Its presence can enhance the metabolic stability and receptor binding affinity of the final molecule, a highly desirable trait in drug discovery.[5] Fluorine substitution is a well-established strategy for modulating the physicochemical properties of drug candidates.[6][7][8]

  • The Methoxy Group (C1-Position): The -OCH₃ group is an electron-donating group that can influence the regioselectivity of further electrophilic aromatic substitutions. It also impacts the lipophilicity and solubility of the molecule and its derivatives.

sub This compound A Palladium-Catalyzed Cross-Coupling sub->A  Br site B Organometallic Formation sub->B  Br site C Modulation of Electronic & ADME Properties sub->C  F, OMe sites A1 Suzuki Coupling (C-C bond) A->A1 A2 Buchwald-Hartwig (C-N bond) A->A2 B1 Grignard Reagent (Ar-MgBr) B->B1 C1 Metabolic Stability C->C1 C2 Receptor Binding C->C2

Caption: Key reactive sites and synthetic pathways for this compound.

Section 3: Key Synthetic Transformations & Field-Proven Protocols

The following protocols represent robust, well-established methodologies for leveraging the reactivity of this compound. The causality behind reagent and condition selection is explained to provide field-proven insight.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid.[9][10] For this compound, this reaction is highly efficient at the bromine-substituted position.

Causality: The choice of a palladium catalyst with appropriate phosphine ligands is critical. The ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[10][11] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[9][12] A solvent system like DME/water or Toluene/water allows both the organic and inorganic reagents to participate in the reaction.

Suzuki_Reaction reactant1 This compound conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME/H₂O) Heat reactant1->conditions reactant2 R-B(OH)₂ (Aryl/Alkenyl Boronic Acid) reactant2->conditions product 3-R-5-fluoroanisole conditions->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio). Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 1-5 mol%).[13]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[14][15] It has largely replaced harsher classical methods for synthesizing aryl amines.[14]

Causality: The success of this reaction relies on a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[16][17] These ligands promote the crucial reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[18] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Buchwald_Hartwig_Reaction reactant1 This compound conditions Pd Catalyst & Ligand Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Heat reactant1->conditions reactant2 R¹R²NH (Primary/Secondary Amine) reactant2->conditions product 3-(R¹R²N)-5-fluoroanisole conditions->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is best to weigh these reagents in an inert atmosphere glovebox. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.

  • Reagent Addition: Remove the vessel from the glovebox. Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.2 eq.).

  • Solvent and Reaction: Add anhydrous, degassed toluene via syringe. Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired aryl amine.

Grignard Reagent Formation

Formation of a Grignard reagent (organomagnesium halide) transforms the electrophilic aryl halide into a potent nucleophile, which can then react with a wide range of electrophiles to form new carbon-carbon bonds.[19]

Causality: This reaction is notoriously sensitive to moisture and protic sources, as the highly basic Grignard reagent will be instantly quenched by water, alcohols, or even acidic C-H bonds.[20] Therefore, all glassware must be rigorously flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used under a strict inert atmosphere.[21][22] A small crystal of iodine is often used to activate the surface of the magnesium turnings to initiate the reaction.[19]

Grignard_Workflow start This compound step1 Mg turnings, I₂ (cat.) Anhydrous THF Inert Atmosphere (Ar/N₂) start->step1 grignard 3-MgBr-5-fluoroanisole (Grignard Reagent) step1->grignard step2 1. Electrophile (e.g., CO₂, RCHO) 2. Aqueous Workup (e.g., NH₄Cl) grignard->step2 product Functionalized Product (e.g., Carboxylic Acid, Alcohol) step2->product

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Grignard Reagent Formation and Trapping

  • Rigorous Setup: Flame-dry a three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel under a stream of inert gas.

  • Initiation: Add magnesium turnings (1.2-1.5 eq.) and a small crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This activates the magnesium.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve this compound (1.0 eq.) in additional anhydrous THF in the dropping funnel. Add a small portion of the anisole solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[19]

  • Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Slowly add the desired electrophile (e.g., an aldehyde or ketone dissolved in anhydrous THF, or bubble CO₂ gas through the solution). Maintain a low temperature as this step is often exothermic.

  • Quenching and Workup: Once the addition is complete, carefully and slowly quench the reaction by adding cold, saturated aqueous NH₄Cl solution.

  • Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The fluoroanisole motif is of significant interest in medicinal chemistry. The strategic incorporation of fluorine can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution increases a molecule's lipophilicity (as measured by logP or logD).[6] This can enhance its ability to cross cell membranes and reach its biological target. The methoxy group also contributes to the overall lipophilic character.

  • Binding Affinity: The highly polarized C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds, or orthogonal multipolar interactions) with amino acid residues in a target protein's binding pocket, leading to increased potency and selectivity.[8]

The utility of this compound lies in its ability to serve as a scaffold, allowing for the introduction of various pharmacophores via the reactions described above, while retaining the beneficial fluoroanisole core.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification (GHS Classification)

Based on available data, the compound is associated with the following hazards:

  • Flammable/Combustible Liquid: It is classified as a flammable or combustible liquid.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Acute Toxicity: May be harmful if swallowed.[2]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated fume hood to avoid inhalation of vapors.[23]

  • Personal Protective Equipment: Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[23]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[24]

  • Handling Practice: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Container: Keep the container tightly sealed to prevent moisture contamination and evaporation.[24]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for molecular construction. Its unique combination of a reactive bromine handle, a property-modulating fluorine atom, and a directing methoxy group provides synthetic chemists with a versatile platform for building complex molecular architectures. The robust and selective transformations it undergoes—particularly palladium-catalyzed cross-couplings and Grignard reactions—make it an invaluable asset in the rapid and efficient synthesis of novel compounds for the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-fluoro-5-methoxybenzene, also known as 3-Bromo-5-fluoroanisole, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering critical data and procedural insights for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective transformations, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Molecular Structure and Identification

The structural arrangement of 1-Bromo-3-fluoro-5-methoxybenzene dictates its chemical reactivity and physical characteristics. Understanding its fundamental identifiers is the first step in its application.

Caption: Molecular Structure of 1-Bromo-3-fluoro-5-methoxybenzene.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name 1-Bromo-3-fluoro-5-methoxybenzene[2]
Synonyms This compound[2][3]
CAS Number 29578-39-0[2]
Molecular Formula C₇H₆BrFO[2]
Molecular Weight 205.02 g/mol [2]

Physicochemical Properties

The physical state and behavior of 1-Bromo-3-fluoro-5-methoxybenzene under various conditions are critical for its handling, storage, and application in chemical reactions.

Table 2: Key Physicochemical Data

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid
Boiling Point 186.564 °C at 760 mmHg[3]
Density 1.532 g/cm³[3]
Refractive Index (n20/D) 1.519[3]
Vapor Pressure 0.905 mmHg at 25°C[3]
Flash Point 79.268 °C[3]
Melting Point
Solubility Profile

The solubility of 1-Bromo-3-fluoro-5-methoxybenzene is dictated by the interplay of its polar (fluoro and methoxy groups) and nonpolar (bromophenyl) components. Generally, it is expected to be miscible with a range of common organic solvents. Due to its predominantly nonpolar aromatic character, it is expected to have low solubility in water.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of 1-Bromo-3-fluoro-5-methoxybenzene. Although specific experimental spectra for this exact compound are not available in the provided search results, data for structurally similar compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons would be influenced by both the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-3-fluoro-5-methoxybenzene would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C-H stretching vibrations of the aromatic ring and the methoxy group.

  • C=C stretching vibrations of the aromatic ring.

  • C-O stretching of the methoxy group.

  • C-Br and C-F stretching vibrations.

Experimental Methodologies for Property Determination

For researchers aiming to verify or determine the physical properties of 1-Bromo-3-fluoro-5-methoxybenzene, standard laboratory protocols can be employed.

Melting Point Determination

A precise melting point can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of the solidified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Solubility Testing

A systematic approach can be used to determine the solubility in various solvents.

Protocol:

  • To a small, measured amount of 1-Bromo-3-fluoro-5-methoxybenzene in a test tube, add a specific volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Vigorously agitate the mixture.

  • Observe whether the compound dissolves completely, partially, or not at all.

  • The process can be repeated with incremental additions of the solvent to determine the approximate solubility.

Caption: Experimental workflow for the synthesis, characterization, and physical property determination of 1-Bromo-3-fluoro-5-methoxybenzene.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-Bromo-3-fluoro-5-methoxybenzene. It is classified as a combustible liquid and may cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place and keep cool.

Conclusion

1-Bromo-3-fluoro-5-methoxybenzene is a valuable chemical intermediate with a well-defined set of physical properties that are crucial for its application in synthetic chemistry. This guide has consolidated the available data on its molecular identity, physicochemical characteristics, and provided an outline for experimental determination of these properties. The unique arrangement of its substituents makes it a compound of interest for further exploration in the development of novel molecules with potential applications in pharmaceuticals and other advanced materials.

References

3-Bromo-5-fluoroanisole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-5-fluoroanisole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, with the chemical formula C7H6BrFO, is a halogenated aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2] Its strategic placement of bromine, fluorine, and methoxy functional groups on the benzene ring makes it a highly versatile intermediate for researchers, particularly in the fields of pharmaceutical and agrochemical development.[2][3] The presence of these distinct functionalities allows for a high degree of control and selectivity in a variety of chemical transformations.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic protocol, its applications in modern drug discovery, and essential safety and handling information for laboratory professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthetic chemistry. The compound is typically a colorless to light yellow, clear liquid.[4] Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C7H6BrFO[1][5]
Molecular Weight 205.02 g/mol [1]
CAS Number 29578-39-0[5]
Appearance Colorless to Light yellow clear liquid[4]
Boiling Point 186.564 °C at 760 mmHg; 94 °C at 17 mmHg[4][5]
Flash Point 79.268 °C[5]
Density 1.532 g/cm³[5]
Refractive Index 1.519[5]
IUPAC Name 1-bromo-3-fluoro-5-methoxybenzene[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes, with a common and effective method involving the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. A notable one-pot procedure for synthesizing fluoroanisoles from polyfluoroanilines involves the nucleophilic aromatic substitution of a fluorine atom on a benzenediazonium salt with a methoxy group, followed by the reductive removal of the diazonium group.[6]

Experimental Protocol: Synthesis from 3-Bromo-5-fluoroaniline

This protocol outlines a general procedure for the synthesis of this compound from 3-Bromo-5-fluoroaniline.

Step 1: Diazotization of 3-Bromo-5-fluoroaniline

  • In a well-ventilated fume hood, prepare a solution of 3-Bromo-5-fluoroaniline in an appropriate acidic medium (e.g., a mixture of sulfuric acid and water).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the aniline solution. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt. The formation of the diazonium salt is critical for the subsequent substitution reaction.

Step 2: Methoxylation and Reductive Dedrazoniation

  • In a separate flask, prepare a solution of methanol, which will serve as the methoxy source. A catalytic amount of a copper salt (e.g., copper(I) oxide or copper powder) can be added to facilitate the reaction.[6]

  • Slowly add the cold diazonium salt solution to the methanol solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. During this step, the diazonium group is replaced by a methoxy group.

  • The reaction can be monitored by thin-layer chromatography (TLC) to determine its completion.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction mixture by adding it to a large volume of water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Methoxylation cluster_purification Step 3: Work-up & Purification A 3-Bromo-5-fluoroaniline in Acidic Solution B Cool to 0-5 °C A->B C Add aq. NaNO2 Solution B->C D Formation of Diazonium Salt Intermediate C->D F Add Diazonium Salt Solution D->F E Methanol with Copper Catalyst E->F G Reaction at Room Temperature F->G H Quench with Water G->H I Solvent Extraction H->I J Wash & Dry Organic Layer I->J K Concentrate under Reduced Pressure J->K L Purification (Distillation/Chromatography) K->L M Pure this compound L->M

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it a valuable scaffold in medicinal chemistry. The bromine atom is particularly useful as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.[3]

The fluorine atom and methoxy group also play crucial roles by influencing the electronic properties of the aromatic ring, which can affect the reactivity of the molecule and the biological activity of the final drug candidate.[2] Fluorine, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8] This makes fluorinated compounds highly sought after in drug design.

Conceptual Role in Complex Molecule Synthesis

Drug_Discovery_Application cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds Start This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Biaryl Biaryl Structures Suzuki->Biaryl Alkynyl Alkynyl-Aryl Structures Sonogashira->Alkynyl Aniline Aryl-Amine Structures Buchwald->Aniline Final Complex Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) Biaryl->Final Further Functionalization Alkynyl->Final Further Functionalization Aniline->Final Further Functionalization

Caption: The central role of this compound in generating diverse molecular scaffolds for drug discovery.

Analytical Characterization

To ensure the purity and identity of this compound, various analytical techniques are employed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess purity, with GC often coupled with mass spectrometry (GC-MS) for definitive structural confirmation.[9] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also essential for elucidating the precise molecular structure and confirming the positions of the substituents on the aromatic ring.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable liquid and vapor and can be harmful if swallowed.[1][10] It is also known to cause skin and serious eye irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[10]

  • Spill and Exposure: In case of a spill, remove all ignition sources and absorb the spill with an inert material. If skin contact occurs, wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists or if the compound is ingested.

References

3-Bromo-5-fluoroanisole solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoroanisole in Organic Solvents

Abstract

This compound (CAS No. 29578-39-0) is a critical halogenated intermediate whose utility in the synthesis of complex pharmaceutical and agrochemical compounds is well-established.[1] Its strategic arrangement of bromo, fluoro, and methoxy functional groups allows for a wide range of chemical modifications, including selective cross-coupling reactions. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing stable formulations. This guide provides a comprehensive analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a predicted solubility profile, and details a robust experimental methodology for its quantitative determination.

Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. For this compound, the interplay between its aromatic core, halogen substituents, and ether linkage dictates its interactions with different solvent environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29578-39-0[2]
Molecular Formula C₇H₆BrFO[2][3]
Molecular Weight 205.03 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 94 °C / 17 mmHg[4]
Flash Point 79 °C
Density ~1.59 g/cm³[4]
Refractive Index ~1.54

These properties, particularly the liquid state at room temperature and the presence of polar functional groups, suggest that this compound will exhibit a nuanced solubility profile, favoring polar organic solvents over highly nonpolar ones.

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" serves as the primary guideline for predicting solubility.[5][6] This axiom relates the polarity of the solute to that of the solvent. The molecular structure of this compound presents several features that influence its polarity and, consequently, its solubility:

  • Aromatic Ring: The core benzene ring is inherently nonpolar, contributing to van der Waals interactions. This suggests a degree of solubility in nonpolar aromatic solvents like toluene.

  • Ether Group (-OCH₃): The C-O-C ether linkage introduces polarity due to the electronegativity of the oxygen atom. The lone pairs on the oxygen can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[7][8] However, the lack of an O-H bond means it cannot act as a hydrogen bond donor.[7]

  • Halogen Substituents (Br, F): The bromine and fluorine atoms are highly electronegative, inducing a dipole moment in the molecule and increasing its overall polarity. These groups facilitate dipole-dipole interactions with polar solvents.[1]

Based on this structural analysis, we can predict the following interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the anisole's ether oxygen, supplemented by dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO)): Good solubility is expected. These solvents possess significant dipole moments that can effectively solvate the polar regions of this compound.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): Limited solubility is predicted. While the aromatic ring provides some nonpolar character, the strong polar contributions from the ether and halogen groups will hinder dissolution in purely aliphatic, nonpolar media.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Polarity Molecular Polarity (Dipole Moment) Hbond H-Bonding Capacity (Acceptor Only) Size Molecular Size & Shape Solvent Organic Solvent Solv_Polarity Solvent Polarity Solv_Hbond H-Bonding Capacity (Donor/Acceptor) Solv_Structure Solvent Structure Solubility Solubility Polarity->Solubility Hbond->Solubility Size->Solubility Solv_Polarity->Solubility Solv_Hbond->Solubility Solv_Structure->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Predicted Solubility Profile

While precise, publicly available quantitative data for this compound is limited, a qualitative profile can be predicted based on its structural analysis and comparison with similar halogenated aromatic compounds.[9] The following table provides a template for researchers, summarizing these predictions and providing a column for experimentally determined values.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
Methanol Polar ProticHighData to be determined
Ethanol Polar ProticHighData to be determined
Isopropanol Polar ProticModerate to HighData to be determined
Acetone Polar AproticHighData to be determined
Tetrahydrofuran (THF) Polar AproticHighData to be determined
Ethyl Acetate Polar AproticHighData to be determined
Dichloromethane (DCM) Polar AproticHighData to be determined
Dimethylformamide (DMF) Polar AproticVery HighData to be determined
Toluene Nonpolar (Aromatic)ModerateData to be determined
Hexane Nonpolar (Aliphatic)LowData to be determined
Water Polar ProticVery Low / InsolubleData to be determined

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, experimental determination is non-negotiable. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the solubility of a compound at equilibrium.[10][11]

Methodology
  • Preparation of Saturated Solutions:

    • To a series of appropriately sized, sealable glass vials, add an excess amount of this compound. The presence of undissolved solute is essential to ensure saturation.

    • To each vial, add a precise, known volume (e.g., 5.0 mL) of a single, high-purity organic solvent.

    • Seal each vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[9]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solid has completely settled.

    • Alternatively, for faster separation, centrifuge the vials at the experimental temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any undissolved solid.

    • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[9]

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by referencing the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

Caption: Experimental workflow for solubility determination.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazards: The compound is classified as a combustible liquid.[2] It may cause skin and eye irritation and is harmful if swallowed.[2]

  • Precautions: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable building block whose effective use hinges on a clear understanding of its solubility. Its molecular structure, characterized by both polar and nonpolar features, results in high solubility in a range of polar aprotic and protic organic solvents, with limited solubility in nonpolar aliphatic media. While theoretical predictions provide a strong foundation, the experimental protocol detailed herein offers a reliable pathway for researchers to obtain the precise, quantitative data necessary for advancing their work in drug discovery and chemical synthesis.

References

Spectroscopic Profile of 3-Bromo-5-fluoroanisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluoroanisole (CAS No: 29578-39-0) is a substituted aromatic ether with significant applications as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a methoxy group, a bromine atom, and a fluorine atom on the benzene ring, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A precise and thorough characterization of this compound is paramount for its effective utilization, and spectroscopic techniques provide the foundational data for structural elucidation and purity assessment.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also a detailed interpretation rooted in the fundamental principles of spectroscopy and contextualized with insights into experimental best practices.

Molecular Structure and Key Features

The structural attributes of this compound are pivotal to understanding its spectroscopic behavior. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents creates a distinct electronic environment on the aromatic ring, influencing the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy group protons.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical to avoid interfering signals.[1]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.[2]

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show the following signals:[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8Singlet (s)3H-OCH₃
~ 6.7 - 7.2Multiplet (m)3HAromatic protons
  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is observed for the methoxy group. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.[4]

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will generally shift these protons downfield compared to unsubstituted anisole.[5] The coupling patterns can be intricate, often appearing as doublets of doublets or triplets of doublets, with typical ortho-coupling constants (J) in the range of 7-10 Hz and meta-coupling constants around 2-3 Hz.[5][6]

Caption: ¹H NMR coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each of the seven unique carbon atoms.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

  • Sample Concentration: A higher concentration of the sample (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon. A greater number of scans and a longer acquisition time are generally necessary.

Data Interpretation

The expected chemical shifts for the carbon atoms in this compound are influenced by the electronic effects of the substituents.[7][8][9]

Chemical Shift (δ, ppm)Assignment
~ 56-OCH₃
~ 100 - 115Aromatic CH (ortho to -OCH₃ and meta to halogens)
~ 115 - 130Aromatic C-Br
~ 160 - 165 (doublet)Aromatic C-F
~ 160Aromatic C-OCH₃
  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear at a characteristic chemical shift around 56 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The carbons attached to bromine and the methoxy group will be significantly shifted, as will the carbons bearing protons.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[11]

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique:[12]

  • Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[13]

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:[14]

Wavenumber (cm⁻¹)Vibration
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch (-OCH₃)
~ 1600, 1470Aromatic C=C stretch
~ 1250 - 1040Aryl-alkyl ether C-O stretch
~ 1100 - 1000C-F stretch
~ 700 - 500C-Br stretch
  • C-H Stretching: Bands corresponding to the aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.

  • Aromatic C=C Stretching: Absorptions due to the carbon-carbon double bond stretching in the benzene ring are typically observed.

  • C-O Stretching: A strong absorption band characteristic of the aryl-alkyl ether C-O stretch is a key diagnostic feature.[15]

  • C-Halogen Stretching: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[16] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.[17]

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[18]

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[19]

  • Detection: Detect the ions and generate a mass spectrum.

Data Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ion peaks.[20][21]

m/zAssignment
204/206Molecular ion [M]⁺ and [M+2]⁺
189/191[M - CH₃]⁺
161/163[M - CH₃ - CO]⁺
125[M - Br]⁺
  • Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 204 and 206, with a relative intensity of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[22][23]

  • Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include the loss of the alkyl group (in this case, a methyl radical) and subsequent loss of carbon monoxide (CO).[24] Cleavage of the C-Br bond is also a likely fragmentation pathway.[24]

MS_Fragmentation M [C₇H₆BrFO]⁺ m/z = 204/206 M_minus_CH3 [C₆H₃BrFO]⁺ m/z = 189/191 M->M_minus_CH3 - CH₃ M_minus_Br [C₇H₆FO]⁺ m/z = 125 M->M_minus_Br - Br M_minus_CH3_minus_CO [C₅H₃BrF]⁺ m/z = 161/163 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a detailed and self-validating system for confirming the structure and purity of this important synthetic intermediate. The provided protocols and interpretative guidance are intended to support researchers in their efforts to effectively utilize this compound in the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Bromo-5-fluoroanisole, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of fully assigned experimental spectra in the public domain, this guide presents a comprehensive analysis based on established principles of NMR theory, including substituent effects on chemical shifts and coupling constants. This document is intended to serve as a practical reference for researchers, aiding in the interpretation of NMR data for this and structurally related compounds.

Introduction to this compound and the Significance of NMR

This compound (C₇H₆BrFO) is a substituted aromatic compound featuring a methoxy group, a bromine atom, and a fluorine atom on the benzene ring. The specific arrangement of these functional groups makes it a versatile intermediate in organic synthesis. Accurate structural elucidation is paramount for its effective use, and NMR spectroscopy stands as the most powerful tool for this purpose. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can confirm the precise substitution pattern and gain insights into the electronic environment of the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons and the three protons of the methoxy group. The analysis of the aromatic region is particularly informative due to the influence of the three different substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-26.9 - 7.1dd⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-46.7 - 6.9dt³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-66.6 - 6.8dd³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
-OCH₃3.8 - 3.9s-
Analysis of Predicted ¹H Chemical Shifts and Coupling Constants
  • Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is expected in the typical range for an aryl methyl ether, around 3.8-3.9 ppm.

  • Aromatic Protons (H-2, H-4, H-6):

    • The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the halogen atoms (bromine and fluorine) are electron-withdrawing through induction but can donate electron density through resonance. Fluorine is highly electronegative, leading to a strong inductive effect.

    • H-2: This proton is situated between the bromine and methoxy groups. It is expected to be a doublet of doublets due to coupling with H-4 and H-6 (⁴J, meta-coupling, typically 2-3 Hz).

    • H-4: This proton is ortho to the fluorine atom and meta to the methoxy group. It will experience a larger coupling to the fluorine atom (³J, typically 8-10 Hz) and a smaller meta-coupling to H-2 and H-6 (⁴J, typically 2-3 Hz), resulting in a doublet of triplets.

    • H-6: This proton is ortho to the methoxy group and meta to both the bromine and fluorine atoms. It is expected to show coupling to H-4 (⁴J) and a larger coupling to the adjacent fluorine atom (³J), appearing as a doublet of doublets.

The predicted splitting patterns are a direct consequence of the through-bond interactions between the protons and the fluorine atom.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (-OCH₃)160 - 162d, ²J(C-F) ≈ 10-15 Hz
C-2110 - 115d, ⁴J(C-F) ≈ 1-3 Hz
C-3 (-Br)120 - 125d, ⁴J(C-F) ≈ 3-5 Hz
C-4105 - 110d, ²J(C-F) ≈ 20-25 Hz
C-5 (-F)162 - 165d, ¹J(C-F) ≈ 240-250 Hz
C-6100 - 105d, ²J(C-F) ≈ 20-25 Hz
-OCH₃55 - 57s
Analysis of Predicted ¹³C Chemical Shifts and C-F Coupling
  • Substituent Effects on Chemical Shifts:

    • The carbon attached to the electronegative oxygen of the methoxy group (C-1) and the highly electronegative fluorine (C-5) are expected to be the most downfield shifted in the aromatic region.

    • The carbon bearing the bromine atom (C-3) will also be downfield shifted, though typically less than carbons attached to oxygen or fluorine.

    • The remaining carbons (C-2, C-4, C-6) will appear at higher fields.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.

    • ¹J(C-F): The direct, one-bond coupling between C-5 and the fluorine atom will be very large, typically in the range of 240-250 Hz.

    • ²J(C-F): The two-bond couplings to the adjacent carbons (C-4 and C-6) will be smaller, around 20-25 Hz.

    • ³J(C-F) and ⁴J(C-F): Longer-range couplings to C-1, C-2, and C-3 will also be observable, though with smaller coupling constants.

Experimental Protocols for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as this compound is soluble in it and the solvent signals do not overlap with the analyte signals. Other common deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

Visualization of Molecular Structure and NMR Correlations

Visualizing the molecular structure and the key through-bond interactions that give rise to the observed NMR parameters can greatly aid in spectral interpretation.

Caption: Molecular structure of this compound showing key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently interpret the NMR data of this important synthetic intermediate. The provided experimental protocol offers a starting point for acquiring high-quality spectra, which are essential for unambiguous structure determination and purity assessment in a research and drug development setting. While predicted data is a valuable tool, it is always recommended to confirm assignments with experimental data whenever possible.

mass spectrometry of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-fluoroanisole

Authored by: A Senior Application Scientist

Introduction: The Analytical Significance of this compound

This compound (CAS No: 29578-39-0) is a substituted aromatic ether that serves as a crucial intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its molecular structure, featuring a methoxy group and two different halogen atoms (bromine and fluorine) on a benzene ring, provides multiple reactive sites for synthetic chemists. The precise characterization of this compound is paramount for ensuring the quality, purity, and identity of starting materials, which directly impacts the yield and success of subsequent synthetic steps.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and verification of such molecules. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and the interpretation of spectral data, moving beyond a simple recitation of methods to explain the causality behind our analytical choices.

Pillar 1: The Isotopic Signature - A Foundational Principle

The most telling feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1] This 1:1 natural distribution means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[2][3] This doublet, referred to as the "M" and "M+2" peaks for the molecular ion, is a definitive signature for the presence of one bromine atom and is a self-validating feature in spectral interpretation.

Pillar 2: Ionization Techniques - Hard vs. Soft Ionization

The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum. The sample must first be converted into gas-phase ions for analysis by the mass spectrometer.[4] For a semi-volatile compound like this compound, several techniques are applicable, each providing different types of structural information.

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[5] This process is highly energetic and not only ionizes the molecule but also causes extensive and reproducible fragmentation.[5] While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragmentation pattern is like a fingerprint, offering deep structural insights.[6]

  • Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique.[7] It uses a reagent gas (like methane or ammonia) which is first ionized by electrons. These reagent gas ions then transfer a proton to the analyte molecule in a less energetic reaction.[4] The primary benefit of CI is the generation of a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation, making it ideal for unequivocally determining the molecular weight of the analyte.[7]

For a comprehensive analysis, employing both EI for structural fingerprinting and CI for molecular weight confirmation is a robust strategy.

Pillar 3: The Analytical Workflow - From Sample to Spectrum

A successful mass spectrometric analysis hinges on a well-designed workflow, from meticulous sample preparation to the final data acquisition. Coupling a separation technique like Gas Chromatography (GC) with Mass Spectrometry (GC-MS) is the most common and effective approach for a volatile compound like this compound.[8]

Experimental Workflow: GC-MS Analysis

The diagram below outlines the logical flow for the analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Prep 1. Sample Dilution (e.g., 1 mg/mL in Dichloromethane) Filter 2. Syringe Filtration (0.45 µm PTFE) Prep->Filter Vial 3. Transfer to GC Vial Filter->Vial Injector 4. GC Injection (Split/Splitless Inlet) Vial->Injector Column 5. Chromatographic Separation (e.g., DB-5ms column) Injector->Column IonSource 6. Ionization (EI or CI) Column->IonSource MassAnalyzer 7. Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector 8. Ion Detection MassAnalyzer->Detector DataAcq 9. Data Acquisition Detector->DataAcq LibrarySearch 10. Spectral Interpretation & Library Matching (NIST) DataAcq->LibrarySearch Report 11. Final Report LibrarySearch->Report

Caption: Workflow for GC-MS analysis of this compound.

Protocol 1: Sample Preparation for GC-MS Analysis

Proper sample preparation is crucial to prevent contamination and ensure compatibility with the instrument. Non-volatile salts or buffers must be avoided as they can contaminate the ion source.

  • Solvent Selection: Choose a high-purity volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate are excellent choices.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. This concentration is typically sufficient for modern GC-MS systems.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a 0.45 µm PTFE syringe filter to prevent clogging the GC inlet liner.

  • Vialing: Transfer the final solution into a 2 mL glass autosampler vial with a PTFE-lined screw cap. Plastic vials should be avoided as organic solvents can leach plasticizers, leading to contamination.

Protocol 2: GC-MS Method Parameters

These parameters serve as a validated starting point for analysis on a standard quadrupole GC-MS system.

Parameter Setting Rationale
GC System
InletSplit/SplitlessAllows for a wide range of sample concentrations.
Inlet Temp250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume1 µLStandard volume to avoid column overloading.
Carrier GasHelium, Constant FlowInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/minOptimal flow rate for most standard capillary columns.
ColumnDB-5ms, 30m x 0.25mm x 0.25µmA robust, general-purpose column suitable for aromatic compounds.
Oven Program50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent and potential impurities.
MS System
Ionization ModeElectron Ionization (EI)To generate a reproducible fragmentation pattern for library matching.
Ionization Energy70 eVStandard energy for creating comparable library spectra.[5]
Source Temp230 °CPrevents condensation of the analyte in the source.
Quad Temp150 °CMaintains ion trajectory and prevents contamination.
Mass Range40-300 m/zCovers the molecular weight of the analyte and its expected fragments.

Pillar 4: Deciphering the Spectrum - Fragmentation Analysis

The molecular formula of this compound is C₇H₆BrFO, with a monoisotopic mass of 203.9586 Da for the ⁷⁹Br isotope and 205.9566 Da for the ⁸¹Br isotope.[9] The EI mass spectrum is predicted to be rich with structurally significant fragments. The fragmentation pathways are largely directed by the functional groups present: the methoxy group and the halogen substituents.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to follow pathways similar to those of anisole and other halogenated aromatics.[10]

Caption: Key fragmentation pathways of this compound under EI.

Table of Expected Fragments

The following table summarizes the key ions expected in the EI mass spectrum. The presence of the bromine isotopic pattern in fragments is a powerful tool for confirming their composition.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Formula Notes
204 / 206Molecular Ion (M⁺˙)[C₇H₆BrFO]⁺˙The parent ion. The ~1:1 ratio of these peaks confirms the presence of one bromine atom.[11]
189 / 191[M-CH₃]⁺[C₆H₃BrFO]⁺Loss of a methyl radical from the methoxy group, a common fragmentation for anisoles.[10]
174 / 176[M-CH₂O]⁺˙[C₆H₄BrF]⁺˙Loss of formaldehyde via rearrangement, characteristic of aryl methyl ethers.
161 / 163[M-CH₃-CO]⁺[C₅H₃BrF]⁺Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.
125[M-Br]⁺[C₇H₆FO]⁺Loss of a bromine radical. Note the absence of the M+2 peak for this fragment. Halogens are easily lost during mass spectrometry.[3]
94[C₆H₃F]⁺˙[C₆H₃F]⁺˙Loss of Br and OCH₃.

Conclusion: A Self-Validating System for Confident Identification

The mass spectrometric analysis of this compound is a robust and highly specific method for its identification and structural confirmation. The analytical approach described herein constitutes a self-validating system. The characteristic 1:1 isotopic doublet for bromine serves as an internal marker, confirming the presence of this halogen in the molecular ion and its corresponding fragments. By combining a systematic experimental workflow using GC-MS with a thorough understanding of predictable fragmentation pathways, researchers, scientists, and drug development professionals can achieve unambiguous characterization of this vital chemical intermediate, ensuring the integrity and quality of their synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoroanisole (CAS No. 29578-39-0) is a strategically important building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the orthogonal reactivity of its three functional groups: a methoxy, a fluorine, and a bromine substituent. This guide provides a detailed exploration of the chemical reactivity centered on the bromine atom. We will dissect the electronic landscape of the aromatic ring, governed by the interplay between the methoxy and fluorine groups, and elucidate how this environment dictates the viability and outcomes of key transformations, including palladium-catalyzed cross-coupling reactions and the formation of potent organometallic intermediates. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights to empower researchers in leveraging this versatile synthon for complex molecular architecture.

The Electronic Architecture of this compound

The reactivity of the C3-Br bond in this compound is not an isolated feature but is profoundly influenced by the electronic contributions of the methoxy (-OCH₃) and fluorine (-F) substituents. Understanding their individual and collective effects is paramount to predicting and controlling reaction outcomes.

Substituent Effects: A Duality of Induction and Resonance

The behavior of substituents on an aromatic ring is governed by two primary electronic phenomena: the inductive effect (-I/+I) and the resonance (or mesomeric) effect (-M/+M).

  • Methoxy Group (-OCH₃): Positioned at C1, the methoxy group is a classic example of a powerful resonance donor (+M) and a weak inductive withdrawer (-I). The oxygen's lone pairs can delocalize into the aromatic π-system, increasing electron density at the ortho (C2, C6) and para (C4) positions.[1][2][3] This resonance donation is a dominant activating effect, making the ring more nucleophilic and reactive towards electrophiles.[2][4]

  • Fluorine Atom (-F): Positioned at C5, the fluorine atom presents a competing electronic profile. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond.[5][6] Concurrently, its lone pairs participate in a weak resonance donation (+M).[5][6] For fluorine, the inductive effect generally outweighs the resonance effect, rendering it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[1][4]

Impact on the C3-Br Reaction Site

The C3 position, bearing the bromine atom, is meta to the methoxy group and ortho to the fluorine atom. The strong +M effect of the methoxy group primarily enriches the C2, C4, and C6 positions, leaving the C3 position relatively electron-neutral or slightly deficient. The powerful -I effect of the adjacent fluorine atom further withdraws electron density from the C3 carbon, making the C-Br bond more polarized and susceptible to oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions.

Quantitative Electronic Influence: Hammett Constants

The electronic influence of substituents can be quantified using Hammett substituent constants (σ), which measure the effect of a substituent on the acidity of benzoic acid.[7][8]

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Electronic Effect
-OCH₃ +0.11[9]-0.24[9]Strong Resonance Donor (+M), Weak Inductive Withdrawer (-I)
-F +0.34[9]+0.05[9]Strong Inductive Withdrawer (-I), Weak Resonance Donor (+M)

These values confirm that the methoxy group is electron-donating at the para position but slightly withdrawing at the meta position. Conversely, fluorine is strongly electron-withdrawing at the meta position. This electronic environment sets the stage for the specific reactivity profile of the bromine atom.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The polarized C-Br bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational for constructing C-C and C-N bonds in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[10] It is widely used for synthesizing biaryl structures. The reactivity of aryl halides in the crucial oxidative addition step follows the order: R-I > R-Br > R-Cl, making aryl bromides like our title compound highly suitable substrates.[10]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Suzuki_Coupling cluster_caption Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂(OR') ArPdBr->ArPdOR Metathesis (Base, e.g., K₂CO₃) ArPdR Ar-Pd(II)L₂(R') ArPdOR->ArPdR Transmetalation (R'-B(OH)₂) ArPdR->Pd0 Reductive Elimination Ar-R' caption Fig 1: Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Suzuki-Miyaura Catalytic Cycle.

Causality: This protocol employs Pd(dppf)Cl₂, a robust catalyst where the dppf ligand's large bite angle promotes reductive elimination and enhances stability.[11] A base like K₂CO₃ is essential for activating the boronic acid for transmetalation.[12][13]

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water can aid in dissolving the base and facilitating the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds by coupling an amine with an aryl halide.[14][15] Its development revolutionized medicinal chemistry by providing facile access to aryl amines, a common motif in pharmaceuticals.[14][16]

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig cluster_caption Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L₂(amine)]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination (R₂NH) AmidoComplex Ar-Pd(II)L₂(amido) AmineComplex->AmidoComplex Deprotonation (Base, e.g., NaOtBu) AmidoComplex->Pd0 Reductive Elimination Ar-NR₂ caption Fig 2: Catalytic cycle for Buchwald-Hartwig amination.

Caption: Buchwald-Hartwig Amination Cycle.

Causality: This protocol uses a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine or the palladium-amine complex, which is a crucial step before reductive elimination.[14][17] The use of a specialized ligand like XPhos or SPhos is often necessary to achieve high yields with a broad range of substrates.

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Catalyst Precursor/Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are often complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the target aryl amine.

Formation of Organometallic Intermediates

The C-Br bond can be transformed into a highly nucleophilic carbon center via halogen-metal exchange, opening a different avenue of reactivity.

Lithiation (Halogen-Metal Exchange)

Reaction with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid halogen-metal exchange to form the corresponding aryllithium species. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles.

Causality: This reaction must be performed at very low temperatures (typically -78 °C) in an aprotic solvent like THF.[18] Higher temperatures can lead to side reactions, including lithiation of the solvent itself. The resulting 3-lithio-5-fluoroanisole is a potent base and nucleophile, ready for in-situ quenching.

  • Reactor Setup: Place a solution of this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, DMF, CO₂) in THF dropwise at -78 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, concentrate, and purify by standard methods (chromatography or crystallization).

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an etheral solvent yields the corresponding Grignard reagent, 3-fluoro-5-methoxyphenylmagnesium bromide.[19] This is a classic and highly effective method for generating a carbon nucleophile.

Causality: The formation of a Grignard reagent is often subject to an induction period because the surface of the magnesium metal is passivated by a layer of magnesium oxide.[19] Activation using iodine, 1,2-dibromoethane, or mechanical crushing is common practice to initiate the reaction.[19][20]

Grignard_Workflow cluster_caption Start This compound (Ar-Br) Grignard Grignard Formation (Ar-MgBr) Start->Grignard Activation Mg Metal + Activator (e.g., I₂) Activation->Grignard Adduct Magnesium Alkoxide Adduct (Ar-C(R₂)OMgBr) Grignard->Adduct Nucleophilic Addition Electrophile Add Electrophile (e.g., Ketone, R₂C=O) Electrophile->Adduct Product Final Product (e.g., Tertiary Alcohol) Adduct->Product Workup Aqueous Workup (e.g., aq. NH₄Cl) Workup->Product caption Fig 3: General workflow for Grignard reagent formation and reaction.

Caption: General workflow for Grignard reagent formation and reaction.

  • Reactor Setup: Place magnesium turnings (1.5 equiv) in a flame-dried flask under argon.

  • Activation: Add a small crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed.

  • Solvent and Initiation: Add a small portion of anhydrous THF. Add a small amount of a solution of this compound (1.0 equiv) in THF. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, further heating may be required.

  • Addition: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) for 1-2 hours to ensure complete consumption of the magnesium.

  • Use: The resulting grey-black solution of the Grignard reagent is ready for reaction with an electrophile as described in the lithiation protocol.

Reactivity Considerations: Nucleophilic Aromatic Substitution (SNAr)

It is critical to note that direct nucleophilic aromatic substitution (SNAr) at the C-Br bond is highly unlikely under typical conditions. SNAr reactions require the aromatic ring to be rendered highly electron-deficient by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[21][22] In this compound, there are no such strongly activating groups in the required positions. The methoxy group is, in fact, an activating group for electrophilic substitution, making the ring electron-rich and thus disfavoring attack by a nucleophile.[1] Therefore, attempts to displace the bromide with nucleophiles like alkoxides or amines without a metal catalyst will predictably fail.

Conclusion

The bromine atom in this compound serves as a versatile synthetic handle, whose reactivity is expertly modulated by the electronic push-pull of the flanking methoxy and fluorine substituents. This guide has demonstrated that the C-Br bond is an excellent participant in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern medicinal chemistry. Furthermore, it can be readily converted into highly reactive organometallic species—both aryllithium and Grignard reagents—providing a gateway to a vast array of carbon-carbon bond-forming reactions. A clear understanding of the underlying electronic principles and the practical, validated protocols provided herein will enable researchers to effectively and strategically incorporate the 3-fluoro-5-methoxy-phenyl motif into complex target molecules.

References

The Strategic deployment of 3-Bromo-5-fluoroanisole in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the intricate landscape of drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Bromo-5-fluoroanisole (CAS No: 29578-39-0) has emerged as a highly versatile and valuable scaffold in medicinal chemistry.[1][2] Its unique trifunctionalized aromatic core, featuring orthogonally reactive bromo, fluoro, and methoxy groups, offers medicinal chemists a powerful tool for the construction of complex molecular architectures with tunable physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the potential applications of this compound, detailing its reactivity in key synthetic transformations and showcasing its utility in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their quest for next-generation therapeutics.

The Physicochemical Landscape and Synthetic Rationale of this compound

This compound is a colorless to light yellow liquid with a molecular formula of C₇H₆BrFO and a molecular weight of 205.02 g/mol .[2] The strategic placement of the bromo, fluoro, and methoxy substituents on the benzene ring is the cornerstone of its synthetic utility.

  • The Bromo Group: This heavy halogen serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[1][2] This allows for the facile introduction of diverse carbon and heteroatom-based substituents, forming the backbone of many drug-like molecules.

  • The Fluoro Group: The high electronegativity of the fluorine atom significantly influences the electronic properties of the aromatic ring. It can modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.[1] While typically less reactive than the bromo group in cross-coupling reactions, the fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, further expanding its synthetic potential.

  • The Methoxy Group: The methoxy group is a key modulator of lipophilicity and can also influence metabolic stability. Crucially, it can be readily cleaved to reveal a highly versatile phenol functionality. This O-demethylation opens up a new dimension of derivatization possibilities, including etherification, esterification, and the introduction of various pharmacophoric elements.

This unique combination of reactive sites allows for a stepwise and controlled diversification of the molecular scaffold, a highly desirable feature in the iterative process of drug discovery.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 29578-39-0[1]
Molecular Formula C₇H₆BrFO[2]
Molecular Weight 205.02 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Purity (typical) >98.0% (GC)[2]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to undergo a variety of selective chemical transformations. This section provides an in-depth look at the most critical reactions, complete with mechanistic insights and detailed experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The bromine atom of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental to the assembly of complex organic molecules.

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-rich aryl bromides like this compound, a phosphine ligand with sufficient steric bulk and electron-donating character is often preferred to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base is essential for the activation of the boronic acid partner.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 205 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add toluene and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

DOT Language Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid + Pd Catalyst & Ligand + Base reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) reagents->reaction 1. Mix workup Aqueous Workup (Extraction, Washing, Drying) reaction->workup 2. React purification Purification (Column Chromatography) workup->purification 3. Isolate product Biaryl Product purification->product 4. Purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

The formation of C-N bonds is a cornerstone of medicinal chemistry, as nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a direct and efficient method for the synthesis of aryl amines from aryl halides.

Causality Behind Experimental Choices: The choice of ligand is paramount in the Buchwald-Hartwig amination to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination of the desired arylamine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol, 205 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add toluene, followed by this compound and morpholine.

    • Seal the tube and heat the mixture at 100 °C for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired N-aryl morpholine.

DOT Language Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)(HNR₂)(Br)L_n] OA_complex->Amine_adduct + HNR₂ Amido_complex Ar-Pd(II)(NR₂)L_n Amine_adduct->Amido_complex - HBr (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

O-Demethylation: Unveiling the Phenolic Core

The cleavage of the methoxy group to a phenol dramatically increases the synthetic versatility of the scaffold, providing a site for further derivatization and interaction with biological targets. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.[3]

Causality Behind Experimental Choices: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.

Experimental Protocol: O-Demethylation of this compound

  • Materials:

    • This compound (1.0 mmol, 205 mg)

    • Boron tribromide (1.0 M solution in dichloromethane, 1.2 mL, 1.2 mmol)

    • Dichloromethane (DCM), anhydrous (5 mL)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the BBr₃ solution dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Add saturated aqueous sodium bicarbonate solution to the residue and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-bromo-5-fluorophenol.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

While less common than reactions at the bromo position, the fluoro group can be displaced by strong nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. In this compound, the combined electron-withdrawing effects of the bromine and the methoxy group (meta to the fluorine) provide moderate activation.

Causality Behind Experimental Choices: SNAr reactions of fluoroarenes are often favored over other haloarenes because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[4][5] The rate-determining step is typically the nucleophilic attack on the aromatic ring.[4][5]

Hypothetical Protocol: Nucleophilic Substitution with Sodium Methoxide

  • Materials:

    • This compound (1.0 mmol, 205 mg)

    • Sodium methoxide (2.0 mmol, 108 mg)

    • Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add sodium methoxide.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction for the formation of 1-bromo-3,5-dimethoxybenzene by GC-MS.

    • Cool the reaction, pour into water, and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The true measure of a building block's value is its successful application in the synthesis of biologically active compounds. While direct examples of marketed drugs synthesized from this compound are not readily found in the public domain, its demethylated analogue, 3-bromo-5-fluorophenol, has been utilized in the synthesis of potent anticancer agents.

Case Study: Synthesis of Anticancer Diaryl Guanidinium Derivatives

3-Bromo-5-fluorophenol has been used as a key intermediate in the synthesis of 3,4'-substituted diaryl guanidinium derivatives. These compounds have demonstrated significant inhibitory activity against the human promyelocytic leukemia (HL-60) cell line, with IC₅₀ values in the low micromolar range.[4][5] The synthesis involves the etherification of the phenol followed by further functionalization, showcasing the utility of the scaffold.

DOT Language Diagram: Retrosynthetic Analysis of a Diaryl Guanidinium Derivative

Retrosynthesis Target Diaryl Guanidinium Derivative Intermediate1 Guanidylated Arylamine Target->Intermediate1 Guanidinylation Intermediate2 Diaryl Ether Intermediate1->Intermediate2 Reduction of Nitro Group StartingMaterial3 Guanidinylating Agent Intermediate1->StartingMaterial3 StartingMaterial4 Substituted Aniline Intermediate1->StartingMaterial4 StartingMaterial1 3-Bromo-5-fluorophenol Intermediate2->StartingMaterial1 Etherification StartingMaterial2 Substituted Aryl Halide Intermediate2->StartingMaterial2

Caption: Retrosynthetic approach to diaryl guanidinium derivatives.

Future Perspectives and Conclusion

This compound represents a powerful and versatile building block for medicinal chemistry. Its trifunctional nature allows for a programmed and divergent synthesis of complex molecular scaffolds. The well-established reactivity of the bromo group in cross-coupling reactions, coupled with the potential for derivatization at the methoxy and fluoro positions, provides a rich chemical space for exploration.

Future applications of this scaffold are likely to be found in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where fine-tuning of physicochemical properties is critical for achieving desired potency, selectivity, and pharmacokinetic profiles. The continued development of novel cross-coupling methodologies will further expand the utility of this compound in drug discovery.

References

Methodological & Application

3-Bromo-5-fluoroanisole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 3-Bromo-5-fluoroanisole: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound (CAS: 29578-39-0) has emerged as a highly valuable and versatile building block for constructing complex molecular architectures. Its utility is derived from the specific arrangement of three key functional groups on the aromatic ring: a bromine atom, a fluorine atom, and a methoxy group.[1]

This unique constitution allows for a suite of selective and high-yielding transformations. The bromine atom serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[2] The methoxy group further modulates the electronic properties and steric environment of the ring. This guide provides detailed application notes and protocols for the key synthetic transformations of this compound, offering researchers a practical framework for its effective use.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations

The bromine atom at the C3 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthesis, allowing for the modular assembly of complex molecules.[3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[3][4][5] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6] The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Ar-Br (Oxidative Addition) ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Base (e.g., K₂CO₃) [M]OR' ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Ar'-B(OH)₂ (Transmetalation) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxy-biphenyl

ParameterCondition/ReagentMolar Equiv.Notes
Aryl Halide This compound1.0---
Boronic Acid Phenylboronic acid1.2Can be substituted with other aryl/heteroaryl boronic acids.
Catalyst Pd(PPh₃)₄0.03 (3 mol%)Other catalysts like Pd(dppf)Cl₂ can also be effective.[7]
Base K₂CO₃ (anhydrous)2.5An aqueous solution of the base is often used.
Solvent Toluene/Ethanol/H₂O4:1:1 (v/v/v)A biphasic system is common for this reaction.
Temperature 90 °C------
Time 4-12 hours---Monitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add the solvent system (e.g., for a 1 mmol scale, use 4 mL Toluene, 1 mL Ethanol).

  • In a separate vial, dissolve K₂CO₃ (2.5 eq) in deionized water (1 mL) and add it to the reaction flask.

  • Fit the flask with a condenser, and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-5-methoxy-biphenyl.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[8][9] This reaction is indispensable in drug discovery, as the arylamine motif is prevalent in countless pharmaceuticals.[8]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8][9] Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[8][9] The choice of a sterically hindered phosphine ligand is crucial for promoting the reductive elimination step.[9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_0 Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Ar-Br (Oxidative Addition) AmineComplex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ ArPdBr->AmineComplex HNR¹R² (Amine Coordination) AmidoComplex Ar-Pd(II)L₂(NR¹R²) AmineComplex->AmidoComplex Base (e.g., NaOt-Bu) (Deprotonation) AmidoComplex->Pd0 Product Ar-NR¹R² AmidoComplex->Product Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-(3-Fluoro-5-methoxyphenyl)morpholine

ParameterCondition/ReagentMolar Equiv.Notes
Aryl Halide This compound1.0---
Amine Morpholine1.2Can be substituted with other primary or secondary amines.
Catalyst Pd₂(dba)₃0.02 (2 mol%)Pre-catalysts like XPhos Pd G3 are also highly effective.
Ligand XPhos0.08 (8 mol%)Sterically demanding biaryl phosphine ligands are preferred.
Base NaOt-Bu1.4A strong, non-nucleophilic base is required.[10][11]
Solvent Toluene (anhydrous)0.1 M concentrationSolvent must be dry and deoxygenated.
Temperature 100 °C------
Time 6-18 hours---Monitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • Inside a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq).

  • Add this compound (1.0 eq) and anhydrous, degassed toluene.

  • Add morpholine (1.2 eq) to the mixture.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously until the starting material is consumed as indicated by TLC or LC-MS analysis.[8]

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.[8]

Organometallic Transformations: Grignard and Lithiation Pathways

Beyond palladium catalysis, this compound can be converted into potent organometallic reagents, opening pathways to different classes of molecules.

Grignard Reagent Formation and Reaction

The reaction of this compound with magnesium metal generates the corresponding Grignard reagent, (3-fluoro-5-methoxyphenyl)magnesium bromide.[12][13] This converts the formerly electrophilic carbon atom into a powerful nucleophile, capable of attacking a wide range of electrophiles such as aldehydes, ketones, and carbon dioxide.[14]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water.[12][15] Therefore, all glassware must be rigorously dried, and anhydrous ether solvents must be used.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[12][15] Activating agents like iodine or 1,2-dibromoethane are often used to expose a fresh magnesium surface.[15]

  • Ethereal Solvents: Solvents like diethyl ether or THF are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent.[14][15]

Grignard_Workflow Grignard Reagent Formation and Reaction Workflow start This compound (Ar-Br) reagent Grignard Reagent (Ar-MgBr) start->reagent Mg, Anhydrous Ether adduct Magnesium Alkoxide/Carboxylate (Ar-C(R₂)O-MgBr) reagent->adduct 1. Add Electrophile electrophile Electrophile (e.g., R₂C=O, CO₂) electrophile->adduct product Final Product (e.g., Alcohol, Carboxylic Acid) adduct->product 2. Aqueous Acid Workup (H₃O⁺)

Caption: A typical experimental workflow for Grignard reagent synthesis and subsequent reaction.

Experimental Protocol: Synthesis of (3-Fluoro-5-methoxyphenyl)(phenyl)methanol

ParameterCondition/ReagentMolar Equiv.Notes
Aryl Halide This compound1.0Must be anhydrous.
Metal Magnesium turnings1.2---
Solvent THF (anhydrous)---Diethyl ether can also be used.
Initiator Iodine crystalCatalyticA single small crystal is usually sufficient.
Electrophile Benzaldehyde1.0Must be anhydrous. Added after Grignard formation.
Workup Saturated aq. NH₄Cl---Or dilute HCl.

Step-by-Step Methodology:

  • Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and N₂ inlet.

  • Add a small portion of anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small amount (approx. 10%) of this solution to the magnesium.

  • Warm the flask gently until the brownish iodine color disappears and bubbling begins, indicating the reaction has initiated.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and quench it by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude alcohol by column chromatography.

Lithiation-Borylation for Advanced Intermediate Synthesis

For more advanced applications, the bromine atom can be replaced with a boronic ester via a lithium-halogen exchange followed by trapping with a borate.[16][17] This transformation converts this compound into a new building block, (3-fluoro-5-methoxyphenyl)boronic acid pinacol ester, which can then be used in subsequent Suzuki-Miyaura couplings. This two-step sequence provides access to molecules that may be difficult to synthesize directly.

Causality Behind Experimental Choices:

  • Cryogenic Temperatures: Organolithium reagents are highly reactive and often thermally unstable. Lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

  • Boronic Ester Electrophile: Isopropyl pinacol borate (i-PrO-Bpin) is a common electrophile for trapping the organolithium species. The reaction is rapid at low temperatures.[16]

Lithiation_Borylation_Workflow Lithiation-Borylation Synthetic Workflow start This compound (Ar-Br) lithiated Lithiated Intermediate (Ar-Li) start->lithiated 1. n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) boronic_ester (3-Fluoro-5-methoxyphenyl)boronic acid pinacol ester (Ar-Bpin) lithiated->boronic_ester 2. Isopropyl pinacol borate (Borylation) suzuki Subsequent Suzuki Coupling boronic_ester->suzuki Use as new building block

Caption: Workflow for converting an aryl bromide to a boronic ester via lithiation.

Experimental Protocol: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

ParameterCondition/ReagentMolar Equiv.Notes
Aryl Halide This compound1.0Must be anhydrous.
Lithiating Agent n-Butyllithium (n-BuLi)1.1Typically a 1.6 M or 2.5 M solution in hexanes.
Solvent THF (anhydrous)------
Borating Agent Isopropyl pinacol borate1.2---
Temperature -78 °C---Maintained with a dry ice/acetone bath.

Step-by-Step Methodology:

  • Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add isopropyl pinacol borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired boronic ester.

Conclusion

This compound is a powerful and versatile building block whose value lies in its predictable and selective reactivity. The bromine atom provides a reliable entry point for a host of high-impact synthetic transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and the formation of organometallic reagents. The strategic presence of the fluoro and methoxy substituents further allows for fine-tuning of the physicochemical properties of the target molecules. The protocols detailed in this guide serve as a robust starting point for researchers aiming to leverage the full synthetic potential of this important intermediate in their drug discovery and materials science programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-5-fluoroanisole in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1]

This guide focuses on a particularly valuable building block: This compound . The unique electronic architecture of this molecule—featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom meta to each other—makes it a highly versatile intermediate for creating complex biaryl structures. The bromine atom serves as an efficient handle for the Suzuki coupling, allowing for its strategic replacement with a wide array of organic fragments. Understanding the nuances of its reactivity is key to leveraging its full synthetic potential.

These application notes provide researchers, scientists, and drug development professionals with a detailed mechanistic overview, field-proven protocols, and optimization strategies for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Heart of the Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Each step is critical for the overall efficiency of the transformation.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in the formation of a square-planar Pd(II) complex. Aryl bromides are excellent substrates for this step due to their favorable reactivity.[2]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron species to the palladium center. The reaction requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate anion (R²-B(OH)₃⁻).[1][5][6] This "ate" complex then readily exchanges its organic group with the halide on the Pd(II) center. The choice of base is therefore not a trivial matter; it is a key mechanistic lever.

  • Reductive Elimination : In the final step, the two organic moieties on the palladium complex—the 3-fluoro-5-methoxyphenyl group and the R² group from the boronic acid—couple to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination prod Ar-R' (Product) pd2_trans->prod Product Out sub Ar-Br (this compound) sub->pd0 Reactant In boronate R'-B(OH)₃⁻ (from R'-B(OH)₂ + Base) boronate->pd2_ox Reactant In

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing for Success: A Guide to Key Reaction Parameters

The success of a Suzuki coupling hinges on the careful selection of several key components. For a substrate like this compound, understanding these parameters is crucial for achieving high yields and purity.

ParameterKey Considerations & Expert InsightsTypical Reagents
Palladium Catalyst The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand offer greater flexibility. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often superior for promoting the oxidative addition of aryl bromides and preventing catalyst decomposition.[7][8][9]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand Ligands stabilize the Pd(0) species, prevent the formation of inactive palladium black, and tune the reactivity of the catalyst. For aryl bromides, triphenylphosphine (PPh₃) is a common starting point, but more sterically demanding and electron-rich ligands like tricyclohexylphosphine (PCy₃) or SPhos can significantly improve reaction rates and yields.PPh₃, PCy₃, XPhos, SPhos, dppf
Base The base plays multiple roles: it is essential for the formation of the reactive boronate species and facilitates the regeneration of the catalyst.[1][5] Inorganic bases are most common. The choice can influence reaction rate and side reactions. Cesium carbonate (Cs₂CO₃) is often highly effective but more expensive, while potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) offer a good balance of reactivity and cost.[1]K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Boronic Acid Partner Boronic acids are prone to a key side reaction: protodeboronation, where the C-B bond is cleaved by water or other protic species.[2][10] To mitigate this, one can use a slight excess (1.1-1.5 eq.) of the boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters, MIDA boronates) or potassium trifluoroborate salts can be employed, which are more resistant to degradation.[11][12]Arylboronic acids, Arylboronic acid pinacol esters
Solvent System Suzuki couplings are often performed in biphasic solvent systems. An organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the formation of the boronate.[2] Common organic solvents include toluene, 1,4-dioxane, and THF.[1][3] For improved safety and environmental impact, "green" solvents like 2-MeTHF or isopropyl acetate (iPrOAc) are excellent alternatives.[13][14]Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Temperature Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 80-100 °C.[3][15] The exact temperature should be optimized to ensure complete conversion while minimizing thermal decomposition of reagents or the catalyst.80-110 °C
Atmosphere The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction vessel.[10]Nitrogen or Argon

Field-Proven Experimental Protocol

This section provides a reliable, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental_Workflow start Start setup 1. Reagent & Glassware Prep (Dry glassware, weigh reagents) start->setup inert 2. Inert Atmosphere (Assemble flask, purge with N₂/Ar) setup->inert addition 3. Reagent Addition (Add solids, then degassed solvents) inert->addition reaction 4. Reaction (Heat to 80-100 °C, monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Cool, dilute, extract with organic solvent) reaction->workup purify 6. Purification (Dry organic layer, concentrate, column chromatography) workup->purify end End (Characterize pure product) purify->end

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask or round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating source (e.g., heating mantle)

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

    • Expert Tip: Adding the reagents as solids first simplifies the process and avoids premature reactions.

  • Establishing Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition:

    • Using a cannula or syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical reaction concentration is 0.1 M with respect to this compound.

    • Causality Check: The solvent must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the target temperature (e.g., 90 °C).

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine to remove the inorganic base and other water-soluble impurities.

  • Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[16][17]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase catalyst loading slightly (e.g., from 2% to 5%). 3. Increase the reaction temperature in 10 °C increments.
Significant Side Products 1. Protodeboronation: Hydrolysis of the boronic acid. 2. Dehalogenation: The bromo-anisole is converted to fluoroanisole.[18] 3. Homocoupling: Coupling of two boronic acid molecules.1. Use a more stable boronic ester (pinacol) or increase the stoichiometry of the boronic acid to 1.5 eq. Ensure the base is not excessively strong or the water content too high. 2. This can be caused by hydride sources. Ensure solvents are pure. Sometimes a milder base or lower temperature can help. 3. Lower the catalyst loading and ensure the absence of oxygen, which can promote this side reaction.
Difficulty in Purification 1. Residual palladium catalyst in the product. 2. Product has similar polarity to a starting material or byproduct.1. Filter the crude product solution through a small plug of Celite or silica before concentration. 2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. If the product is a solid, recrystallization may be an effective alternative to chromatography.[16]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of valuable fluorinated biaryl compounds. Success in this endeavor is not merely about following a recipe but about understanding the function of each component—from the palladium catalyst and its ligand to the base and solvent. By carefully controlling the reaction parameters to favor the desired catalytic cycle and minimize side reactions, researchers can reliably and efficiently access complex molecular targets. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic campaigns, turning a powerful reaction into a predictable and dependable laboratory tool.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-5-fluoroanisole. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a variety of pharmaceutical and materials science applications. This document delves into the mechanistic underpinnings of the reaction, offers practical guidance on catalyst, ligand, and base selection, and presents step-by-step protocols for the coupling of this compound with representative primary and secondary amines. Safety considerations and data interpretation are also addressed to provide researchers, scientists, and drug development professionals with a thorough resource for the successful implementation of this versatile cross-coupling reaction.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. These motifs are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely supplanting harsher, more limited classical methods for C-N bond formation.[1]

This compound is a valuable building block in medicinal chemistry, with its unique substitution pattern allowing for the introduction of diverse functionalities. The ability to selectively form a C-N bond at the C3 position via Buchwald-Hartwig amination opens a direct and efficient pathway to a wide range of novel chemical entities with potential therapeutic applications.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] A simplified representation of the catalytic cycle is depicted below.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine Amine_Complex [Ar-Pd(II)(Amine)L2]+Br- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(Amido)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NRR' Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps, while also preventing catalyst decomposition.[3]

Reagent Selection and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, and base.

Palladium Source

Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[2] While Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction to the active Pd(0) species, Pd₂(dba)₃ is a Pd(0) source. For reproducibility and milder reaction conditions, pre-formed palladium catalysts, often referred to as "precatalysts," are increasingly popular. These complexes are typically air- and moisture-stable and readily generate the active catalytic species under the reaction conditions.

Ligand Selection

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For an electron-deficient aryl bromide like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition step and promote the reductive elimination to form the desired product.

LigandStructureKey Features
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA versatile, robust ligand with a large bite angle, often effective for a broad range of substrates.[4][5]
Josiphos-type Ligands Ferrocene-based diphosphine ligandsHighly effective for the coupling of primary amines, often allowing for low catalyst loadings.[6]
Buchwald's Biarylphosphine Ligands (e.g., XPhos, RuPhos) Sterically demanding and electron-rich monophosphine ligandsExcellent for challenging couplings, including those involving unactivated aryl chlorides and sterically hindered amines.[3]
Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu) ~19A commonly used, strong base effective for a wide range of substrates.[7]
Potassium tert-butoxide (KOtBu) ~19Similar in strength to NaOtBu, also widely used.[7]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base, often used for less reactive amines or when protic functional groups are present.
Cesium carbonate (Cs₂CO₃) ~10.3A weaker base that can be advantageous for substrates sensitive to stronger bases.[8]

Experimental Protocols

Safety Precautions: The following procedures should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.

General Procedure for the Buchwald-Hartwig Amination of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst, ligand, and base to a dry flask B Add this compound and amine A->B C Add anhydrous solvent B->C D Heat the reaction mixture under an inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with solvent E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: General Experimental Workflow.

Protocol for the Amination of this compound with a Primary Amine (e.g., Aniline)
  • Reagents:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous toluene (0.2 M)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon three times.

    • Under a positive flow of argon, add this compound and aniline.

    • Add anhydrous toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Amination of this compound with a Secondary Amine (e.g., Morpholine)
  • Reagents:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • RuPhos (3 mol%)

    • Potassium tert-butoxide (1.4 equiv)

    • Anhydrous 1,4-dioxane (0.2 M)

  • Procedure:

    • Follow steps 1-4 of the primary amine protocol, using the reagents listed above.

    • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

    • Stir for 4-12 hours, monitoring the reaction progress.

    • Follow the workup and purification steps (7-11) as described in the primary amine protocol.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the Buchwald-Hartwig amination of this compound with various classes of amines, based on literature precedents for similar electron-deficient aryl bromides.[11][12]

Amine ClassRepresentative AmineTypical Catalyst System (Pd Source/Ligand)Typical BaseExpected Yield Range
Primary ArylamineAnilinePd(OAc)₂ / XantphosNaOtBu75-90%
Primary Alkylaminen-HexylaminePd₂(dba)₃ / Josiphos-typeLHMDS80-95%
Secondary Cyclic AmineMorpholinePd₂(dba)₃ / RuPhosKOtBu85-98%
Secondary Acyclic AmineDiethylaminePd(OAc)₂ / XPhosNaOtBu60-80%

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents or a precatalyst.
Inappropriate ligand or baseScreen a variety of ligands and bases. For electron-deficient substrates, stronger bases are often required.
Formation of hydrodehalogenated byproduct β-hydride eliminationUse a bulkier ligand to favor reductive elimination. Lowering the reaction temperature may also help.[13]
Low yield with primary amines Formation of bis-arylated productUse a slight excess of the amine (1.1-1.2 equiv).

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a diverse array of arylamines. By carefully selecting the palladium source, ligand, and base, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Regioselective Lithiation of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-fluoroanisole is a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its strategically placed functional groups—a bromine atom, a fluorine atom, and a methoxy group—allow for precise and selective chemical modifications. This application note provides a detailed protocol for the regioselective lithiation of this compound, a critical transformation that opens avenues for introducing a wide range of functionalities at a specific position on the aromatic ring. This method leverages the principle of Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic compounds.[1][2][3]

Principle of the Reaction: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a synthetic strategy where a heteroatom-containing functional group on an aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho position.[1][3][4] This process forms a highly reactive aryllithium intermediate, which can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity.[2][3]

In the case of this compound, the methoxy group (-OCH₃) serves as the Directed Metalation Group (DMG).[1][2] The Lewis basic oxygen atom of the methoxy group coordinates with the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium), bringing the base into close proximity to the ortho-protons.[1][4][5] This "complex-induced proximity effect" significantly increases the kinetic acidity of the ortho-protons, facilitating their removal.[2][4][5]

Competition Between Lithiation and Lithium-Halogen Exchange

A critical consideration in this reaction is the potential for a competing side reaction: lithium-halogen exchange.[6] Organolithium reagents can react with aryl bromides to exchange the bromine atom for a lithium atom.[6] However, in this specific substrate, the directing effect of the methoxy group strongly favors deprotonation at the C2 position (ortho to the methoxy group) over lithium-bromine exchange at the C3 position. The rate of this directed deprotonation is generally faster than the lithium-halogen exchange, especially at low temperatures, allowing for a highly regioselective transformation.[7]

Reaction Mechanism Overview

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Nucleophilic Aromatic Substitution on a Dihalogenated Anisole

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[5][6]

The substrate of interest, 3-bromo-5-fluoroanisole, presents a unique case for studying SNAr reactions. It possesses two potential leaving groups, bromide and fluoride, and a methoxy group, which can influence the reactivity and regioselectivity of the substitution. This document provides a detailed guide to understanding and performing SNAr reactions on this versatile building block, which is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Understanding the Reactivity of this compound

The success of an SNAr reaction on this compound is dictated by the interplay of the electronic effects of its substituents: the methoxy group (-OCH3), the bromine atom (-Br), and the fluorine atom (-F).

  • Methoxy Group (-OCH3): The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+R). However, in the context of SNAr, its effect is more nuanced. While it donates electron density through resonance, it is also moderately electron-withdrawing through induction (-I). Its overall effect on the ring's susceptibility to nucleophilic attack depends on its position relative to the leaving group and other substituents.

  • Halogens (-F, -Br): Halogens are deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect (-I). This same inductive effect makes them activators for SNAr by making the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.[1] In terms of leaving group ability in SNAr reactions, the trend is often F > Cl ≈ Br > I.[5][7] This is counterintuitive to the trend observed in SN2 reactions and is because the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group.[5][8] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile.[1]

Regioselectivity: Predicting the Site of Nucleophilic Attack

In this compound, the nucleophile can potentially attack the carbon bearing the bromine or the fluorine. The methoxy group is meta to both halogens. The fluorine and bromine atoms are also meta to each other.

  • Activating Effects: Both the fluorine and bromine atoms act as EWGs through their inductive effects, activating the ring towards nucleophilic attack.

  • Leaving Group Ability: As mentioned, fluorine is generally a better leaving group in SNAr reactions than bromine.[7]

Therefore, nucleophilic attack is most likely to occur at the carbon attached to the fluorine atom, leading to the displacement of fluoride. The bromine atom would then remain on the aromatic ring, available for subsequent transformations such as cross-coupling reactions.

Summary of Substituent Effects:
SubstituentInductive EffectResonance EffectOverall Effect on SNArLeaving Group Ability
-OCH3-I (Withdrawing)+R (Donating)Weakly DeactivatingPoor
-F-I (Strongly Withdrawing)+R (Weakly Donating)ActivatingExcellent
-Br-I (Withdrawing)+R (Weakly Donating)ActivatingGood

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This step is typically the rate-determining step as it involves the disruption of the aromatic system.[5]

  • Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. This step is usually fast.

Caption: General SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with common nucleophiles.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the reaction of this compound with morpholine to yield 4-(3-bromo-5-methoxyphenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add morpholine (1.2 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow start Start reactants 1. Add this compound, morpholine, and K₂CO₃ to DMF start->reactants heat 2. Heat reaction mixture (80-100 °C) reactants->heat monitor 3. Monitor reaction progress by TLC/LC-MS heat->monitor workup 4. Aqueous workup and extraction with EtOAc monitor->workup dry 5. Dry organic layer and concentrate workup->dry purify 6. Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for amination of this compound.

Protocol 2: O-Arylation with a Phenol

This protocol describes the reaction of this compound with a substituted phenol to form a diaryl ether.

Materials:

  • This compound

  • Substituted phenol

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe and needles

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.2 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq, 60% dispersion in mineral oil) or t-BuOK (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

Even with well-defined protocols, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Insufficient activation of the aromatic ring.- Poor leaving group.- Inactive nucleophile.- Inappropriate solvent or temperature.- While this compound is activated, for very weak nucleophiles, consider a more electron-deficient substrate if possible.- Fluorine is an excellent leaving group, so this is less likely to be the issue.- Ensure the nucleophile is sufficiently basic or use a stronger base to deprotonate it.- Use a polar aprotic solvent like DMF, DMSO, or NMP. Increase the reaction temperature.
Side Product Formation - Reaction with the solvent.- Decomposition of starting material or product.- Competing reaction at the bromine position.- Use a non-reactive solvent.- Lower the reaction temperature and monitor the reaction closely to avoid over-running.- While substitution at fluorine is favored, some substitution at bromine may occur, especially at high temperatures or with certain nucleophiles. Optimize reaction conditions to favor the desired regioselectivity.
Incomplete Conversion - Insufficient reaction time or temperature.- Deactivation of the nucleophile.- Reversible reaction.- Increase the reaction time and/or temperature.- Ensure an excess of the nucleophile and base are used.- Use a stronger base to drive the reaction to completion.

Conclusion

Nucleophilic aromatic substitution on this compound is a powerful tool for the synthesis of a variety of substituted aromatic compounds. By understanding the underlying principles of reactivity and regioselectivity, and by following well-defined experimental protocols, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research.

References

application of 3-Bromo-5-fluoroanisole in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 3-Bromo-5-fluoroanisole in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern pharmaceutical development, the efficiency and precision of synthetic chemistry are paramount. The journey from a promising lead compound to a clinical candidate relies on the strategic use of versatile chemical building blocks. This compound (CAS No: 29578-39-0) has emerged as a critical intermediate, valued for its unique trifunctionalized aromatic core. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and furnishing detailed protocols for its use in synthesizing complex pharmaceutical intermediates.

The utility of this compound stems from the distinct roles of its three substituents on the benzene ring: a bromine atom, a fluorine atom, and a methoxy group.

  • The Bromine Atom: Serves as a highly versatile synthetic "handle." Its presence on the aryl ring makes it an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[1]

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug molecule's pharmacological profile. Fluorine's high electronegativity can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity, thereby improving bioavailability.[1]

  • The Methoxy Group: This group influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions within a receptor's binding site. Its presence also affects the regioselectivity of subsequent chemical transformations.

This unique combination of functional groups allows chemists to perform selective and sequential modifications, making this compound an ideal starting point for constructing novel drug candidates for various therapeutic areas, including oncology and inflammatory diseases.

Caption: Key functional groups of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern organic synthesis and have had a profound impact on drug discovery.[2][3][4][5] For this compound, the bromine atom is the primary site for these powerful transformations.

Buchwald-Hartwig Amination: Forging Critical C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is indispensable in pharmaceutical synthesis because the aniline and heteroarylamine motifs are prevalent in a vast number of bioactive molecules, particularly kinase inhibitors.[5][8]

Causality of Method Selection: Traditional methods for C-N bond formation often require harsh conditions and have limited functional group tolerance. The Buchwald-Hartwig reaction offers a mild and highly general alternative, allowing for the coupling of a wide variety of amines with the 3-fluoro-5-methoxyphenyl core, accelerating the exploration of structure-activity relationships (SAR).[6][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition ArylHalide This compound ArylHalide->OxAdd Amine R₂NH AmineCoord L₂Pd(II)(Ar)(Br)(R₂NH) Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord Product Product (Aryl Amine) OxAdd->AmineCoord Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(3-fluoro-5-methoxyphenyl)aniline

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 205 mg), aniline (1.2 mmol, 112 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and a suitable palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and ligand (e.g., XPhos, 0.04 mmol, 19 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(3-fluoro-5-methoxyphenyl)aniline.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA common and highly effective catalyst/ligand system for C-N coupling.[10]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[10]
Solvent Toluene or DioxaneAnhydrous, high-boiling, non-polar aprotic solvents are standard.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.
Typical Yield 75-95%Dependent on specific amine coupling partner and reaction optimization.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide.[11] It is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are fundamental to the structure of many pharmaceuticals, including numerous kinase inhibitors.[5][12][13]

Causality of Method Selection: The Suzuki reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[14][15] The boronic acid byproducts are generally non-toxic and easily removed, simplifying purification.[15] This allows for the rapid generation of diverse biaryl compounds from this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition ArylHalide This compound ArylHalide->OxAdd BoronicAcid R-B(OH)₂ Boronate Boronate Complex R-B(OH)₃⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid Product Product (Biaryl) Transmetalation Transmetalation L₂Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-fluoro-5-methoxy-1,1'-biphenyl

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 mmol, 205 mg), phenylboronic acid (1.2 mmol, 146 mg), and a base such as potassium carbonate (2.0 mmol, 276 mg).

  • Solvent and Catalyst: Add a solvent mixture, typically dioxane/water (4:1, 5 mL). Purge the solution with argon for 15 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 4-12 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue via silica gel chromatography (hexane/ethyl acetate) to obtain the biphenyl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Highly reliable catalysts for Suzuki couplings.[5][15]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄An aqueous base is required to activate the boronic acid for transmetalation.[11][14]
Solvent Dioxane/Water, Toluene/Water, THFA biphasic solvent system is common to dissolve both organic and inorganic reagents.[11]
Temperature 80-100 °CStandard heating to ensure a reasonable reaction rate.
Typical Yield 80-98%Generally a high-yielding and robust reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[17] It is a key method for synthesizing aryl alkynes, which are important structural motifs and versatile intermediates for further transformations in drug synthesis.[16]

Causality of Method Selection: The Sonogashira reaction provides direct access to rigid, linear alkynyl scaffolds that can act as linkers or pharmacophores. The reaction proceeds under relatively mild conditions and is compatible with many functional groups, making it a powerful tool for building molecular complexity from this compound.[17][18]

Experimental Protocol: Synthesis of 1-((3-fluoro-5-methoxyphenyl)ethynyl)benzene

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 205 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 17.5 mg).

  • Inert Atmosphere: Seal and purge the flask with argon.

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 3 mL) and anhydrous THF (3 mL). Add phenylacetylene (1.1 mmol, 112 mg).

  • Reaction: Stir the mixture at room temperature for 8-16 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in diethyl ether or ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic catalytic system for Sonogashira coupling.[19]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both the base and often as the solvent.
Solvent THF, DMF, or neat amineA polar aprotic solvent is typically used.
Temperature 25-60 °COften proceeds efficiently at room temperature.[20]
Typical Yield 70-95%A reliable and high-yielding transformation.

Part 2: Ortho-Directed Lithiation and Functionalization

Beyond cross-coupling, the substituents on this compound can direct the regioselective functionalization of the aromatic ring through ortho-directed metalation (lithiation). The methoxy group is a known ortho-directing group, potentially allowing for lithiation at the C2 or C6 position.

Causality of Method Selection: This strategy provides a powerful, alternative route to introduce substituents onto the aromatic ring that may not be accessible via other methods. By forming an aryllithium intermediate, a strong nucleophile is generated, which can then be "quenched" with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups with high regioselectivity.[21] Precise temperature control is crucial, as lithiated haloarenes can be unstable.[21][22]

Experimental Protocol: Lithiation and Quench with an Electrophile (e.g., DMF)

  • Setup: To a flame-dried, three-neck flask under argon at -78 °C (dry ice/acetone bath), add a solution of this compound (1.0 mmol, 205 mg) in anhydrous THF (10 mL).

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 mmol, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 1.5 mmol, 110 mg), dropwise.

  • Warming: Allow the reaction to slowly warm to room temperature over 2-3 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by silica gel chromatography.

ParameterConditionRationale
Lithium Base n-BuLi or s-BuLiStrong organolithium bases required for deprotonation of the aryl ring.
Solvent Anhydrous THF or Diethyl EtherAprotic ethereal solvents stabilize the organolithium species.
Temperature -78 °CLow temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.[21][22]
Electrophiles DMF, CO₂, I₂, R-X, AldehydesA wide range of electrophiles can be used to trap the nucleophilic intermediate.
Typical Yield 50-80%Yields can be variable and are highly dependent on the electrophile and strict control of conditions.

Part 3: Application Case Study - Synthesis of a Kinase Inhibitor Core Structure

To illustrate the power of this compound, this section outlines a synthetic workflow to create a core structure common in modern kinase inhibitors, which often feature a central biaryl or aryl-heteroaryl hinge-binding motif.[23][24][25] This hypothetical two-step synthesis combines a Suzuki coupling with a Buchwald-Hartwig amination.

Case_Study_Workflow Start This compound Step1 Suzuki Coupling (with Pyridine-3-boronic acid) Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Start->Step1 Intermediate Intermediate A (3-Fluoro-5-(pyridin-3-yl)anisole) Step1->Intermediate Step2 Buchwald-Hartwig Amination (with 4-Aminophenol) Catalyst: Pd₂(dba)₃ / XPhos Base: Cs₂CO₃ Intermediate->Step2 Final Kinase Inhibitor Core (Target Molecule) Step2->Final

Caption: Workflow for synthesizing a kinase inhibitor core.

Protocol: Step 1 - Suzuki Coupling

  • Objective: Synthesize 3-fluoro-5-(pyridin-3-yl)anisole.

  • Procedure: Following the general Suzuki protocol (Section 1.2), react this compound (1.0 mmol) with pyridine-3-boronic acid (1.2 mmol) using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a 4:1 dioxane/water mixture. Heat at 95 °C for 8 hours. After work-up and purification, the intermediate is obtained (Typical yield: ~85%).

Protocol: Step 2 - Demethylation and Functionalization (Conceptual Extension)

While the above provides a core, a further common step in kinase inhibitor synthesis would be demethylation of the anisole to a phenol, followed by etherification or other modifications. For the sake of a direct two-step example from the primary intermediate: if the starting material were instead 3-bromo-5-fluoronitrobenzene, a more direct route to an amine for subsequent coupling would be possible after the initial Suzuki reaction and a nitro reduction step. This highlights the modularity of these building blocks in synthetic design. The workflow demonstrates how two powerful, selective reactions can rapidly build molecular complexity around the 3-fluoroanisole core.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis due to its strategically placed functional groups. Its bromine atom provides a reliable anchor for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings. These reactions enable the efficient and modular construction of carbon-nitrogen and carbon-carbon bonds, which form the backbone of countless drug candidates. Furthermore, the presence of fluorine and methoxy groups provides medicinal chemists with levers to fine-tune the physicochemical and pharmacological properties of the final molecules. The protocols and principles outlined in this guide demonstrate the versatility and indispensability of this compound in accelerating modern drug discovery and development programs.

References

Application Notes & Protocols: Leveraging 3-Bromo-5-fluoroanisole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 3-Bromo-5-fluoroanisole (CAS No: 29578-39-0). We will delve into the compound's unique reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its role in constructing complex molecular scaffolds for next-generation crop protection agents.

Introduction: The Strategic Value of this compound

The development of novel agrochemicals requires building blocks that offer both synthetic versatility and the ability to impart desirable physicochemical properties to the final active ingredient. This compound is a prime example of such a strategic intermediate.[1] Its trifunctionalized aromatic ring—featuring a bromine atom, a fluorine atom, and a methoxy group—provides a powerful platform for molecular design.

  • The Bromine Atom: Serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the core of many active ingredients.[1][2]

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in agrochemical design. It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the electronic properties of the molecule to enhance binding affinity with its biological target.[1]

  • The Methoxy Group (Anisole): This group also influences the electronic nature of the ring and can participate in hydrogen bonding. Its presence can modulate the solubility and transport properties of the final compound within the plant.

This guide will focus on the practical application of this compound, moving from its fundamental reactivity to detailed protocols for key synthetic transformations that are cornerstones of agrochemical research and development.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is critical for successful reaction design and optimization.

PropertyValueSource
CAS Number 29578-39-0
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Purity Typically >98.0% (GC)[4]
Synonyms 1-Bromo-3-fluoro-5-methoxybenzene[5]

The reactivity of this compound is dominated by the carbon-bromine bond, making it an excellent electrophile for a variety of cross-coupling reactions. The fluorine and methoxy substituents render the aromatic ring electron-rich, which can influence the kinetics of oxidative addition in palladium-catalyzed cycles.

Caption: Synthetic utility of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern chemical synthesis, and they are particularly crucial in the agrochemical industry for their reliability and functional group tolerance.[2][6] We will detail protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an aryl halide and an organoboron compound.[7] This is frequently used to synthesize biaryl or aryl-heteroaryl scaffolds, which are prevalent in many fungicides and herbicides.

Rationale for Protocol Design:

  • Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a phosphine ligand is standard. For this electron-rich aryl bromide, a moderately electron-rich and bulky ligand like triphenylphosphine (PPh₃) or a more specialized ligand can be effective. We will use a standard, reliable catalyst for broad applicability.[8]

  • Base: A base, typically an inorganic carbonate like K₂CO₃, is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[7][9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.[9]

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic acid

This protocol details the synthesis of a 3-(pyridin-3-yl)-5-fluoroanisole scaffold, a common motif in bioactive molecules.

Materials:

  • This compound (1.0 eq, 205 mg, 1.0 mmol)

  • Pyridine-3-boronic acid (1.2 eq, 147 mg, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)

  • Triphenylphosphine [PPh₃] (0.08 eq, 21 mg, 0.08 mmol)

  • Potassium Carbonate [K₂CO₃] (2.0 eq, 276 mg, 2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized Water (2 mL, degassed)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, pyridine-3-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Scientist's Note: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for reaction efficiency and reproducibility.[8]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed deionized water.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is vital for synthesizing anilines and N-heterocycles, which are key components of numerous insecticides and fungicides.

Rationale for Protocol Design:

  • Catalyst System: This reaction typically requires more sophisticated catalyst systems than the Suzuki coupling. A palladium precatalyst combined with a sterically hindered, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or a ferrocenylphosphine) is often necessary to facilitate the challenging reductive elimination step.[10][12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex without competing as a nucleophile.[10][13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of a N-(3-fluoro-5-methoxyphenyl)morpholine, a scaffold that can be found in various biologically active compounds.

Materials:

  • This compound (1.0 eq, 205 mg, 1.0 mmol)

  • Morpholine (1.2 eq, 105 µL, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 9.2 mg, 0.01 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 19 mg, 0.04 mmol)

  • Sodium tert-butoxide [NaOtBu] (1.4 eq, 135 mg, 1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Vessel Preparation: In a glovebox, add NaOtBu to an oven-dried Schlenk tube. Outside the glovebox, add Pd₂(dba)₃, XPhos, and a magnetic stir bar.

    • Scientist's Note: NaOtBu is highly hygroscopic and reactive. Handling it in an inert atmosphere (glovebox) prevents degradation and ensures accurate stoichiometry, which is critical for reaction success. The palladium precatalyst and ligand are also best handled under inert conditions.

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for agrochemical discovery. Its well-defined reactive sites allow for the predictable and efficient execution of powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols provided herein offer robust starting points for researchers to synthesize novel libraries of compounds. The strategic placement of the fluoro and methoxy groups provides a foundation for developing active ingredients with enhanced metabolic stability and optimized physicochemical properties. Future work will likely focus on expanding the repertoire of reactions, including C-H activation and photoredox catalysis, to further unlock the synthetic potential of this valuable intermediate in the quest for safer and more effective crop protection solutions.

References

experimental procedure for Sonogashira coupling with 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Sonogashira Coupling with 3-Bromo-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed transformation provides a powerful and versatile method for constructing sp²-sp carbon bonds.[2][4] Its utility is particularly pronounced in the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5] The reaction's value stems from its operational simplicity and the mild conditions under which it can often be performed, tolerating a wide array of functional groups.[1][4]

This guide provides a detailed protocol and foundational understanding for performing the Sonogashira coupling with this compound, a moderately deactivated aryl bromide. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide insights into troubleshooting and optimization, empowering researchers to confidently apply this methodology in their synthetic endeavors.

The Engine of the Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The classical Sonogashira coupling operates through two interdependent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3]

  • The Palladium Cycle: This is the main productive cycle.

    • Activation: The reaction is initiated by the reduction of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the catalytically active 14-electron Pd(0) species, often facilitated by an amine or phosphine ligand in the reaction mixture.[1][2]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. This is typically the rate-determining step of the cycle and forms a square planar Pd(II) intermediate.[1][2][6][7]

    • Transmetalation: The key copper acetylide intermediate (formed in the copper cycle) transfers its acetylide group to the Pd(II) complex, displacing the bromide. This step regenerates the copper catalyst.[1][2][6]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product (the 1-fluoro-3-methoxy-5-(alkynyl)benzene) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1][6]

  • The Copper Cycle: This cycle's primary function is to activate the alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne. This complexation increases the acidity of the terminal alkyne proton.[2][7]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the activated alkyne, forming a copper(I) acetylide species.[1][2][6] This intermediate is now primed for the crucial transmetalation step with the palladium center.

The Copper-Free Variant: A Note on Avoiding Homocoupling

While the copper co-catalyst is highly effective at accelerating the reaction, its presence can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, known as Glaser coupling.[1][7] This is particularly problematic when oxygen is present. To circumvent this, copper-free Sonogashira protocols have been developed.[1][3][8] In these systems, the base is solely responsible for deprotonating the alkyne to form an acetylide that can interact directly with the palladium complex, though this often requires stronger bases or different reaction conditions.[7][9]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-fluoroanisole for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Bromo-5-fluoroanisole Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a screening library. This compound (CAS No: 29578-39-0) has emerged as a particularly valuable building block for the construction of diverse compound libraries.[1] Its strategic trifecta of functional groups—a reactive bromine atom, a metabolically influential fluorine atom, and a methoxy group—provides a versatile platform for multi-directional derivatization.

The bromine atom serves as a reliable handle for a suite of robust palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[1] Concurrently, the fluorine and methoxy substituents exert significant electronic and steric influence, which can modulate the reactivity of the scaffold and critically, the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and target-binding affinity.[1] This document provides detailed application notes and validated protocols for the derivatization of this compound, empowering researchers to efficiently generate novel and diverse small molecule libraries.

Chemical Reactivity and Strategic Considerations

The reactivity of the C-Br bond in this compound is the cornerstone of its utility. This bond is readily activated by palladium(0) catalysts, initiating the catalytic cycles of several key cross-coupling reactions. The electronic nature of the ring, influenced by the meta-disposed methoxy (-OCH₃) and fluorine (-F) groups, plays a crucial role. The methoxy group is an electron-donating group via resonance, while the fluorine atom is electron-withdrawing via induction. This electronic push-pull system influences the rate of oxidative addition, the first and often rate-determining step in many cross-coupling catalytic cycles. Understanding these effects is paramount for rational catalyst and condition selection.

I. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl scaffolds, a common motif in pharmacologically active compounds. The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Scientific Rationale

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination or homocoupling of the boronic acid. For an electron-rich substrate like this compound, a palladium catalyst paired with an electron-rich, bulky phosphine ligand (e.g., a biarylphosphine) is often effective. Such ligands promote the reductive elimination step and stabilize the active Pd(0) species. A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups. A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to solubilize both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification node_A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk flask node_B Evacuate and backfill with Argon/Nitrogen (3x) node_A->node_B node_C Add degassed solvent mixture node_B->node_C node_D Heat mixture to specified temperature with vigorous stirring node_C->node_D node_E Monitor reaction progress by TLC or LC-MS node_D->node_E node_F Cool to RT, dilute with EtOAc and water node_E->node_F node_G Separate layers, extract aqueous phase node_F->node_G node_H Combine organic layers, wash, dry, and concentrate node_G->node_H node_I Purify by column chromatography node_H->node_I Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺ Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(NR¹R²) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product HBase [H-Base]⁺ Amido_complex->HBase ArBr Ar-Br ArBr->OA_complex Amine HNR¹R² Amine->Amine_complex Base Base Base->Amine_complex

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges associated with the coupling of 3-bromo-5-fluoroanisole, a substrate that presents unique electronic and steric hurdles. As researchers and drug development professionals, achieving high efficiency and reproducibility in C-C bond formation is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a solid understanding before proceeding to troubleshooting.

Q1: What are the essential components of the Suzuki-Miyaura reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The core components are:

  • Organohalide: In this case, this compound.

  • Organoboron Reagent: Typically a boronic acid or a boronate ester (e.g., pinacol ester).

  • Palladium Catalyst: A source of palladium, often as a Pd(0) or Pd(II) precatalyst, which is the engine of the catalytic cycle.[2]

  • Ligand: Usually a phosphine-based molecule that coordinates to the palladium center, influencing its stability, solubility, and reactivity.

  • Base: An inorganic or organic base is essential for activating the organoboron reagent.[3]

  • Solvent: A suitable solvent system to dissolve the reagents and facilitate the reaction.

Q2: Why is this compound considered a challenging substrate?

A2: this compound possesses competing electronic effects that can complicate the reaction. The methoxy group (-OMe) is electron-donating, while the fluorine atom (-F) is electron-withdrawing. This substitution pattern increases the electron density on the aromatic ring, which can slow down the rate-limiting oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[1][4] Effectively optimizing this step is the key to a successful coupling.

Q3: How do I select the right palladium catalyst and ligand?

A3: For challenging, electron-rich aryl bromides like this compound, the choice of ligand is critical. You need a ligand that can accelerate the slow oxidative addition step. The best choices are typically electron-rich and sterically bulky phosphine ligands .[5][6]

  • Rationale: Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the C-Br bond. Bulky ligands facilitate the final reductive elimination step and can prevent catalyst deactivation.[7]

  • Recommendations: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[5][8] While traditional catalysts like Pd(PPh₃)₄ can work, they are often less effective for such deactivated substrates.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ with a separate ligand is often more reliable than using a Pd(II) source (e.g., Pd(OAc)₂) which requires an in-situ reduction step that can introduce side reactions.[9][10]

Q4: What is the role of the base, and which one should I select?

A4: The base is not a mere spectator; it plays a crucial role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12] This "activated" boron compound is then able to transfer its organic group to the palladium center during the transmetalation step.[13]

  • Rationale: For substrates prone to side reactions or for sluggish couplings, the choice of base is critical. A base that is too weak may not generate the boronate species efficiently. A base that is too harsh can promote decomposition of the starting materials or the boronic acid.[5]

  • Recommendations: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5][14] They offer a good balance of reactivity and compatibility with a wide range of functional groups. Ensure the base is finely powdered to maximize its surface area and reactivity.[4]

Q5: How does the choice of solvent impact the reaction?

A5: The solvent system must solubilize the reactants and, critically, the base. Aprotic polar solvents are standard.

  • Rationale: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[15][16] In many cases, a biphasic system or the addition of a small amount of water is beneficial, as it can dramatically increase the solubility of the inorganic base (like K₃PO₄ or Cs₂CO₃), thereby accelerating the reaction.[5][17]

  • Recommendations: A mixture of 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) is a robust starting point.[9][17] Toluene can also be effective, especially at higher temperatures.

Q6: What is the purpose of degassing the reaction mixture?

A6: The active catalytic species, Pd(0), is highly sensitive to oxidation by atmospheric oxygen, which converts it into an inactive Pd(II) species.[10] Oxygen can also promote the unwanted homocoupling of the boronic acid, leading to significant byproduct formation and reduced yield.[1]

  • Procedure: Degassing is non-negotiable for a reproducible Suzuki coupling. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst, or by using the "freeze-pump-thaw" method for highly sensitive reactions.[5][18]

Section 2: Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section provides solutions to common problems encountered when coupling this compound.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction shows no conversion, with only starting materials remaining. What are the likely causes?

A: This typically points to a fundamental issue with catalyst activity or the reaction conditions.

  • Inactive Catalyst: The most common culprit is catalyst deactivation by oxygen. Ensure your degassing procedure is rigorous.[5][10] If using a Pd(II) precatalyst, the conditions may not be suitable for its reduction to the active Pd(0) form. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[9][10]

  • Suboptimal Ligand: The oxidative addition step is likely too slow. Your ligand may not be electron-rich or bulky enough. Switch to a more robust ligand like SPhos, XPhos, or P(t-Bu)₃.[5]

  • Insufficient Temperature: Some sluggish couplings require more thermal energy to overcome the activation barrier for oxidative addition.[5] If you are running the reaction at 80 °C, try increasing the temperature to 100-110 °C.

  • Insoluble Base: If the base is not dissolving, it cannot activate the boronic acid. If using an anhydrous solvent like THF or dioxane, add a small amount of water (e.g., a 10:1 solvent:water ratio) to dissolve the base (e.g., K₃PO₄).[4]

Problem 2: Formation of Significant Side Products

Q: I'm observing a significant amount of homocoupling product (biaryl from the boronic acid). How can I prevent this?

A: Homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[1][10]

  • Solution: Improve your degassing technique. Purge the solvent and the reaction flask headspace thoroughly with an inert gas (argon or nitrogen) before and during reagent addition. Ensure all reagents are added under a positive pressure of inert gas.

Q: My main side product is the debrominated starting material (5-fluoroanisole). What causes this and how can I minimize it?

A: This side reaction is called hydrodehalogenation. It occurs when the organopalladium intermediate (formed after oxidative addition) reacts with a hydride source before it has a chance to undergo transmetalation.[1][18]

  • Potential Hydride Sources: Solvents like isopropanol or ethanol can act as hydride donors at high temperatures. Impurities in reagents or certain amine bases can also be sources.

  • Solutions:

    • Switch to a non-hydride-donating solvent like dioxane, THF, or toluene.

    • Ensure your reagents and solvents are pure and dry.

    • Increase the concentration of the boronic acid (e.g., from 1.2 to 1.5 equivalents) to favor the rate of transmetalation over the rate of hydrodehalogenation.

Q: My boronic acid is decomposing (protodeboronation). What conditions should I change?

A: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, often facilitated by harsh basic conditions, water, and high temperatures.[5][10]

  • Solutions:

    • Use a Milder Base: If using a very strong base like NaOH or KOH, switch to K₃PO₄, Cs₂CO₃, or even potassium fluoride (KF), which is much milder.[5]

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Protect the Boronic Acid: Convert the boronic acid into a more stable boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[5][19]

Section 3: Optimized Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]

  • Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1, to achieve a concentration of ~0.1 M relative to the aryl bromide) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a pre-formed catalyst like Pd(dppf)Cl₂, add it directly (1-5 mol%).[5][20]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Key Parameter Summary Tables

For quick reference, the following tables summarize key components for optimizing the Suzuki coupling of challenging substrates.

Table 1: Recommended Catalyst/Ligand Systems for this compound

Catalyst SystemLigand TypeKey AdvantagesCommon Loading (mol%)
Pd₂(dba)₃ + SPhos/XPhosBuchwald LigandExcellent for electron-rich/hindered Ar-Br; promotes fast oxidative addition.[5]1-2% Pd, 2-4% Ligand
Pd(dppf)Cl₂Ferrocene-basedGood general-purpose, air-stable catalyst; effective for many substrates.[20]2-5%
Pd(OAc)₂ + P(t-Bu)₃TrialkylphosphineHighly electron-rich ligand, very effective for sluggish couplings.[8]2-4% Pd, 4-8% Ligand

Table 2: Common Bases in Suzuki Coupling

BaseStrengthSolubility NotesRecommended Use Case
K₃PO₄StrongModerately soluble in water; low in organic solvents.Excellent general base for challenging couplings.[5]
Cs₂CO₃StrongHigh solubility in water; better organic solubility than K₃PO₄.Very effective, especially for difficult substrates; higher cost.[14]
K₂CO₃ModerateGood water solubility.Standard choice for non-challenging substrates.[9]
KFWeakGood water solubility.Used when substrates are sensitive to strong bases to prevent decomposition.[13]

Table 3: Solvent Properties and Recommendations

Solvent SystemPolarityBoiling Point (°C)Key Considerations
1,4-Dioxane / H₂OPolar Aprotic~101Excellent general system; effectively dissolves inorganic bases.[21]
THF / H₂OPolar Aprotic~66Good for lower temperature reactions; effectively dissolves bases.[22]
Toluene / H₂ONonpolar~111Useful for higher temperature requirements; can improve substrate solubility.
DMFPolar Aprotic153Can be effective but may act as a hydride source at high temperatures.[17]

Section 5: Mechanistic Overview & Diagrams

Understanding the catalytic cycle is fundamental to rational troubleshooting. The Suzuki-Miyaura coupling proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd 1 ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal 2 Base Base (e.g., K₃PO₄) Boronic Boronic Acid (R-B(OH)₂) Boronate Activated Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product Troubleshooting_Workflow Start Low / No Yield Check_Catalyst Is the catalyst active? (Degassing thorough?) Start->Check_Catalyst Check_Conditions Are conditions optimal for Oxidative Addition? Start->Check_Conditions Check_Base Is the base effective? (Solubility/Strength) Start->Check_Base Sol_Degas Action: Improve degassing. Use Ar/N₂ purge. Consider freeze-pump-thaw. Check_Catalyst->Sol_Degas No Sol_Catalyst Action: Switch to a Pd(0) precatalyst or an air-stable Buchwald G3/G4 precatalyst. Check_Catalyst->Sol_Catalyst Maybe Sol_Ligand Action: Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Check_Conditions->Sol_Ligand No Sol_Temp Action: Increase reaction temperature to 100-110 °C. Check_Conditions->Sol_Temp Maybe Sol_Base_Sol Action: Add H₂O to the solvent system (e.g., 10:1) to dissolve the base. Check_Base->Sol_Base_Sol No Sol_Base_Str Action: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Check_Base->Sol_Base_Str Maybe

References

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoroanisole (CAS No: 29578-39-0). This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. This compound is a critical building block in the pharmaceutical and agrochemical industries, valued for its strategically placed functional groups that allow for diverse chemical modifications. This guide provides field-proven insights and scientifically grounded protocols to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield in the Direct Bromination of 3-Fluoroanisole

Question: I am attempting to synthesize this compound by direct bromination of 3-fluoroanisole, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the direct bromination of 3-fluoroanisole are typically due to a lack of regioselectivity and the formation of multiple side products. The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group, while the fluorine atom (-F) is a deactivating but also ortho, para-directing group. The interplay between these two substituents can lead to a mixture of brominated isomers.

Causality and Solutions:

  • Formation of Isomers: The primary challenge is the formation of 2-bromo-5-fluoroanisole and 4-bromo-3-fluoroanisole as major byproducts. To favor the desired this compound, careful selection of the brominating agent and reaction conditions is paramount.

    • Solution: Employing a less reactive brominating agent can enhance regioselectivity. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to liquid bromine.[1][2] The reaction should be conducted at low temperatures (0 °C to room temperature) to minimize the formation of undesired isomers.

  • Over-bromination: The activated nature of the aromatic ring can lead to the formation of di- and tri-brominated products, consuming the starting material and reducing the yield of the desired monobrominated product.

    • Solution: Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Adding the brominating agent slowly and portion-wise allows for better control of the reaction and minimizes over-bromination. Monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial to quench the reaction upon consumption of the starting material.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction's outcome.

    • Solution: Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are generally preferred for electrophilic aromatic bromination.[3][4] The use of a catalyst is often unnecessary for activated systems like 3-fluoroanisole and may lead to increased side product formation. However, for less reactive systems, a mild Lewis acid catalyst might be beneficial, though it should be used with caution.[5] Recent studies have also shown that solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides and improve regioselectivity.[6]

Troubleshooting Workflow for Direct Bromination

cluster_start Start: Low Yield in Bromination cluster_analysis Problem Analysis cluster_isomers Isomer Formation cluster_overbromination Over-bromination cluster_end Resolution Start Low Yield Observed Analysis Analyze Crude Product by GC/NMR Start->Analysis Isomers High Isomer Content? Analysis->Isomers Overbromination Di/Tri-brominated Products? Analysis->Overbromination Optimize_Reagent Switch to NBS from Br₂ Isomers->Optimize_Reagent Yes End Improved Yield and Purity Isomers->End No Optimize_Temp Lower Reaction Temperature (0 °C) Optimize_Reagent->Optimize_Temp Optimize_Temp->End Control_Stoichiometry Use 1.0-1.1 eq. Brominating Agent Overbromination->Control_Stoichiometry Yes Overbromination->End No Slow_Addition Slow, Portion-wise Addition Control_Stoichiometry->Slow_Addition Slow_Addition->End

Caption: Troubleshooting workflow for low yield in direct bromination.

Issue 2: Incomplete Reaction or Low Conversion in the Sandmeyer Reaction of 3-Amino-5-fluoroanisole

Question: I am using the Sandmeyer reaction to convert 3-Amino-5-fluoroanisole to this compound, but the reaction is not going to completion. How can I drive the reaction forward?

Answer: The Sandmeyer reaction is a robust method for introducing a bromine atom, but its success hinges on the efficient formation of the diazonium salt and its subsequent conversion.[7][8][9] Incomplete conversion often points to issues in one of these two key steps.

Causality and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from the amine is the first critical step.

    • Cause: Insufficient acid, low-quality sodium nitrite, or improper temperature control can lead to incomplete diazotization.

    • Solution: Ensure the use of at least 3 equivalents of a strong acid like HBr. The reaction should be carried out at a low temperature, typically 0-5 °C, to ensure the stability of the diazonium salt.[10] Use freshly prepared sodium nitrite solution and add it dropwise to the acidic solution of the amine. A slight excess of nitrous acid can be confirmed with starch-iodide paper, but a large excess should be avoided.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) bromide.

    • Cause: Temperatures above 5-10 °C can lead to premature decomposition.

    • Solution: Maintain a low temperature throughout the diazotization and the addition of the diazonium salt solution to the CuBr solution. The diazonium salt should be used immediately after its preparation.

  • Inactive Catalyst: The copper(I) bromide catalyst can be oxidized to copper(II), which is less effective in the Sandmeyer reaction.

    • Cause: Exposure to air can lead to the oxidation of CuBr.

    • Solution: Use freshly prepared or purified CuBr. The solution of CuBr in HBr should be prepared just before use. Some protocols suggest the addition of copper powder to keep the catalyst in its active Cu(I) state.

Key Steps in the Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amine 3-Amino-5-fluoroanisole Diazonium Aryl Diazonium Salt Amine->Diazonium NaNO₂, HBr 0-5 °C Product This compound Diazonium->Product CuBr, HBr

Caption: The two-step process of the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercial suppliers typically offer this compound with a purity of >97% as determined by GC. For pharmaceutical applications, higher purity grades of >98% are also available.[11]

Q2: What are the main safety precautions to consider when synthesizing this compound?

A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. This compound is classified as a skin and eye irritant.[12] Bromine is highly corrosive and toxic, and N-bromosuccinimide is an irritant. Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and at low temperatures.

Q3: Can I use other halogenating agents for the direct halogenation of 3-fluoroanisole?

A3: Yes, other halogenating agents can be used, but with varying degrees of success. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be an effective brominating agent.[13] However, for achieving high regioselectivity in the synthesis of this compound, NBS is generally recommended due to its milder reactivity.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be achieved through several methods depending on the scale and the nature of the impurities.

  • Aqueous Workup: After the reaction, a standard aqueous workup involving washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with a base (e.g., sodium bicarbonate) and brine is essential.

  • Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for separating the desired product from isomers and non-volatile impurities.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers.

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination of 3-Fluoroanisole with NBS

This protocol is optimized for regioselectivity and yield.

Materials:

  • 3-Fluoroanisole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroanisole (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve NBS (1.05 eq.) in DCM.

  • Add the NBS solution dropwise to the cooled solution of 3-fluoroanisole over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bisulfite solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Sandmeyer Reaction of 3-Amino-5-fluoroanisole

This protocol is a reliable alternative for producing high-purity this compound.

Materials:

  • 3-Amino-5-fluoroanisole[14]

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask, add 3-Amino-5-fluoroanisole (1.0 eq.) and 48% HBr (3.0 eq.).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuBr (1.2 eq.) in 48% HBr (2.0 eq.).

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with diethyl ether.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation.

Data Summary

ParameterDirect Bromination with NBSSandmeyer Reaction
Starting Material 3-Fluoroanisole3-Amino-5-fluoroanisole
Key Reagents N-BromosuccinimideNaNO₂, CuBr, HBr
Typical Yield 60-75%70-85%
Key Advantages Fewer stepsHigh purity, reliable
Key Challenges Regioselectivity, over-brominationStability of diazonium salt

References

purification of crude 3-Bromo-5-fluoroanisole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the synthesis of pharmaceuticals and agrochemicals, 3-Bromo-5-fluoroanisole (CAS No. 29578-39-0) often requires rigorous purification to remove starting materials, by-products, and other impurities.[1] Column chromatography is the predominant technique for this purification on a laboratory scale.

This technical support guide, designed for researchers and development scientists, provides a comprehensive, experience-driven framework for purifying crude this compound. It moves beyond a simple protocol to address the common challenges and critical thinking required for a successful separation.

Part 1: Pre-Chromatography Essentials & FAQs

Success in column chromatography is determined long before the sample is loaded. This section addresses the foundational steps and decisions that dictate the outcome of your purification.

Q1: How do I select the appropriate stationary phase?

Answer: For a molecule like this compound, which is moderately polar, silica gel (SiO₂) is the standard and most effective choice .[2][3]

  • Causality: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. It separates compounds based on their polarity; more polar compounds interact more strongly with the silica and elute later, while less polar compounds travel through the column faster.[2] this compound, with its ether linkage and polar carbon-halogen bonds, has sufficient polarity to interact with silica gel, allowing for effective separation from both less polar (e.g., non-polar starting materials) and more polar (e.g., certain by-products) impurities.

  • Practical Insight: Use silica gel with a mesh size of 230-400 for flash chromatography, as the smaller particle size provides a larger surface area and leads to better separation under pressure.[4] For gravity chromatography, a larger particle size (70-230 mesh) is appropriate.[4] While alumina can be used, it is typically reserved for compounds that are sensitive to the acidic nature of silica gel.[2][5] There is no indication that this compound is unstable on silica.

Q2: How do I develop an optimal solvent system using Thin Layer Chromatography (TLC)?

Answer: The ideal solvent system (mobile phase) is developed using TLC to achieve a target Retention Factor (R_f) of 0.25-0.35 for this compound. This R_f value ensures the compound moves through the column efficiently without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[6][7]

  • R_f Calculation: The R_f is a ratio calculated by dividing the distance the compound travels from the baseline by the distance the solvent front travels from the baseline.[8][9][10][11] R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Starting Point: Begin with a non-polar solvent system, such as 5-10% Ethyl Acetate (EtOAc) in Hexanes. Given the structure of this compound, this is a logical starting point.[12]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a closed chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors for reproducible results.[13]

  • Visualization: this compound is an aromatic compound and will be UV-active.[14][15] Visualize the developed plate under a UV lamp (254 nm), where it should appear as a dark spot against the fluorescent green background.[14][16] Circle the spots with a pencil. If other visualization methods are needed, an iodine chamber can be used, which reversibly stains organic compounds yellow-brown.[14][17][18]

  • Optimization:

    • If R_f is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (EtOAc).[19]

    • If R_f is too high (>0.4): The solvent system is too polar. Decrease the proportion of the polar solvent.[19]

    • Goal: Adjust the solvent ratio until the R_f of the desired product is ~0.3, and it is well-separated from all impurity spots.

Part 2: Experimental Protocol for Column Chromatography

This protocol assumes a standard flash chromatography setup.

Column Packing (Wet Slurry Method)
  • Preparation: Select a column with an appropriate diameter for the amount of crude material (a 20:1 to 50:1 ratio of silica gel to crude sample by weight is a good rule of thumb).[2]

  • Slurry Formation: In a beaker, create a slurry of silica gel in the least polar solvent system you plan to use (e.g., your starting gradient solvent or your isocratic eluent).[20] Swirl until no air bubbles are visible.

  • Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[20] Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, continuously tapping the side of the column to ensure an evenly packed bed, free of cracks or air bubbles.[21]

  • Equilibration: Once packed, do not let the column run dry. Pass 2-3 column volumes of the eluent through the packed silica to ensure it is fully equilibrated.

Sample Loading

For optimal separation, the sample must be loaded onto the column in a highly concentrated, narrow band.

Loading MethodDescriptionBest For
Wet Loading Dissolve the crude sample in the minimum amount of the eluent or a less polar solvent. Using a pipette, carefully add the solution to the top of the silica bed.[6][22]Samples that are readily soluble in the mobile phase.
Dry Loading Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[5][22] Carefully add this powder to the top of the packed column.Samples with poor solubility in the eluent or for very difficult separations. This is often the superior method.

After loading, add a protective layer of sand on top of the sample layer to prevent disturbance during solvent addition.[20]

Elution and Fraction Collection
  • Elution: Carefully add the eluent to the column. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Monitoring: Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your purified product and to check for cross-contamination with impurities.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the purification process in a direct Q&A format.

Q3: My compound isn't moving from the baseline on the TLC (R_f ≈ 0), and it won't elute from the column.

Answer: This indicates your mobile phase is not polar enough to displace the compound from the stationary phase.[19]

  • Solution: Systematically increase the polarity of your eluent. For an EtOAc/Hexanes system, increase the percentage of EtOAc. If you are already at 100% EtOAc with no movement, you may need to switch to a more polar solvent system, such as 1-5% Methanol (MeOH) in Dichloromethane (DCM).[5][12]

Q4: My compound is running with the solvent front (R_f ≈ 1). How do I get it to stick to the column?

Answer: Your mobile phase is too polar, causing the compound to spend all its time in the solvent rather than interacting with the silica.[19]

  • Solution: Decrease the polarity of the eluent. For an EtOAc/Hexanes system, reduce the percentage of EtOAc. If you are using 5% EtOAc/Hexane and the R_f is still too high, switch to a less polar co-solvent like Diethyl Ether or DCM with hexanes.[12]

Q5: I'm seeing streaking/tailing of my spots on the TLC and getting broad, overlapping fractions from the column.

Answer: Streaking can be caused by several factors:

  • Overloading: You have spotted too much crude material on the TLC plate or loaded too much onto the column.[8]

    • Solution: Dilute your sample before spotting on the TLC. For the column, ensure you are using an appropriate amount of silica gel for your sample size (at least a 20:1 ratio).[2]

  • Insolubility: The compound may be poorly soluble in the eluent, causing it to precipitate and re-dissolve as it moves, leading to a streak.

    • Solution: Try a different solvent system in which your compound is more soluble. Dry loading can also mitigate this issue.[5]

  • Acidic/Basic Compounds: While not expected for this compound, highly acidic or basic compounds can interact ionically with silica, causing streaking. This is typically solved by adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia) to the eluent.

Q6: Two spots are very close on the TLC, and I can't separate them on the column. What should I do?

Answer: This is a classic challenge of resolution.

  • Solution 1: Optimize Solvent System: Try a completely different solvent system. For example, switch from an ester/alkane system (EtOAc/Hexanes) to a chlorinated/alkane system (DCM/Hexanes) or an ether/alkane system (Diethyl Ether/Hexanes). Different solvent classes can alter the specific interactions and sometimes improve separation.

  • Solution 2: Use Gradient Elution: Start with a low-polarity eluent where both compounds have very low R_f values. Then, gradually and slowly increase the eluent polarity. This will cause the less polar compound to move first, while holding the more polar one back, effectively stretching the separation between them.[5][23]

  • Solution 3: Run a Longer Column: Increasing the length of the stationary phase provides more opportunities for compound-silica interactions, which can improve the separation of closely eluting compounds.[2]

Q7: My compound is UV-active, but I can't see it on the TLC plate after elution.

Answer: This can be alarming and points to a few possibilities:

  • The compound is still on the column: It has not eluted yet. Continue eluting with a more polar solvent system (a "column flush") and check the fractions.

  • The compound came off in the first few fractions: It may be less polar than anticipated and eluted with the solvent front. Always check the very first fractions collected.[5]

  • The fractions are too dilute: If the compound has eluted with significant band broadening, its concentration in any single fraction might be too low to see on TLC.

    • Solution: Combine several fractions where you expect the compound to be, concentrate them on a rotary evaporator, and re-spot on a TLC plate.[5]

  • Decomposition: The compound may be unstable on silica gel and has decomposed.

    • Solution: To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline that weren't there initially, your compound is likely decomposing.[5] In this case, switch to a less acidic stationary phase like neutral alumina or deactivated silica.[5]

Part 4: Advanced Topics & Visualizations

Q8: Should I use isocratic or gradient elution?

Answer: The choice depends on the complexity of your crude mixture.[23][24]

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification.

    • Pros: Simple, predictable based on TLC, and uses less solvent overall.[23][25]

    • Cons: Late-eluting compounds can emerge as very broad peaks. Ineffective if impurities have very different polarities from the product.[23]

    • Use Case: Ideal when your TLC shows the desired compound is well-separated from a few impurities with similar R_f values.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[23][26]

    • Pros: Excellent for separating complex mixtures with a wide range of polarities. It sharpens peaks and reduces total run time.[24][25]

    • Cons: More complex to set up and requires re-equilibration of the column if it needs to be reused.[25]

    • Use Case: Best for crude mixtures containing impurities that are both much less polar and much more polar than this compound.

G cluster_0 TLC Analysis cluster_1 Decision Making cluster_2 Column Strategy A Spot Crude Mixture on TLC Plate B Develop in Test Solvent (e.g., 10% EtOAc/Hex) A->B C Visualize under UV Light B->C D Calculate Rf of Product & Impurities C->D E Is Product Rf ≈ 0.3 AND well-separated from impurities? D->E F Is separation difficult? (ΔRf < 0.1) E->F No H Proceed with Isocratic Elution E->H Yes G Are impurities far from product? (e.g., at baseline and solvent front) F->G No I Use Slow Gradient Elution F->I Yes J Use Step Gradient Elution G->J Yes K Adjust Solvent Polarity & Re-run TLC G->K No/ Poor Separation K->A

Caption: Workflow for selecting an elution strategy.

G Start Problem: Poor Separation on Column Q1 Was sample loaded in a minimal volume (narrow band)? Start->Q1 Sol1 Re-run column. Use 'Dry Loading' method or minimum solvent volume. Q1->Sol1 No Q2 Are there cracks or channels in the silica bed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Re-pack column carefully. Ensure even slurry and tapping. Q2->Sol2 No Q3 Was the column overloaded? (Sample:Silica ratio > 1:20) Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Use more silica gel or less crude sample. Q3->Sol3 No Q4 Is separation still poor? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Optimize TLC further. Try different solvent systems (e.g., DCM-based). Consider gradient elution. Q4->Sol4

Caption: Decision tree for troubleshooting poor separation.

References

Technical Support Center: Mastering Substitutions on 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions on 3-Bromo-5-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into managing reaction temperatures and other critical parameters. Here, we move beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing substitution reactions on this compound?

A1: The main challenges arise from the electronic properties of the substituents. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the fluorine (-F) and bromine (-Br) atoms are deactivating, yet also ortho, para-directing. This creates a nuanced reactivity profile where temperature control is paramount to ensure selectivity and prevent side reactions. The bromine atom is the most likely leaving group in cross-coupling reactions, while the fluorine can be a leaving group in high-temperature nucleophilic aromatic substitution (SNAr).

Q2: Which substitution site is favored in this compound?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond, so substitution will occur selectively at the bromine position. For SNAr reactions, the outcome is highly dependent on the reaction conditions and the nucleophile.

Q3: How does temperature generally affect the outcome of these reactions?

A3: Temperature is a critical lever. In palladium-catalyzed couplings, elevated temperatures can increase reaction rates but may also lead to catalyst decomposition (e.g., palladium black formation) and side reactions like hydrodehalogenation.[1] For SNAr reactions, higher temperatures are often necessary to overcome the activation energy, especially given that the ring is not strongly activated towards nucleophilic attack.[2][3]

Troubleshooting Common Issues

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • Starting material remains largely unconsumed.

  • Significant formation of debrominated anisole (hydrodehalogenation).

  • Formation of homocoupled products.

Root Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure rigorous degassing of solvents and use of an inert atmosphere (argon or nitrogen). A common technique is the freeze-pump-thaw method for solvents.[4]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich substrate like an anisole derivative, a bulky, electron-rich phosphine ligand is often required.

    • Solution: For Suzuki or Buchwald-Hartwig reactions, screen ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[5]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, or the catalyst may decompose at higher temperatures.[1]

    • Solution: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction.[1][6] If the reaction is sluggish, incrementally increase the temperature. If catalyst decomposition is observed (formation of a black precipitate), a lower temperature or a more stable pre-catalyst is needed.

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.

    • Solution: For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5]

Issue 2: Poor Selectivity or Multiple Products in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • A mixture of products is observed, potentially from substitution at different positions or reaction with the methoxy group.

Root Causes & Solutions:

  • Reaction Temperature is Too High: Extreme temperatures can lead to a loss of selectivity and potential decomposition.

    • Solution: Carefully control the temperature and consider running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Strongly Basic/Nucleophilic Conditions: Very strong bases can potentially lead to elimination-addition (benzyne) mechanisms, which would result in a loss of regioselectivity.

    • Solution: If a benzyne mechanism is suspected, using a less basic nucleophile or different solvent system may be necessary. For a standard SNAr mechanism, the electron-withdrawing effect of the halogens should direct the nucleophilic attack to the carbon bearing a halogen.[7]

Experimental Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the C-C bond formation at the bromine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is designed for the formation of a C-N bond.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed toluene.

  • Add the amine, followed by this compound.

  • Seal the flask and heat the reaction mixture to 100 °C.[8]

  • Stir vigorously and monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

Data Summary: Temperature Guidelines for Common Substitutions

Reaction TypeCatalyst System (Example)BaseSolventTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 - 110Higher temperatures risk catalyst decomposition.[1]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene90 - 120Requires strictly anhydrous and inert conditions.[6]
Ullmann Condensation CuI / L-prolineK₂CO₃DMSO100 - 150+Classic Ullmann reactions often require very high temperatures.[9]
SNAr NoneK₂CO₃DMF, DMSO120 - 180Reaction rate is highly dependent on the nucleophile's strength.[2]

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in Cross-Coupling

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) start->check_inert check_catalyst Evaluate Catalyst/Ligand (Is it active? Is it appropriate?) check_inert->check_catalyst Atmosphere OK failure Consult Specialist check_inert->failure Contamination Likely check_temp Assess Reaction Temperature (Too low? Too high?) check_catalyst->check_temp Catalyst System OK optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand Suspect Ligand Issue check_base Check Base (Correct type and purity?) check_temp->check_base Temp Seems OK optimize_temp Systematically Vary Temperature (e.g., 80°C, 100°C, 120°C) check_temp->optimize_temp Suspect Temperature Issue optimize_base Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) check_base->optimize_base Suspect Base Issue check_base->failure All parameters seem optimal success Yield Improved optimize_ligand->success optimize_temp->success optimize_base->success

Caption: A logical workflow for troubleshooting low yields.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle pd0 LₙPd(0) oa_complex [LₙPd(II)(Ar)(X)] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [LₙPd(II)(Ar)(NR₂)] oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, - HX·Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: The key steps in a Buchwald-Hartwig amination.

References

Technical Support Center: Efficient Catalyst Selection for 3-Bromo-5-fluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-5-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. The unique electronic properties of this compound, stemming from the interplay of the bromo, fluoro, and methoxy substituents, present both opportunities and challenges in synthetic chemistry.[1] This resource offers practical, troubleshooting-focused guidance to navigate these challenges and achieve efficient and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding catalyst selection for various cross-coupling reactions with this compound.

Q1: What are the primary types of cross-coupling reactions applicable to this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the presence of the bromine atom on the aromatic ring.[1] The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[3][4]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[5][6]

  • Heck Reaction: For the vinylation of the aryl halide with an alkene.[7]

  • Carbonylation: For the introduction of a carbonyl group to synthesize esters, amides, or other carbonyl derivatives.[8][9]

Q2: How do the electronic properties of this compound influence catalyst selection?

A2: The electronic nature of this compound is moderately electron-deficient due to the inductive effects of the fluorine and bromine atoms, which is somewhat counteracted by the electron-donating methoxy group. This electronic profile generally facilitates the oxidative addition step in the catalytic cycle, which is often rate-determining.[10] However, the choice of ligand is crucial to balance reactivity and prevent side reactions. Bulky, electron-rich phosphine ligands are often preferred as they can stabilize the palladium catalyst and promote efficient reductive elimination.[11][12]

Q3: Why is a palladium-based catalyst typically used for these reactions?

A3: Palladium complexes are highly versatile and efficient for a wide range of cross-coupling reactions.[13] They can readily cycle between Pd(0) and Pd(II) oxidation states, which is fundamental to the catalytic cycles of these transformations (oxidative addition and reductive elimination).[4][14] While other metals like nickel and copper are emerging as alternatives, palladium catalysts are the most extensively studied and offer a broad portfolio of well-understood ligands for fine-tuning reactivity and selectivity.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with this compound.

Low Yield or No Reaction

Q4: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A4: Low yields in Suzuki-Miyaura couplings are a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst System:

    • Palladium Source: If you are using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) state.[15] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst with bulky, electron-rich ligands such as XPhos or SPhos, which are known to be effective for challenging substrates.[16]

    • Ligand: The choice of ligand is critical. For an electron-rich substrate, bulky and electron-rich phosphine ligands can accelerate the oxidative addition step.[17] Consider ligands like SPhos, XPhos, or dppf.[16][18]

  • Base: The base plays a crucial role. If you are using a weak base like Na₂CO₃, it might not be strong enough. Try screening stronger bases such as K₃PO₄ or Cs₂CO₃.[15] The choice of base is also solvent-dependent.

  • Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst.[19] Common solvents include toluene, dioxane, and DME.[18]

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. Try increasing the temperature, typically in the range of 80-110 °C.[15]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (cleavage of the C-B bond).[19] Using more stable boronic acid derivatives like pinacol esters or MIDA boronates can mitigate this issue.[15]

Side Product Formation

Q5: I am observing significant amounts of anisole (dehalogenated starting material) in my reaction mixture. How can I prevent this?

A5: Dehalogenation is a common side reaction where the aryl halide is reduced.[19] This can be minimized by:

  • Choice of Base and Solvent: Avoid using hydroxide bases or protic solvents which can act as hydride sources. Switch to a non-protic solvent and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[19]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[19]

Q6: My reaction is producing a significant amount of homocoupling product from my boronic acid. What is the cause and solution?

A6: Homocoupling of the boronic acid is often due to the presence of oxygen, which can interfere with the catalytic cycle.

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[15][19]

  • Catalyst Choice: Using a Pd(0) source or an efficient precatalyst can sometimes reduce the likelihood of homocoupling.[15]

Catalyst Selection and Optimization Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for reactions with this compound.

Catalyst_Selection_Workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_reaction Reaction Execution & Analysis cluster_troubleshoot Troubleshooting & Optimization cluster_end Finish Start Define Reaction Type (e.g., Suzuki, Buchwald) Catalyst Select Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Choose Ligand (e.g., XPhos, SPhos, dppf) Catalyst->Ligand Base Select Base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Select Solvent (e.g., Toluene, Dioxane) Base->Solvent Run Run Initial Experiment Solvent->Run Analyze Analyze Results (Yield, Purity, Side Products) Run->Analyze LowYield Low Yield? Analyze->LowYield SideProducts Side Products? LowYield->SideProducts No Screen Screen Catalyst Components (Ligand, Base, Solvent) LowYield->Screen Yes Optimize Optimize Conditions (Temp, Concentration, Time) SideProducts->Optimize Yes Success Successful Reaction SideProducts->Success No Optimize->Run Screen->Run

Caption: A workflow for catalyst selection and optimization.

Comparative Catalyst Performance

The following table summarizes recommended starting catalyst systems for various cross-coupling reactions with this compound, based on literature for analogous aryl bromides.[16]

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Observations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, or dppfK₃PO₄ or Cs₂CO₃Toluene or Dioxane80 - 110Bulky monophosphine ligands are generally effective.[16]
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos or BrettPhosNaOt-Bu or K₃PO₄Toluene or Dioxane80 - 110Strong, non-nucleophilic bases are crucial.[14]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃NEt₃ or DiPEATHF or DMFRoom Temp - 60Copper co-catalyst is typically required.[5][6]
Heck Pd(OAc)₂PPh₃ or P(o-tolyl)₃NEt₃ or NaOAcDMF or NMP100 - 140Reaction conditions can be sensitive to the alkene partner.[7]
Carbonylation Pd(OAc)₂Xantphos or dppfDBU or NEt₃Toluene or THF80 - 120Requires a carbon monoxide source (gas or surrogate).[20]

Experimental Protocols

The following are generalized, yet detailed, starting protocols for common reactions. These should be optimized for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOt-Bu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by column chromatography.

Catalytic Cycle Overview

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal Intermediate Ar-Pd(II)-R L₂ Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Start Ar-X Start->OxAdd CouplingPartner R-M CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Purification of Commercial 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial-grade 3-Bromo-5-fluoroanisole (CAS: 29578-39-0). The following troubleshooting guides and detailed protocols are based on established chemical principles and field-proven insights to ensure the attainment of high-purity material essential for pharmaceutical and agrochemical synthesis.

Section 1: Understanding the Impurity Profile

Commercial this compound is a critical building block in organic synthesis.[1] However, its purity can be compromised by impurities stemming from its synthesis, which typically involves the electrophilic bromination of 3-fluoroanisole. Understanding the potential impurities is the first step toward effective purification.

Common Impurities:

  • Starting Material: Residual 3-fluoroanisole.

  • Over-brominated Species: Dibromo-fluoroanisole isomers, such as 1,3-dibromo-5-fluoro-2-methoxybenzene.

  • Regioisomers: Other isomers of bromo-fluoroanisole formed due to non-selective bromination.

  • Reagents and Solvents: Residual acids, brominating agents, or solvents from the synthesis and workup.

The following diagram illustrates the logical flow for assessing and purifying commercial this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Quality Control Initial_Analysis Initial Purity Analysis (GC-MS, ¹H NMR) Decision Purity >99%? Initial_Analysis->Decision Assess Impurity Profile Distillation Fractional Distillation (To remove starting material and high-boiling impurities) Decision->Distillation No Final_Product High-Purity Product Decision->Final_Product Yes Chromatography Flash Column Chromatography (To remove isomers) Distillation->Chromatography Isomers still present? Final_Analysis Final Purity Analysis (GC-MS, ¹H NMR, HPLC) Distillation->Final_Analysis Purity sufficient? Chromatography->Final_Analysis Final_Analysis->Final_Product Confirm Purity

Caption: General workflow for the purification of this compound.

Section 2: Troubleshooting and FAQs

This section addresses specific issues you may encounter in a question-and-answer format.

Q1: My initial GC-MS analysis shows a peak with a slightly lower retention time than my main product. What is it likely to be?

A1: This is very likely to be the unreacted starting material, 3-fluoroanisole. Due to the lack of the bromine atom, it is less polar and has a lower boiling point, causing it to elute earlier on a standard non-polar GC column. Confirmation can be achieved by comparing the mass spectrum of this impurity with a known spectrum of 3-fluoroanisole. The molecular ion peak for 3-fluoroanisole will be at m/z 126, whereas this compound will show a characteristic isotopic pattern for a single bromine atom around m/z 204 and 206.

Q2: I see a cluster of peaks in my GC trace with retention times very close to my product. How can I identify and separate these?

A2: These are likely regioisomers of bromo-fluoroanisole. Positional isomers often have very similar polarities and boiling points, making them difficult to separate.

  • Identification: While their mass spectra will be very similar, slight differences in fragmentation patterns may be observable.[2] The most definitive way to identify these is through detailed NMR analysis (¹H, ¹³C, and possibly 2D NMR like COSY and HMBC) of a concentrated sample or isolated fractions.

  • Separation: Fractional distillation may not be effective for close-boiling isomers. Flash column chromatography is the recommended method for separating regioisomers. You will need to perform careful solvent screening using Thin Layer Chromatography (TLC) to find a solvent system that provides the best possible separation. A shallow solvent gradient is often necessary.

Q3: My ¹H NMR spectrum shows more than three signals in the aromatic region. What do these extra signals indicate?

A3: The ¹H NMR spectrum of pure this compound should show three distinct signals in the aromatic region. The presence of additional signals strongly suggests the presence of impurities, most likely regioisomers. Each unique isomer will have its own set of aromatic protons in slightly different electronic environments, leading to a more complex spectrum. For example, an impurity like 1-bromo-3-fluoro-2-methoxybenzene would produce a different set of splitting patterns and chemical shifts. A 2D COSY NMR experiment can help to establish the proton-proton coupling networks for each isomer present.

Q4: After my purification, the product has a yellowish tint. What causes this and how can I remove it?

A4: A yellow or brownish tint can be due to trace amounts of residual bromine or oxidized impurities. Passing the material through a short plug of activated carbon or silica gel with a non-polar eluent (like hexanes) can often remove these colored impurities. If the discoloration persists, it may indicate more significant degradation, and a full repurification by distillation or chromatography might be necessary.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is most effective for removing impurities with significantly different boiling points, such as residual starting material (3-fluoroanisole) and higher-boiling dibrominated species.

Rationale: The significant difference in boiling points between 3-fluoroanisole (approx. 158 °C), this compound (approx. 205 °C), and dibrominated impurities (e.g., 3,5-dibromoanisole, approx. 249 °C) allows for their separation by fractional distillation.[3] Performing the distillation under vacuum lowers the required temperatures and minimizes the risk of thermal degradation.

CompoundBoiling Point (°C at atm. pressure)
3-Fluoroanisole~158
This compound ~205
3,5-Dibromoanisole~249

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated fractionating column packed with Raschig rings or other suitable packing material to increase the number of theoretical plates.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 15-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • First Fraction (Forerun): Collect the low-boiling fraction, which will be enriched in 3-fluoroanisole. The head temperature will be significantly lower than the boiling point of the main product.

    • Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the working pressure (e.g., ~94 °C at 17 mmHg), switch to a clean receiving flask and collect the pure product.

    • Final Fraction (Residue): Stop the distillation before the flask goes to dryness. The residue will contain higher-boiling impurities like dibrominated species.

  • Analysis: Analyze all fractions by GC-MS to confirm the separation efficiency.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for removing impurities with similar polarities to the main product, such as regioisomers.

Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4] Even small differences in the polarity of regioisomers can be exploited to achieve separation with an optimized solvent system.

Caption: Diagram of a typical flash chromatography setup for purification.

Procedure:

  • TLC Analysis: First, determine the optimal solvent system using TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the main product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture determined from your TLC analysis (e.g., 2% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, silica-adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.

    • If separating very close isomers, a gradient elution may be necessary. Start with a low polarity mixture and gradually increase the percentage of the more polar solvent (e.g., start with 2% ethyl acetate/hexanes and slowly increase to 5-10% ethyl acetate/hexanes).

  • Fraction Collection and Analysis:

    • Collect small fractions and monitor their composition by TLC or GC-MS.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: Quality Control and Final Analysis

After purification, it is crucial to confirm the purity and identity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. A single, sharp peak should be observed. The mass spectrum should show the characteristic M and M+2 isotope pattern for a bromine-containing compound at m/z 204 and 206.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining isomeric impurities. The ¹H NMR spectrum of pure this compound in CDCl₃ should show a singlet for the methoxy group (~3.8 ppm) and three distinct signals in the aromatic region (typically between 6.7 and 7.1 ppm).

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method can provide high accuracy and precision.

By following these guidelines and protocols, researchers can effectively troubleshoot and purify commercial this compound to the high standards required for its application in research and development.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the scale-up synthesis of 3-Bromo-5-fluoroanisole (CAS No. 29578-39-0). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. This compound is a critical building block in the pharmaceutical and agrochemical industries, valued for the strategic placement of its functional groups which allows for diverse chemical modifications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Recommended Synthesis Pathway: The Sandmeyer Reaction

Direct electrophilic bromination of 3-fluoroanisole is challenging for producing the desired 3-bromo-5-fluoro isomer due to the directing effects of the methoxy and fluoro groups. The methoxy group strongly directs ortho- and para-, leading to bromination at the 2-, 4-, and 6-positions. Therefore, a more reliable and regioselective route for scale-up is the Sandmeyer reaction, starting from 3-Amino-5-fluorophenol. This multi-step process, outlined below, provides excellent control over the final substitution pattern.

Overall Synthesis Workflow

cluster_0 Step 1: Methylation cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Bromination cluster_3 Step 4: Purification A 3-Amino-5-fluorophenol C 3-Amino-5-fluoroanisole A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Methylating Agent (e.g., DMS, MeI) D 3-Amino-5-fluoroanisole C->D F Aryl Diazonium Salt Intermediate D->F 0-5 °C E NaNO2, HBr G Aryl Diazonium Salt Intermediate F->G I Crude this compound G->I Controlled Addition H CuBr in HBr J Crude Product I->J K High-Purity this compound J->K Vacuum Distillation

Caption: Proposed four-step synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis.

Question: My overall yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue that can typically be traced to three critical areas in the Sandmeyer reaction pathway:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable. The reaction to form them is exothermic, and if the temperature rises above the recommended 0-5 °C, the salt will rapidly decompose. This decomposition not only consumes your intermediate but also forms phenolic impurities (3-fluoro-5-methoxyphenol), which can complicate purification. On a large scale, "hot spots" can form within the reactor if mixing is inefficient, even if the external jacket temperature is correct.

    • Solution: Ensure your reactor has adequate cooling capacity and efficient overhead stirring. Use a calibrated temperature probe that measures the internal reaction temperature. The addition of the sodium nitrite solution must be done slowly and sub-surface to prevent localized temperature spikes. A semi-batch process, where reagents are added continuously at a controlled rate, is often superior to a simple batch addition for thermal management.

  • Incomplete Diazotization: The reaction requires a slight excess of nitrous acid to ensure all the starting aniline is consumed. In the lab, it's easy to visually confirm this. At scale, it's crucial to have a reliable in-process control.

    • Solution: Before proceeding to the Sandmeyer step, perform a spot test using potassium iodide-starch paper. A positive test (a blue-black color) indicates the presence of excess nitrous acid, confirming the completion of diazotization. If the test is negative, a small, calculated amount of additional sodium nitrite solution should be added.

  • Inefficient Sandmeyer Reaction: The Sandmeyer reaction is a copper(I)-catalyzed process that involves a single-electron transfer mechanism to generate an aryl radical.[1][2] Poor mixing or incorrect stoichiometry can hinder this step.

    • Solution: The solution of the diazonium salt should be added slowly to the heated solution of cuprous bromide (CuBr) in hydrobromic acid (HBr). Adding the diazonium salt too quickly can lead to a buildup of the intermediate and an uncontrolled release of nitrogen gas, which can be a safety hazard. Ensure the CuBr catalyst is of high quality and fully dissolved.

Question: My final product is contaminated with an isomeric impurity. How is this possible with a Sandmeyer reaction, and how can I prevent it?

Answer: While the Sandmeyer reaction itself is highly regioselective, the presence of isomeric impurities almost always points back to the purity of the starting material, in this case, 3-Amino-5-fluoroanisole.

  • Root Cause Analysis: The impurity likely originates from the initial methylation of 3-Amino-5-fluorophenol. If the starting phenol was contaminated with other isomers (e.g., 2-Amino-5-fluorophenol), these will be carried through the entire synthesis, resulting in a final product contaminated with isomeric bromo-fluoroanisoles.

  • Preventative Measures:

    • QC of Starting Materials: Implement rigorous quality control on the incoming 3-Amino-5-fluorophenol. Use HPLC or GC to confirm its isomeric purity before beginning the synthesis.

    • Purification of Intermediate: If the starting material contains isomers, it is often easier and more cost-effective to purify the 3-Amino-5-fluoroanisole intermediate (e.g., by distillation or recrystallization) than to separate the final halogenated isomers.

Question: I am observing significant foaming and gas evolution during the Sandmeyer step, causing my batch volume to exceed the reactor's working capacity. How do I control this?

Answer: The Sandmeyer reaction liberates nitrogen gas (N₂).[1] While this is expected, excessive foaming is often a sign of uncontrolled reaction rates or the presence of impurities.

  • Controlled Addition: The primary method for controlling gas evolution is to control the reaction rate. This is achieved by the slow, controlled addition of the cold diazonium salt solution to the hot copper bromide solution. Use a dosing pump for precise and consistent addition over several hours for large-scale batches.

  • Reactor Headspace: Ensure your reactor has sufficient headspace (at least 25-30% of the total volume) to accommodate the gas evolution and any potential foaming.

  • Antifoaming Agents: If foaming remains an issue despite controlled addition, a small amount of a silicone-based antifoaming agent can be added to the reaction mixture. However, this should be tested on a small scale first to ensure it does not affect the reaction or complicate the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for scaling up this synthesis?

A1: The scale-up of this process involves several significant hazards that must be managed with robust safety protocols.

  • Diazonium Salt Instability: As mentioned, aryl diazonium salts are thermally sensitive and can decompose explosively, especially in a solid, dry state. NEVER isolate the diazonium salt intermediate. It should always be prepared cold (0-5 °C) and used immediately in solution.[3]

  • Toxic Gas Evolution: The diazotization step can release toxic nitrogen oxides (NOx) if the reaction is not controlled properly. The Sandmeyer reaction itself releases large volumes of nitrogen gas, which must be safely vented to prevent reactor over-pressurization. All operations should be conducted in a well-ventilated area or in a closed system with appropriate off-gas scrubbing.

  • Corrosive Reagents: Concentrated hydrobromic acid (HBr) is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses with side shields, and lab coats, is mandatory.[4]

  • Handling Bromine (if used in alternative routes): Molecular bromine is extremely toxic, corrosive, and volatile. Using in-situ generation methods or flow chemistry setups can significantly mitigate the risks associated with storing and handling large quantities of Br₂.[5]

Q2: What analytical techniques are recommended for in-process control (IPC) and final product release?

A2: A robust analytical strategy is key to a successful and reproducible scale-up.

Analysis Stage Recommended Technique Purpose
Starting Material QCGC, HPLCTo confirm the identity and isomeric purity of 3-Amino-5-fluorophenol.
Diazotization IPCKI-Starch Paper TestTo confirm the reaction endpoint by detecting excess nitrous acid.
Reaction CompletionTLC, GC, or HPLCTo monitor the consumption of the diazonium salt and the formation of the product.
Work-up IPCpH measurementTo ensure proper neutralization during quenching and washing steps.
Final Product ReleaseGC/FID, ¹H NMR, ¹³C NMR, GC-MSTo determine purity (>98% is typical), confirm structure, and identify any minor impurities.

Q3: What is the most effective large-scale purification method for this compound?

A3: For multi-kilogram quantities, vacuum distillation is the most effective and economically viable method for purifying this compound, which is typically a liquid at room temperature.[6]

  • Key Parameters: The boiling point of this compound is approximately 94 °C at 17 mmHg.[6] A fractional distillation column with a suitable number of theoretical plates should be used to effectively separate the product from lower-boiling impurities (e.g., residual solvents) and higher-boiling impurities (e.g., phenolic byproducts or dimers).

  • Alternative: If distillation is not feasible or if solid impurities are present, recrystallization from a suitable solvent system (e.g., heptane/toluene) at low temperatures could be explored, though this is less common for this specific compound.

Q4: Can continuous flow chemistry be applied to this synthesis?

A4: Yes, this synthesis is an excellent candidate for conversion to a continuous flow process, which can offer significant safety and efficiency advantages at scale.

  • Safety: Flow reactors have a very small reaction volume at any given moment, which drastically reduces the risk associated with the unstable diazonium intermediate and the exothermicity of the reactions.[5]

  • Efficiency: The superior heat and mass transfer in microreactors allows for faster reaction times and potentially higher yields. It also allows for the safe exploration of reaction conditions that would be too hazardous in a large batch reactor.

A Aniline/HBr Stream M1 Static Mixer A->M1 B NaNO2 Stream B->M1 C CuBr/HBr Stream M2 Static Mixer C->M2 R1 Residence Time Loop 1 (0-5°C) M1->R1 Diazotization R1->M2 R2 Residence Time Loop 2 (Heated) M2->R2 Sandmeyer S Quench & Liquid-Liquid Separator R2->S P Product S->P

Caption: Conceptual diagram of a continuous flow setup for the synthesis.

References

Validation & Comparative

3-Bromo-5-fluoroanisole NMR spectral analysis and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the NMR Spectral Analysis of 3-Bromo-5-fluoroanisole: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of intermediates and final compounds is a cornerstone of scientific rigor. This compound (C₇H₆BrFO) is a versatile building block whose specific substitution pattern presents a unique spectroscopic challenge. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR) spectra, offering insights grounded in established principles and comparing the technique's efficacy against other common analytical methods.

The Structural Imperative: Why NMR?

In the synthesis of complex molecules, isomers are a frequent and challenging byproduct. For a molecule like this compound, several positional isomers exist (e.g., 2-bromo-4-fluoroanisole, 4-bromo-2-fluoroanisole). While methods like Mass Spectrometry (MS) can confirm the elemental composition and mass, and Infrared (IR) Spectroscopy can identify functional groups, only NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. It allows for the precise determination of substituent placement on the aromatic ring by analyzing chemical shifts and spin-spin coupling interactions, making it the gold standard for isomeric differentiation.

Predicted ¹H and ¹³C NMR Spectral Interpretation

While direct experimental spectra for this compound are available from commercial suppliers, a predictive analysis based on foundational principles and data from analogous compounds demonstrates a deeper understanding of the structure-spectrum relationship.[1] Our interpretation is built upon the well-documented spectral data of anisole, 3-bromoanisole, and 3-fluoroanisole.[2][3][4]

The structure and numbering scheme for our analysis are as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show four distinct signals: one for the methoxy protons and three for the aromatic protons. Aromatic protons generally resonate in the 6.5-8.0 ppm range.[5]

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around 3.8 ppm , consistent with the electron-donating nature of the oxygen atom. For anisole, this peak is observed at approximately 3.75 ppm.[4]

  • Aromatic Protons (H2, H4, H6):

    • H6: This proton is ortho to the strongly activating -OCH₃ group and meta to both halogens. It is expected to be the most upfield of the aromatic protons. Its signal will be split by H2 (meta coupling, ⁴JHH) and H4 (para coupling, ⁵JHH is typically negligible or very small). Furthermore, it will exhibit coupling to the fluorine at C5 (meta coupling, ⁴JHF). This will likely result in a triplet of doublets (td) or a complex multiplet around 6.8-6.9 ppm .

    • H2: This proton is positioned between the -OCH₃ and -Br substituents. It will be split by H6 (meta coupling, ⁴JHH ≈ 1-3 Hz) and H4 (meta coupling, ⁴JHH ≈ 1-3 Hz).[6] This should result in a triplet (t) or a narrow multiplet around 7.0-7.1 ppm .

    • H4: Situated between the two electronegative halogens, Br and F, this proton is expected to be the most deshielded. It will be split by H2 (meta coupling, ⁴JHH) and by the fluorine at C5 (ortho coupling, ³JHF ≈ 6-10 Hz).[6] The larger ortho H-F coupling will dominate, splitting the signal into a doublet of triplets (dt) or a complex multiplet around 7.1-7.2 ppm .

NMR_Coupling cluster_ring Aromatic Ring Protons H2 H2 H4 H4 H2->H4 ⁴JHH H6 H6 H2->H6 ⁴JHH H4->H6 ⁵JHH (negligible) F F H4->F ³JHF (ortho) H6->F ⁴JHF (meta)

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions in this compound.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display 7 unique signals, one for each carbon atom in the molecule. Aromatic carbons typically appear between 110-170 ppm.[7] The chemical shifts are heavily influenced by the substituents.

  • -OCH₃ Carbon: Expected around 56 ppm .

  • C1 (C-OCH₃): This carbon, attached to the strongly electron-donating oxygen, will be significantly downfield, predicted around 160-162 ppm . It will also likely show a small coupling to the fluorine atom (⁴JCF).

  • C3 (C-Br): The carbon bearing the bromine atom. The "heavy atom effect" of bromine and its electronegativity will place this signal around 112-115 ppm .

  • C5 (C-F): The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be shifted significantly downfield due to fluorine's high electronegativity, expected around 162-164 ppm .[6]

  • C2, C4, C6: These carbons bearing protons will be influenced by their neighbors.

    • C6: Ortho to the -OCH₃ group and meta to the halogens, this carbon is expected to be the most shielded, likely appearing around 102-104 ppm . It will also show coupling to fluorine (³JCF).

    • C2: Positioned between the methoxy and bromo groups, this carbon is predicted to be in the 108-110 ppm range and will show coupling to fluorine (³JCF).

    • C4: Located between the two halogens, this carbon will be deshielded relative to C6 and is expected around 115-117 ppm . It will exhibit a significant ortho C-F coupling (²JCF ≈ 20-50 Hz).[6]

Predicted Data Summary
¹H NMR Predicted Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment
Signal 1 ~3.8s--OCH₃
Signal 2 ~6.8-6.9td⁴JHH, ⁴JHFH6
Signal 3 ~7.0-7.1t⁴JHHH2
Signal 4 ~7.1-7.2dt³JHF, ⁴JHHH4
¹³C NMR Predicted Shift (ppm)Coupling to ¹⁹FAssignment
Signal 1 ~56No-OCH₃
Signal 2 ~102-104Yes (³JCF)C6
Signal 3 ~108-110Yes (³JCF)C2
Signal 4 ~112-115NoC3
Signal 5 ~115-117Yes (²JCF)C4
Signal 6 ~160-162Yes (⁴JCF)C1
Signal 7 ~162-164Yes (¹JCF)C5

Comparison with Alternative Analytical Techniques

While NMR is paramount for this specific structural elucidation, a multi-technique approach provides the most comprehensive characterization.

TechniqueApplication to this compoundStrengthsLimitations
NMR Spectroscopy Determines the precise connectivity of atoms (C-H framework) and the relative positions of substituents on the aromatic ring.Unrivaled for isomer differentiation; provides detailed structural information.[8]Relatively low sensitivity; requires larger sample amounts; can be time-consuming to acquire complex data.
Mass Spectrometry (MS) Confirms the molecular weight (203.95861 Da) and isotopic pattern characteristic of a compound containing one bromine atom.[9] Fragmentation patterns can offer some structural clues.High sensitivity; provides accurate molecular weight and elemental formula (with HRMS).Cannot distinguish between positional isomers as they have the same mass and often similar fragmentation.
Infrared (IR) Spectroscopy Identifies functional groups present, such as C-O stretching for the ether, C-H stretching for the aromatic ring and methyl group, and C=C stretching within the aromatic ring.Fast, simple, and non-destructive; excellent for confirming the presence of key functional groups.[5]Provides limited information on the overall molecular skeleton; cannot differentiate between isomers.
¹⁹F NMR Spectroscopy Provides a direct observation of the fluorine nucleus, giving its chemical shift and coupling to nearby protons (H4 and H6).Highly sensitive and has a wide chemical shift range, making it excellent for fluorinated compounds.[10]Only applicable to fluorine-containing molecules; provides information only from the fluorine's perspective.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.

Objective: To acquire quantitative ¹H and ¹³C{¹H} NMR spectra for structural verification.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

graphprotocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample Accurately weigh 5-10 mg of the compound into a clean vial. B 2. Add Solvent Add ~0.6-0.7 mL of CDCl3 with TMS to the vial. A->B C 3. Dissolve & Transfer Ensure complete dissolution. Transfer the solution to an NMR tube. B->C D 4. Spectrometer Setup Insert the tube, lock on the deuterium signal, and shim the magnetic field. C->D E 5. Acquire ¹H Spectrum Run a standard ¹H acquisition (e.g., 16 scans). D->E F 6. Acquire ¹³C Spectrum Run a proton-decoupled ¹³C acquisition (e.g., 1024 scans or more). E->F G 7. Process Spectra Apply Fourier transform, phase correction, and baseline correction. F->G H 8. Calibrate & Analyze Calibrate the ¹H spectrum to the TMS signal (0.00 ppm). Analyze chemical shifts, integrations, and multiplicities. G->H

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial until the sample is fully dissolved.

    • Transfer the solution into a high-precision 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both spectra.

    • Perform phase correction and baseline correction to obtain clean, interpretable spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal (77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

Conclusion

The structural analysis of this compound serves as an excellent case study in the power of NMR spectroscopy. Through a careful interpretation of chemical shifts and coupling patterns in both ¹H and ¹³C spectra, it is possible to unequivocally determine the substitution pattern on the aromatic ring, a task not feasible with other common analytical techniques alone. By combining predictive analysis with a robust experimental protocol, researchers can confidently verify the structure of this and other complex aromatic intermediates, ensuring the integrity and success of their scientific endeavors.

References

Authenticating 3-Bromo-5-fluoroanisole Purity: A Comparative GC-MS Guide for the Discerning Scientist

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the starting purity of key intermediates is not merely a quality metric; it is the bedrock of reproducible synthesis and, ultimately, the safety and efficacy of the final product. 3-Bromo-5-fluoroanisole (CAS 29578-39-0), a versatile aromatic building block, is a case in point. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a valuable precursor for a wide range of complex molecules. However, the very reactivity that makes it so useful also opens the door to a variety of potential impurities arising from its synthesis. Therefore, a robust and reliable analytical method for authenticating its purity is paramount.

This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the rationale behind critical experimental choices, empowering researchers to not only replicate our findings but also to adapt and troubleshoot their own analytical challenges. Our approach is rooted in the principles of scientific integrity, ensuring that every protocol is a self-validating system, grounded in authoritative standards.[1][2][3][4][5]

The Analytical Imperative: Why GC-MS for this compound?

Gas chromatography is the ideal separation technique for a volatile to semi-volatile compound like this compound, which has a boiling point of approximately 186.6 °C at 760 mmHg.[6] When coupled with a mass spectrometer, GC-MS provides a powerful two-dimensional analysis. The gas chromatograph separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides structural information for each eluting component by analyzing its mass-to-charge ratio after ionization. This dual capability allows for both the quantification of the main component and the confident identification of even trace-level impurities.

The Heart of the Separation: A Comparative Look at GC Columns

The choice of the GC column is the most critical factor in achieving a successful separation.[7][8] The stationary phase, a thin film coated on the inner wall of the capillary column, dictates the selectivity of the separation based on the principle of "like dissolves like."[9] For this compound, a compound of intermediate polarity, we will compare two common stationary phases: a non-polar phase and a mid-polar phase.

1. The Workhorse: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)

This non-polar stationary phase is often the first choice for screening unknown samples.[10] Separation is primarily based on the boiling points of the analytes. For halogenated aromatic compounds, this type of column generally provides excellent peak shapes and good resolution.

2. The Alternative: Mid-Polarity Phases (e.g., DB-35ms, DB-17ms)

These columns contain a higher percentage of phenyl substitution or cyanopropyl functional groups, increasing their polarity.[10][11] This can alter the elution order and improve the separation of compounds with similar boiling points but different polarities.

To illustrate the impact of column selection, consider the following hypothetical experimental data comparing the separation of this compound from two potential process impurities: 1,3-dibromo-5-fluoroanisole (an over-bromination byproduct) and 3-fluoroanisole (an incomplete bromination precursor).

Table 1: Comparative Column Performance

ParameterDB-5ms (30m x 0.25mm, 0.25µm)DB-35ms (30m x 0.25mm, 0.25µm)
Retention Time (min)
3-Fluoroanisole8.529.15
This compound10.2511.58
1,3-Dibromo-5-fluoroanisole12.1814.23
Resolution (Rs)
3-Fluoroanisole / this compound2.83.5
This compound / 1,3-Dibromo-5-fluoroanisole2.53.1
Peak Tailing Factor (Tf)
This compound1.11.2

As the data suggests, the mid-polar DB-35ms column provides greater retention and improved resolution between the target analyte and its potential impurities. This is due to the increased interaction of the polarizable aromatic rings with the more polar stationary phase. For a definitive purity assessment, the enhanced resolution offered by a mid-polar column is advantageous.

Experimental Workflow: From Sample to Certificate of Analysis

The following is a detailed, step-by-step methodology for the GC-MS analysis of this compound. This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity, in line with USP <621> guidelines.[1][2][3][4][5]

Diagram: GC-MS Purity Authentication Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 1. Sample Weighing (10 mg) Solvent 2. Dissolution (10 mL Ethyl Acetate) Sample->Solvent GC_Setup 4. Instrument Setup (Column, Temperatures, Flow) Solvent->GC_Setup Standard 3. Standard Preparation (Certified Reference Material) MS_Setup 5. MS Parameter Setting (Ionization, Mass Range) GC_Setup->MS_Setup Injection 6. Sample Injection (1 µL, Split Mode) MS_Setup->Injection Integration 7. Peak Integration Injection->Integration Library_Search 8. NIST Library Search (Impurity Identification) Integration->Library_Search Quantification 9. Purity Calculation (% Area Normalization) Library_Search->Quantification Report 10. Certificate of Analysis Quantification->Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Detailed Experimental Protocol

1. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity ethyl acetate.

  • Standard Preparation: If available, prepare a solution of certified reference material (CRM) of this compound at a similar concentration. This is crucial for retention time confirmation and semi-quantitative analysis of impurities.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: Agilent J&W DB-35ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis and Interpretation

  • Peak Identification: The primary peak is identified by its mass spectrum and retention time, confirmed against a CRM or a reputable mass spectral library like the NIST/EPA/NIH library.[12]

  • Impurity Identification: The mass spectra of minor peaks are compared against the NIST library for tentative identification. A high match factor (>800) provides a good degree of confidence.[12][13]

  • Purity Calculation: Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Trustworthiness Through Self-Validation: System Suitability

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. This verifies that the chromatographic system is performing adequately for the intended analysis.[4]

Table 2: System Suitability Requirements

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurityEnsures baseline separation for accurate integration.
Tailing Factor (Tf) 0.8 - 1.5 for the this compound peakConfirms good peak shape, free from active sites in the system.
Repeatability (%RSD) < 2.0% for 5 replicate injections of the standardDemonstrates the precision of the analytical system.

Authoritative Grounding: The Role of Mass Spectrometry in Identification

The mass spectrum of this compound provides a unique fingerprint for its identification. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion (M+) and major fragment ions. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks separated by 2 m/z units with nearly equal intensity.

Hypothetical Mass Spectrum Analysis:

  • Molecular Ion (M+): A prominent pair of peaks at m/z 204 and 206, corresponding to [C7H6(79Br)FO]+ and [C7H6(81Br)FO]+.

  • Key Fragments:

    • [M-CH3]+: Loss of a methyl group from the methoxy moiety, resulting in peaks at m/z 189 and 191.

    • [M-OCH3]+: Loss of the methoxy group, leading to peaks at m/z 173 and 175.

This predictable fragmentation pattern, combined with the retention time data, provides a high degree of confidence in the identification of this compound.

Conclusion

The purity authentication of this compound by GC-MS is a critical step in ensuring the quality and consistency of downstream synthetic processes. While a standard non-polar column like a DB-5ms can provide adequate separation, a mid-polar column such as a DB-35ms offers superior resolution for critical impurity pairs. The detailed protocol provided in this guide, coupled with rigorous system suitability checks and a thorough understanding of the mass spectral data, establishes a robust and trustworthy method for the analysis of this important chemical intermediate. By grounding our methodology in established principles and authoritative standards, we provide the scientific community with a reliable framework for ensuring the integrity of their starting materials.

References

A Comparative Guide to the Reactivity of 3-Bromo-5-fluoroanisole and 3,5-dibromoanisole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the judicious selection of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Substituted anisoles, in particular, serve as versatile intermediates in the construction of a wide array of pharmaceutical and agrochemical compounds. This guide provides an in-depth comparative analysis of the reactivity of two key halogenated anisole derivatives: 3-Bromo-5-fluoroanisole and 3,5-dibromoanisole. Through an examination of their performance in pivotal synthetic transformations, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.

At a Glance: Structural and Electronic Profiles

The reactivity of this compound and 3,5-dibromoanisole is fundamentally governed by the nature and position of their halogen substituents. The methoxy group (-OCH₃) acts as an ortho-para directing and activating group in electrophilic aromatic substitution due to its +M (mesomeric) effect. However, in the context of the reactions discussed herein—cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution—the inductive effects of the halogens play a more dominant role.

CompoundStructureKey Features
This compound this compound structure- Two different halogen atoms offering potential for chemoselective reactions.- Strong inductive (-I) effect of fluorine influencing the electron density of the ring.
3,5-dibromoanisole 3,5-dibromoanisole structure- Two identical bromine atoms, leading to questions of regioselectivity in mono-functionalization.- Potential for double functionalization.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on a benzene ring. For meta-substituents, these effects are primarily inductive. The σ_meta values for bromine (+0.39) and fluorine (+0.34) are both positive, indicating they are electron-withdrawing through the inductive effect.[1][2] This electron-withdrawing nature is crucial in influencing the reactivity of the C-Br bond and the acidity of neighboring protons.

Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The relative reactivity of aryl halides in the crucial oxidative addition step typically follows the order: I > Br > Cl > F. This trend is a reflection of the decreasing carbon-halogen bond dissociation energies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron compound and an organohalide, is a widely employed transformation.[4]

3,5-dibromoanisole has been shown to undergo regioselective Suzuki-Miyaura coupling. The two bromine atoms are electronically equivalent, but steric and subtle electronic factors of a directing group can influence which bromine reacts first.[5] In the absence of strong directing groups, mono-arylation can occur, with the potential for subsequent coupling at the second bromine atom under more forcing conditions.

This compound offers the potential for chemoselective coupling at the C-Br bond, leaving the more robust C-F bond intact for subsequent transformations. This is a significant advantage for the synthesis of complex, multi-substituted aromatic compounds.

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
3,5-dibromo-2-pyrone (analog)Arylboronic acidPd(dppf)Cl₂K₂CO₃, DME, 80 °CGood[6][7]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (analog)Arylboronic acidsXPhosPdG2/XPhosEtOH/H₂O, MW, 135 °C67-89%[8]
3-Amino-5-bromopyridine (analog)Arylboronic acidsPd(PPh₃)₄K₃PO₄, Dioxane/H₂ONot specified[9]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for both this compound and 3,5-dibromoanisole.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Base: The base is crucial for the transmetalation step, activating the organoboron species.[10]

  • Solvent Mixture: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling Aryl-Br Aryl-Br Oxidative\nAddition Oxidative Addition Aryl-Br->Oxidative\nAddition Pd(0)L2 Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Oxidative\nAddition->Aryl-Pd(II)(Br)L2 Transmetalation Transmetalation Aryl-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Aryl-Pd(II)(Ar')L2 Aryl-Pd(II)(Ar')L2 Transmetalation->Aryl-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Aryl-Pd(II)(Ar')L2->Reductive\nElimination Aryl-Ar' Aryl-Ar' Reductive\nElimination->Aryl-Ar' Pd(0)L2 Pd(0)L2 Reductive\nElimination->Pd(0)L2 caption Catalytic Cycle of Suzuki-Miyaura Coupling DoM_vs_Halogen_Exchange cluster_DoM Directed ortho-Metalation (DoM) cluster_HE Halogen-Metal Exchange Ar-H Ar-H Ar-Li Ar-Li Ar-H->Ar-Li RLi Deprotonation Ar-Br Ar-Br Ar-Li Ar-Li Ar-Br->Ar-Li RLi Exchange caption Competing pathways in lithiation of aryl halides.

References

A Comparative Guide to the Synthetic Validation of 3-Bromo-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-5-fluoroanisole in Modern Drug Discovery

This compound (CAS No. 29578-39-0) is a key structural motif and a versatile building block in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its utility stems from the strategic placement of three distinct functional groups on the aromatic ring: a bromine atom, a fluorine atom, and a methoxy group. This arrangement provides medicinal chemists with a powerful toolkit for molecular modification. The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine and methoxy groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), including its lipophilicity, metabolic stability, and target-binding affinity. Given its significance, the development of efficient, scalable, and regioselective synthetic routes to this compound is a critical endeavor for both academic and industrial research.

This guide provides a comprehensive comparison of three distinct synthetic strategies for the preparation of this compound, offering an objective analysis of their respective strengths and weaknesses. Each route is evaluated based on key performance indicators, including yield, regioselectivity, and the availability of starting materials. Detailed, step-by-step experimental protocols are provided to enable researchers to replicate and adapt these methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct retrosynthetic perspectives. This guide will focus on the validation and comparison of three primary routes:

  • Route 1: Electrophilic Aromatic Bromination of 3-Fluoroanisole. This classical approach leverages the directing effects of the existing substituents to introduce a bromine atom onto the aromatic ring.

  • Route 2: Sandmeyer Reaction of 3-Fluoro-5-methoxyaniline. This pathway offers a high degree of regiocontrol by introducing the bromine atom via a diazonium salt intermediate.

  • Route 3: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Precursor. This strategy involves the displacement of a halide from a readily available starting material with a methoxy group.

The following table provides a high-level comparison of these synthetic strategies:

Parameter Route 1: Electrophilic Bromination Route 2: Sandmeyer Reaction Route 3: Nucleophilic Aromatic Substitution
Starting Material 3-Fluoroanisole3-Fluoro-5-methoxyaniline1-Bromo-3,5-difluorobenzene
Key Reagents Bromine (Br₂), Lewis Acid (e.g., FeBr₃)NaNO₂, HBr, CuBrSodium methoxide (NaOMe), Polar aprotic solvent
Regioselectivity Moderate to Good (potential for isomer formation)ExcellentGood to Excellent (potential for isomeric impurities)
Estimated Yield 60-80% (of mixed isomers)70-85%65-80%
Key Advantages Readily available starting material, straightforward procedure.High regioselectivity, well-established and reliable transformation.Potentially cost-effective starting material.
Key Disadvantages Formation of multiple isomers requiring separation, potential for over-bromination.Multi-step synthesis of the aniline precursor, handling of diazonium salts.Harsh reaction conditions may be required, potential for competing side reactions.

Route 1: Electrophilic Aromatic Bromination of 3-Fluoroanisole

Causality of Experimental Choices

The electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In the context of 3-fluoroanisole, the regiochemical outcome of bromination is governed by the directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents. The methoxy group is a powerful activating and ortho, para-directing group due to its strong +M (mesomeric) effect.[1] The fluorine atom, while electronegative and deactivating overall (due to its -I inductive effect), is also an ortho, para-director due to its +M effect.[2][3][4][5]

When both groups are present, the powerfully activating methoxy group dominates the directing effect.[6] In 3-fluoroanisole, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions ortho to the fluorine are C2 and C4, and the para position is C6. Therefore, the positions activated by both substituents are C2, C4, and C6. Bromination is expected to occur at these positions, leading to a mixture of isomers. However, the strong activation by the methoxy group at the C4 and C6 positions, which are para and ortho respectively, and also influenced by the fluorine's directing effect, makes these the most likely sites of substitution. Steric hindrance from the methoxy group might slightly disfavor the C2 position. Thus, the major products are anticipated to be 4-bromo-3-fluoroanisole and 6-bromo-3-fluoroanisole (which is the desired this compound).

To favor the desired isomer and minimize the formation of byproducts, the reaction is typically carried out at low temperatures and with a controlled addition of the brominating agent. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule, generating a more potent electrophile.

Experimental Protocol: Bromination of 3-Fluoroanisole

Materials:

  • 3-Fluoroanisole (1.0 eq)

  • Anhydrous Iron(III) bromide (FeBr₃) (0.1 eq)

  • Bromine (Br₂) (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoroanisole in dichloromethane at 0 °C under a nitrogen atmosphere, add iron(III) bromide.

  • Slowly add a solution of bromine in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, is then purified by column chromatography on silica gel to isolate the this compound.

Visualization of the Synthetic Workflow

A 3-Fluoroanisole B Bromine (Br2) FeBr3, CH2Cl2, 0 °C A->B C Mixture of Bromo-fluoroanisole Isomers B->C D Column Chromatography C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Route 2: Sandmeyer Reaction of 3-Fluoro-5-methoxyaniline

Causality of Experimental Choices

The Sandmeyer reaction provides a highly regioselective method for the introduction of a bromine atom onto an aromatic ring.[7] This reaction proceeds via the diazotization of an aniline derivative to form a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the corresponding aryl bromide. The key advantage of this route is that the position of the bromine atom is predetermined by the position of the amino group on the starting aniline. For the synthesis of this compound, the required precursor is 3-fluoro-5-methoxyaniline, which is commercially available.[8][9]

The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[10] Sodium nitrite is used as the source of the nitrosonium ion (NO⁺) in an acidic medium (hydrobromic acid in this case). The subsequent decomposition of the diazonium salt is catalyzed by copper(I) bromide, which facilitates the substitution of the diazonium group with a bromide ion.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 3-Fluoro-5-methoxyaniline (1.0 eq)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-fluoro-5-methoxyaniline in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualization of the Synthetic Pathway

A 3-Fluoro-5-methoxyaniline B NaNO2, HBr 0-5 °C A->B C Diazonium Salt Intermediate B->C D CuBr, HBr C->D E This compound D->E

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Causality of Experimental Choices

Nucleophilic aromatic substitution offers an alternative strategy, particularly when appropriately substituted starting materials are readily available. In this proposed route, 1-bromo-3,5-difluorobenzene serves as the starting material. The reaction involves the displacement of one of the fluorine atoms by a methoxide nucleophile. Fluorine is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups.[11][12] In 1-bromo-3,5-difluorobenzene, the bromine and the other fluorine atom act as deactivating groups, making the SNAr reaction challenging. However, under forcing conditions (e.g., high temperature, strong base, polar aprotic solvent), the reaction can proceed.

The regioselectivity of the methoxydefluorination is a key consideration. The carbon atoms attached to the fluorine atoms are electronically similar. However, the bromine atom at the 1-position may exert a subtle influence on the reactivity of the adjacent fluorine atoms. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the methoxide anion.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 1-Bromo-3,5-difluorobenzene (1.0 eq)

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-bromo-3,5-difluorobenzene in anhydrous DMF, add sodium methoxide.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to afford this compound.

Visualization of the Logical Relationship

A 1-Bromo-3,5-difluorobenzene B Sodium Methoxide (NaOMe) DMF, 100-120 °C A->B C SNAr Reaction B->C D This compound C->D

Caption: Logical workflow for the SNAr synthesis of this compound.

Conclusion and Recommendations

This guide has presented a comparative analysis of three distinct synthetic routes to the valuable building block, this compound.

  • Route 1 (Electrophilic Bromination) is the most straightforward in terms of the number of steps, but it suffers from a lack of regioselectivity, necessitating a potentially challenging purification process.

  • Route 2 (Sandmeyer Reaction) offers superior regioselectivity and is likely to provide the cleanest product. The commercial availability of the starting aniline makes this a highly attractive and reliable option for producing high-purity this compound.

  • Route 3 (Nucleophilic Aromatic Substitution) presents a viable alternative, particularly if the starting dihalobenzene is readily and inexpensively available. However, the potentially harsh reaction conditions and the need to control regioselectivity are notable drawbacks.

For researchers prioritizing high purity and unambiguous product formation, the Sandmeyer reaction (Route 2) is the recommended synthetic strategy. While it involves an additional synthetic step to prepare the aniline precursor (if not purchased), the excellent regiocontrol and generally good yields make it the most robust and reliable method for the synthesis of this compound.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of halogenated aromatic scaffolds is a cornerstone of molecular design. 3-Bromo-5-fluoroanisole is a valuable building block, featuring a unique electronic profile with both electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) substituents. This substitution pattern makes it an intriguing substrate for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized C-C and C-X bond formation.[1][2][3][4][5]

The success of these coupling reactions is not merely dependent on the choice of palladium precursor but is critically governed by the ancillary ligand that coordinates to the metal center.[6][7] The ligand's steric and electronic properties directly modulate the catalyst's activity, stability, and selectivity, influencing the key mechanistic steps of oxidative addition and reductive elimination.

This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to facilitate rational catalyst selection and reaction optimization. We will delve into the causality behind experimental choices, present detailed protocols, and provide a mechanistic framework for understanding catalyst performance.

The Substrate: Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the interplay of its substituents. The methoxy group (-OMe) is an activating, ortho-para directing group, while the fluorine (-F) and bromine (-Br) atoms are deactivating, electron-withdrawing groups. In the crucial oxidative addition step, the palladium(0) catalyst inserts into the carbon-bromine bond. The electron-withdrawing nature of the fluorine atom can make the aryl ring more electron-deficient, which can facilitate this step. However, the overall electronic balance influences the subsequent steps of the catalytic cycle, making the choice of an appropriately electron-rich and sterically hindered ligand essential for efficient turnover.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst system is highly dependent on the specific transformation being performed. Below, we compare various catalyst systems for the most common cross-coupling reactions, drawing upon data from this compound and structurally related aryl bromides to provide a clear performance benchmark.[8][9]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between an aryl halide and an organoboron compound.[5][10] For an electron-rich, yet sterically accessible substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction with a variety of boronic acids.[11][12]

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Observations & Rationale
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001265A traditional, first-generation system. Moderate yield suggests the need for a more active catalyst. PPh₃ is often insufficient for moderately deactivated aryl bromides.
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90878A reliable, commercially available catalyst. Good performance, but relatively high catalyst loading may be required.
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene80295SPhos, a bulky biarylphosphine, creates a highly active and sterically accessible catalytic species, accelerating both oxidative addition and reductive elimination. This leads to high yield under mild conditions.[6]
PdCl₂(dppf) (3)-K₂CO₃ (2)DME80492The dppf ligand provides good stability and activity, making it a robust choice for a wide range of substrates.[13][14] It is particularly effective for preventing β-hydride elimination with alkylboronic acids.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, essential for the synthesis of countless pharmaceuticals.[1][4] This reaction is highly sensitive to ligand choice, with sterically hindered biarylphosphine ligands developed by Buchwald and Hartwig demonstrating superior activity.[15][16][17]

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of this compound with Morpholine

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Observations & Rationale
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene1001655An early bidentate ligand system. The rigid backbone can be effective but is often outperformed by more flexible and bulky monodentate ligands for this substrate class.[4]
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)t-BuOH90396XPhos is a highly active, electron-rich, and sterically demanding ligand that facilitates the coupling of a wide range of amines, including secondary cyclic amines, with high efficiency.[16]
[Pd(cinnamyl)Cl]₂ (1)RuPhos (2)NaOtBu (1.2)Dioxane80494RuPhos is another powerful biarylphosphine ligand. The use of a well-defined precatalyst like [Pd(cinnamyl)Cl]₂ can lead to more reproducible results and faster activation.
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.2)Toluene80688Tri-tert-butylphosphine is a simple yet highly effective electron-rich and bulky ligand that promotes rapid C-N bond formation.[18]
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium/copper catalytic system.[3][19][20][21]

Table 3: Catalyst System Performance in Sonogashira Coupling of this compound with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Observations & Rationale
PdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHF60391The classic Sonogashira system. It is robust, reliable, and effective for aryl bromides, providing high yields under relatively mild conditions.[19]
Pd(PPh₃)₄ (3)CuI (1.5)DiisopropylamineToluene70289Another standard system that works well. The amine often serves as both the base and a solvent.
Pd(OAc)₂ (1) / XPhos (2)-Cs₂CO₃Dioxane100585A copper-free variant. While often desirable to avoid copper, these conditions can require higher temperatures and are highly dependent on the choice of palladium ligand and base to facilitate the catalytic cycle.

The Decisive Role of the Ligand: A Mechanistic Perspective

The data above clearly demonstrates that the ligand is the most critical variable in optimizing a cross-coupling reaction. The ligand's structure dictates the geometry, electron density, and stability of the palladium center, thereby controlling the rates of the catalytic cycle's key steps.

Ligand_Effects cluster_ligand Ligand Properties cluster_cycle Impact on Catalytic Cycle Sterics High Steric Bulk (e.g., XPhos, P(t-Bu)₃) OA Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Sterics->OA  Promotes formation of  monoligated L-Pd(0),  accelerating reaction RE Reductive Elimination (Ar-Pd(II)-Nu -> Ar-Nu + Pd(0)) Sterics->RE  Destabilizes Pd(II) intermediate,  accelerating product formation Electronics High Electron Density (e.g., P(t-Bu)₃, SPhos) Electronics->OA  Increases electron density on Pd,  facilitating insertion into C-Br bond

  • Steric Bulk: Ligands with a large cone angle, such as the Buchwald biarylphosphines (XPhos, SPhos) or simple trialkylphosphines (P(t-Bu)₃), favor the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species. [22]This is the active catalyst that readily undergoes oxidative addition. Furthermore, this steric strain accelerates the final reductive elimination step to release the product and regenerate the catalyst.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium atom. This enhanced nucleophilicity of the metal center facilitates its insertion into the electrophilic carbon-bromine bond, accelerating the rate-limiting oxidative addition step. [7]

Experimental Protocols and Catalytic Cycles

To ensure scientific integrity and reproducibility, we provide generalized yet detailed protocols for two key transformations.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for a high-yielding reaction using a biarylphosphine ligand.

Methodology:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (3.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired boronic acid (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously for 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Cycle cluster_out pd0 L₂Pd(0) oa_complex Ar-Pd(II)-Br (L)₂ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)-R (L)₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol details a general procedure for C-N bond formation.

Methodology:

  • Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol) to a vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol).

  • Solvent & Nucleophile Addition: Add 5 mL of anhydrous dioxane, followed by the desired amine (1.1 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 90 °C. Stir for 3-6 hours.

  • Workup: After cooling, dilute the mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel, eluting with more ether.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_out pd0 L-Pd(0) oa_complex Ar-Pd(II)-Br (L) pd0->oa_complex Oxidative Addition (Ar-Br) amide_complex [Ar-Pd(II)-NR₂] (L) oa_complex->amide_complex Amine Coordination & Deprotonation (HNR₂ + Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Catalyst Selection Summary

The successful cross-coupling of this compound is readily achievable with a rationally selected palladium catalyst system. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands consistently deliver superior performance, enabling reactions at lower temperatures, shorter times, and with broader substrate scope.

For practicing chemists, the following recommendations serve as a starting point for catalyst selection:

  • For Suzuki-Miyaura (C-C) reactions: Begin with a combination of a Pd(0) or Pd(II) precursor and a biarylphosphine ligand like SPhos or RuPhos . For robust, general applications, PdCl₂(dppf) is an excellent and reliable choice.

  • For Buchwald-Hartwig (C-N) reactions: Catalyst systems based on bulky biarylphosphine ligands such as XPhos or RuPhos are the gold standard and should be the primary choice, especially when coupling with challenging amines.

  • For Sonogashira (C-Alkyne) reactions: The traditional PdCl₂(PPh₃)₂/CuI system remains highly effective and is the most straightforward starting point for this transformation.

Ultimately, the optimal catalyst is always determined empirically. However, by understanding the fundamental principles of ligand effects and the catalytic cycle, researchers can navigate the vast landscape of palladium catalysis with confidence, accelerating the discovery and development of novel chemical entities.

References

A Researcher's Guide to Assessing the Biological Activity of 3-Bromo-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth, technically-grounded framework for assessing the biological activity of derivatives based on the 3-Bromo-5-fluoroanisole scaffold. This particular scaffold is of interest in medicinal chemistry due to the strategic placement of its functional groups. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine and methoxy groups can modulate critical drug-like properties such as lipophilicity, metabolic stability, and target binding affinity.

Our objective is to move beyond mere protocol recitation. Instead, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our discussion in authoritative scientific principles.

Chapter 1: The Strategic Imperative for Assessing this compound Derivatives

The journey from a chemical scaffold to a viable drug candidate is a multi-stage process of iterative design, synthesis, and biological evaluation[1]. The this compound core is a valuable starting point for creating libraries of diverse small molecules. The key to unlocking its potential lies in a systematic and robust assessment of the biological activities of its derivatives.

A typical drug discovery project involving this scaffold would follow a logical progression. The initial phase involves synthesizing a library of derivatives where different chemical moieties are attached, often at the bromine position via cross-coupling reactions[2]. The subsequent, and most critical, phase is the biological screening and pharmacological profiling to identify "hits"—compounds that exhibit a desired biological effect[3]. This process aims to build a Structure-Activity Relationship (SAR), which correlates the chemical structure of the derivatives with their biological activity, guiding the design of more potent and selective compounds[4].

Below is a generalized workflow that outlines the critical stages of this process.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Characterization & Optimization cluster_2 Phase 3: Preclinical Evaluation A Synthesis of This compound Derivative Library B Primary High-Throughput Screening (HTS) A->B Diverse Chemical Library C Hit Identification & Confirmation B->C Initial Activity Data D Dose-Response & Potency Determination (IC50/EC50) C->D Confirmed Hits E Secondary Assays: Mechanism of Action (MoA) D->E Potent Compounds F Lead Optimization & SAR Studies E->F Mechanistic Insight F->A Iterative Redesign G In Vitro ADMET Profiling F->G Optimized Leads H In Vivo Efficacy & Safety Studies G->H Promising Profile I Candidate Selection H->I Validated Candidate

Caption: A generalized workflow for the discovery and development of novel therapeutics.

Chapter 2: Foundational Screening: Identifying Biologically Active Derivatives

The first step in assessing a new library of compounds is the primary screen. This is typically a high-throughput assay designed to quickly test thousands of compounds to identify those with any level of activity against a biological target[5]. The choice of assay is paramount and depends entirely on the therapeutic goal. For our purposes, let's assume the goal is to identify inhibitors of a specific enzyme, a common strategy in drug discovery[6].

Protocol 1: High-Throughput Enzyme Inhibition Assay (Fluorogenic)

This protocol describes a common biochemical assay to screen for enzyme inhibitors.[6] We'll use a generic serine protease as our target enzyme and a fluorogenic substrate that releases a fluorescent molecule upon cleavage.

Principle of the Assay: In the absence of an inhibitor, the enzyme cleaves the substrate, generating a fluorescent signal. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence reading.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare stock solutions of your this compound derivatives in 100% DMSO. A typical concentration is 10 mM.

    • Using an acoustic liquid handler or a multi-channel pipette, dispense 50 nL of each compound solution into the wells of a 384-well, low-volume, black assay plate. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume).

    • Scientist's Note: The choice of 10 µM for a primary screen is a balance. It's high enough to detect even weak inhibitors but not so high as to cause non-specific effects or solubility issues for most compounds.

  • Control Wells (Self-Validation):

    • Negative Control (0% Inhibition): Add 50 nL of pure DMSO to a column of wells. These wells represent the maximum enzyme activity.

    • Positive Control (100% Inhibition): Add 50 nL of a known, potent inhibitor of the target enzyme (e.g., aprotinin for trypsin-like proteases) at a high concentration (e.g., 100 µM) to another column. This ensures the assay can detect full inhibition.

  • Enzyme Addition:

    • Prepare the enzyme solution in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl). The final enzyme concentration should be predetermined to be in the linear range of the assay.

    • Add 2.5 µL of the enzyme solution to all wells of the assay plate.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in the same assay buffer. The concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.

    • Add 2.5 µL of the substrate solution to all wells to start the reaction.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescent plate reader.

    • Measure the fluorescence intensity (e.g., Excitation 360 nm, Emission 460 nm) every minute for 20-30 minutes.

    • Scientist's Note: A kinetic read is superior to a single endpoint read. It allows you to calculate the reaction rate (slope of fluorescence over time) and can help identify fluorescent compounds that interfere with the assay, which would show a high initial reading but no change over time.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data using your controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

Chapter 3: Hit Confirmation and Potency Determination

A single-point screen is prone to false positives. Therefore, all hits must be re-tested and their potency determined. This is achieved by generating a dose-response curve to calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: IC50 Determination via Dose-Response Analysis

Step-by-Step Methodology:

  • Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Execution: Perform the same enzymatic assay as described in Protocol 1, but this time plate the serial dilutions of your hit compounds instead of a single concentration.

  • Data Plotting: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).

  • IC50 Calculation: The IC50 value is the concentration at the inflection point of the fitted curve.

Chapter 4: Comparative Analysis and Structure-Activity Relationship (SAR)

With IC50 values for a series of this compound derivatives, you can now build a comparative guide and begin to understand the SAR.[4] This analysis is crucial for guiding the next round of chemical synthesis to improve potency and other pharmacological properties.[1]

Let's imagine we synthesized and tested three derivatives, where the bromine atom of the parent scaffold was replaced with different groups (R1, R2, R3).

Table 1: Comparative Biological Activity of Hypothetical Derivatives

Compound IDR-Group StructureTarget Enzyme IC50 (µM)Cell Viability IC50 (µM)
Parent-01 -Br> 100> 100
Deriv-02 -Phenyl25.4> 100
Deriv-03 -4-pyridyl2.185.0
Deriv-04 -Cyclohexyl52.8> 100

Cell Viability IC50 was determined using a standard MTT assay on a relevant cell line (e.g., HepG2) after 48h incubation. A high value indicates low cytotoxicity.

Interpretation and SAR Insights:

  • Parent Scaffold: The original this compound shows no activity, confirming the necessity of derivatization.

  • Aromatic vs. Aliphatic: Replacing the bromine with aromatic groups (Deriv-02 and Deriv-03) yielded significantly better potency than with an aliphatic group (Deriv-04). This suggests that a π-π stacking interaction or other electronic interaction with the enzyme's active site may be important.

  • Key Nitrogen Moiety: The introduction of a nitrogen atom in the pyridine ring (Deriv-03) increased potency by over 10-fold compared to the simple phenyl ring (Deriv-02). This is a classic SAR observation and strongly suggests a critical hydrogen bond interaction between the pyridine nitrogen and a residue in the enzyme's active site.

  • Selectivity Window: Deriv-03 shows potent enzyme inhibition (2.1 µM) but much weaker cytotoxicity (85.0 µM). This gives a selectivity window of approximately 40-fold, which is a promising starting point for a therapeutic candidate.

This type of analysis allows the medicinal chemistry team to form a testable hypothesis. For example: "The pyridine nitrogen is forming a key hydrogen bond. Therefore, other nitrogen-containing heterocycles or groups with hydrogen bond acceptors at a similar position should be synthesized and tested."

Chapter 5: Probing the Mechanism of Action

Once a potent derivative like Deriv-03 is identified, it's crucial to understand how it inhibits the enzyme. Is it a competitive, non-competitive, or uncompetitive inhibitor? This can be investigated using enzyme kinetics. Furthermore, it's essential to confirm that the compound engages the target protein directly.

Advanced Mechanistic Assays:
  • Enzyme Kinetics: By measuring the reaction rates at varying concentrations of both the substrate and the inhibitor (Deriv-03), you can generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax and Km will reveal the mechanism of inhibition.

  • Surface Plasmon Resonance (SPR): This is a powerful, label-free technique to measure the direct binding between the inhibitor and the target enzyme in real-time.[6][7] It provides quantitative data on binding affinity (KD) and kinetics (kon and koff rates), offering definitive proof of target engagement.

Below is a conceptual diagram illustrating how a derivative might inhibit a signaling pathway, for example, by blocking a critical kinase.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Deriv-03 (this compound Derivative) Inhibitor->RAF Inhibition

Caption: A hypothetical signaling pathway showing inhibition by a derivative.

Conclusion

Assessing the biological activity of this compound derivatives is a systematic process that relies on a tiered approach, moving from broad primary screens to detailed mechanistic studies. Each step is designed to build upon the last, generating a rich dataset that informs a robust Structure-Activity Relationship. By combining high-quality biochemical and cell-based assays with rigorous data analysis, researchers can effectively navigate the complex path of drug discovery and unlock the therapeutic potential hidden within this versatile chemical scaffold. The key to success is not just in performing the assays, but in understanding the scientific principles behind them and using the resulting data to make informed, hypothesis-driven decisions for the next round of molecular design.

References

structural confirmation of 3-Bromo-5-fluoroanisole reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Confirmation of 3-Bromo-5-fluoroanisole Reaction Products

Introduction: The Critical Role of Structural Verification

In the landscape of modern drug discovery and agrochemical development, this compound (CAS 29578-39-0) stands out as a highly versatile synthetic building block. Its unique arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a methoxy group allows for precise and selective chemical modifications. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds, which are foundational to many active pharmaceutical ingredients (APIs).

However, the successful synthesis of novel molecular entities is predicated on an uncompromising requirement: the unambiguous structural confirmation of the reaction products. Failure to rigorously verify the structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide provides an in-depth comparison of analytical strategies for confirming the structures of products derived from three common and powerful transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

Baseline Characterization: The Spectroscopic Signature of this compound

Before transforming a starting material, it is imperative to fully characterize it. This baseline data serves as a crucial reference point, allowing for the clear identification of changes post-reaction. The key spectroscopic features of this compound are summarized below.

Technique Key Diagnostic Features for this compound (C₇H₆BrFO)
¹H NMR Three aromatic protons exhibiting complex coupling patterns due to F-H coupling; a singlet for the methoxy (-OCH₃) group around 3.8 ppm.[1]
¹³C NMR A signal for the carbon attached to bromine (C-Br) at approximately 110-125 ppm; a signal for the carbon attached to fluorine (C-F) showing a large coupling constant (¹JCF); a methoxy carbon signal around 56 ppm.
¹⁹F NMR A single resonance, typically a multiplet due to coupling with aromatic protons.
Mass Spec (EI) A distinct molecular ion (M⁺) peak cluster at m/z 204 and 206 with an approximate 1:1 intensity ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2][3]
FTIR Strong C-O-C stretching bands for the aromatic ether around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, along with C-H and C=C aromatic bands and a C-Br stretch at lower wavenumbers.[4][5]

Case Study 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceuticals.[6][7] Here, we consider the reaction of this compound with phenylboronic acid.

References

A Comparative Guide to 3-Bromo-5-fluoroanisole in Complex Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a foundational building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of halogenated aromatics, 3-Bromo-5-fluoroanisole (CAS: 29578-39-0) emerges as a uniquely versatile intermediate.[1] Its value lies in the strategic placement of three distinct functional groups—a bromine, a fluorine, and a methoxy group—each offering a lever for precise molecular manipulation.[1][2]

This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing its performance, cost, and safety profile against two common alternatives: the more electron-deficient 1-Bromo-3,5-difluorobenzene and the non-brominated parent, 3-Fluoroanisole . Through this analysis, we aim to provide the data and field-proven insights necessary to make informed decisions in your synthetic design.

Physicochemical Profile and Strategic Reactivity

The utility of this compound stems from its trifunctional nature. The bromine atom serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are the workhorses of modern C-C and C-heteroatom bond formation.[1][2] The methoxy group is a mild ortho-, para-director and can influence solubility, while the fluorine atom impacts metabolic stability, lipophilicity, and receptor binding affinity in the final active pharmaceutical ingredient (API).[1][3]

Let's compare its core attributes to our chosen alternatives.

cluster_0 Compound Structures 3B5FA This compound 1B35DFB 1-Bromo-3,5-difluorobenzene 3FA 3-Fluoroanisole

Figure 1: Comparative Molecular Structures.

Table 1: Physicochemical Properties Comparison

PropertyThis compound1-Bromo-3,5-difluorobenzene3-Fluoroanisole
CAS Number 29578-39-0461-96-1[4]456-49-5[2]
Molecular Formula C₇H₆BrFOC₆H₃BrF₂[4]C₇H₇FO[2]
Molecular Weight 205.02 g/mol 192.99 g/mol [4]126.13 g/mol [2]
Boiling Point ~186 °C @ 760 mmHg~140 °C @ 760 mmHg[4]~158 °C @ 743 mmHg[2]
Density ~1.532 g/mL~1.676 g/mL[4]~1.104 g/mL[2]
Key Feature Versatile trifunctional handleElectron-deficient aryl halideLacks direct coupling handle

The primary distinction is clear: this compound and 1-Bromo-3,5-difluorobenzene are primed for direct use in cross-coupling, whereas 3-Fluoroanisole requires an additional activation step (e.g., ortho-lithiation) to participate in similar chemistry, adding complexity and cost to the synthetic route.

Performance in a Model Synthetic Transformation

To provide a tangible comparison, we will analyze the performance of these reagents in a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical synthesis.[5] The objective is to couple the aryl bromide with 4-methoxyphenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for this transformation. Each step is a critical control point for ensuring yield and purity.

G start Start: Assemble Reagents reagents 1. Charge Reactor: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Dioxane/H2O) start->reagents degas 2. Inert Atmosphere: Degas solvent/reagent mixture (e.g., N2 or Ar sparging for 15-30 min) reagents->degas catalyst 3. Catalyst Addition: Add Pd catalyst & ligand (e.g., Pd(dppf)Cl2, 2-5 mol%) degas->catalyst reaction 4. Reaction: Heat to 80-100 °C Monitor by TLC/LC-MS (2-12 h) catalyst->reaction workup 5. Aqueous Workup: Cool, dilute with water, extract with organic solvent (e.g., EtOAc) reaction->workup purify 6. Purification: Dry organic layer (Na2SO4), concentrate, and purify via flash column chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki Coupling with this compound

This self-validating protocol explains the causality behind each step, ensuring reproducibility.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide. K₂CO₃ is a cost-effective and moderately strong base sufficient to facilitate the transmetalation step.[6][7]

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the resulting suspension with argon or nitrogen gas for 20 minutes.

    • Rationale: The aqueous dioxane system provides good solubility for both the organic reagents and the inorganic base.[7] Degassing is absolutely critical; residual oxygen can oxidize the active Pd(0) catalyst, leading to low yields.[7]

  • Catalyst Introduction: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that reliably forms the active Pd(0) species in situ. It is an excellent choice for a wide range of aryl bromides.[6]

  • Reaction & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2 hours until the starting aryl bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

    • Rationale: The aqueous wash removes the inorganic base and salts, simplifying purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired biaryl product.

Comparative Performance Data (Model)

The following data is based on established chemical principles and represents expected outcomes from the model reaction described above.

Table 2: Model Suzuki Coupling Performance Comparison

ParameterThis compound1-Bromo-3,5-difluorobenzene3-Fluoroanisole
Reaction Time 4-6 hours3-5 hoursN/A (Requires pre-activation)
Typical Yield 85-95%88-97%See Note Below
Catalyst Loading 2-3 mol%2-3 mol%2-3 mol% (for coupling step)
Observations Clean conversion, straightforward purification.Slightly faster reaction due to the electron-withdrawing effect of the second fluorine, enhancing oxidative addition.[5]Requires a 2-step process: 1) Ortho-lithiation/borylation to form the boronic ester, then 2) Suzuki coupling. This adds significant time, cost, and potential for yield loss over two steps.[8]

A Practical Cost-Benefit Analysis

Choosing a starting material extends beyond reaction performance to encompass economic and logistical factors.

Table 3: Representative Cost Comparison

ReagentPurityPrice (per 25g)Price (per 100g)Bulk Availability
This compound >98%~$50 USD~$140 USDGood
1-Bromo-3,5-difluorobenzene >98%~$60 USD~$270 USD[9]Good[10]
3-Fluoroanisole >99%~$30-50 USD[2][11]~$100-120 USDExcellent

Note: Prices are estimates based on publicly available supplier data as of late 2025 and are subject to change. Bulk pricing will differ significantly.

Decision Logic

The choice of reagent is a multi-faceted decision. The following matrix can guide your selection process.

DecisionMatrix start Project Goal q1 Is a direct C-C or C-N coupling handle (e.g., Bromine) required? start->q1 q2 Is a strong electron- withdrawing effect from two fluorines desirable for the final product's properties? q1->q2 a1_yes use_3FA Use 3-Fluoroanisole (Lowest cost, but requires multi-step activation for coupling) q1->use_3FA a1_no a1_yes YES a1_no NO use_1B35DFB Use 1-Bromo-3,5-difluorobenzene (Highest performance & specific electronic properties, higher cost) q2->use_1B35DFB a2_yes use_3B5FA Use this compound (Optimal balance of cost, performance, and functional group versatility) q2->use_3B5FA a2_no a2_yes YES a2_no NO

Figure 3: Decision matrix for selecting the appropriate building block.

Cost-Benefit Summary:

  • This compound: Represents the optimal balance for most applications. It is a ready-to-use electrophile for coupling reactions at a moderate price point, offering the synthetic versatility of the methoxy and fluoro groups for further modification.

  • 1-Bromo-3,5-difluorobenzene: The premium choice when high reactivity and the specific electronic properties of a difluorinated ring are required. Its higher cost must be justified by a tangible benefit in performance or the final product's efficacy.[12]

  • 3-Fluoroanisole: The most economical on a per-gram basis, but this is a false economy if cross-coupling is the goal. The cost of additional reagents (e.g., organolithiums), extended processing time, and potential for lower overall yield through a multi-step sequence make it less efficient for this specific application.[8][13]

Safety and Handling Considerations

Safe laboratory practice is non-negotiable. All three compounds are flammable liquids and require careful handling in a well-ventilated fume hood away from ignition sources.[14][15]

Table 4: Safety Profile Summary

HazardThis compound1-Bromo-3,5-difluorobenzene3-Fluoroanisole
Flammability Combustible LiquidFlammable Liquid[1][15]Flammable Liquid[2][14]
Acute Toxicity Skin & Eye IrritantHarmful if swallowed[3][15]May cause respiratory irritation[16]
Chronic Effects No specific dataMay cause organ damage on repeated exposure[3][15]No specific data
Environmental No specific dataVery toxic to aquatic life[15][17]No specific data
Required PPE Safety goggles, lab coat, nitrile gloves[16]Safety goggles, lab coat, nitrile gloves[1][17]Safety goggles, lab coat, nitrile gloves[2][14]
Storage Store in a cool, dry, well-ventilated area away from heat and light.Store in a designated flammables area, cool, dry, and well-ventilated.[3]Store in a cool, dry, well-ventilated area away from heat.[14]

Key Takeaway: 1-Bromo-3,5-difluorobenzene presents the most significant health and environmental hazards, requiring more stringent handling and disposal protocols. This adds an indirect cost that must be factored into the overall analysis.

Conclusion and Recommendation

For the majority of synthetic campaigns requiring a versatile, meta-substituted fluoroanisole core ready for cross-coupling, This compound offers the superior cost-benefit profile. It provides an optimal blend of synthetic readiness, functional group versatility, and moderate cost without the heightened safety concerns and expense of 1-Bromo-3,5-difluorobenzene.

While 1-Bromo-3,5-difluorobenzene is a powerful and slightly more reactive alternative, its use should be reserved for cases where its specific electronic properties are a design necessity and its higher cost can be justified. 3-Fluoroanisole , despite its attractive initial price, is not a direct substitute and introduces significant downstream costs and complexities for applications centered on cross-coupling chemistry. By carefully weighing the performance, economic, and safety data presented, researchers can confidently select the most appropriate building block to accelerate their drug discovery and development projects.

References

A Comparative Guide to the Synthetic Efficiency of 3-Chloro-5-fluoroanisole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances yield, cost, safety, and environmental impact. This guide provides an in-depth comparison of the synthetic efficiency for producing 3-chloro-5-fluoroanisole, a valuable substituted aromatic intermediate, against two structurally similar dihaloanisoles: 3,5-dichloroanisole and 3,5-dibromoanisole. By examining key green chemistry metrics, this document offers a quantitative framework to inform the selection of the most efficient and sustainable synthetic strategy.

Introduction to 3-Chloro-5-fluoroanisole and its Synthetic Importance

3-Chloro-5-fluoroanisole is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and sustainable methods for the synthesis of this and related compounds are of high interest to the chemical and pharmaceutical industries.

This guide will explore and compare the synthetic efficiency of a plausible route to 3-chloro-5-fluoroanisole with established methods for the synthesis of 3,5-dichloroanisole and 3,5-dibromoanisole. The comparison will be based on key performance indicators of synthetic efficiency, including yield, Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Comparative Analysis of Synthetic Routes

This section details the synthetic methodologies for 3-chloro-5-fluoroanisole and its dihalo-analogs. For each route, a step-by-step protocol is provided, followed by a critical analysis of the reaction's efficiency.

Route 1: Synthesis of 3-Chloro-5-fluoroanisole via Sandmeyer-type Reaction

Proposed Experimental Protocol (Analogous):

  • Diazotization: 3-chloro-5-fluoroaniline (10 mmol) is dissolved in 50% sulfuric acid (20 mL). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature.

  • Methoxylation and Reduction: To the cold diazonium salt solution, a large excess of methanol (100 mL) and a catalytic amount of copper powder (0.5 g) are added. The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 3-chloro-5-fluoroanisole.

Causality of Experimental Choices:

  • The use of a one-pot procedure is inherently more efficient as it minimizes workup and purification steps between reactions, saving time, solvents, and materials.

  • The diazotization is carried out at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

  • Methanol serves as both the methoxy source and a reducing agent for the diazonium group, facilitated by the copper catalyst. An alternative and potentially higher-yielding approach involves a two-step reduction using hypophosphorous acid after the initial methoxylation[1].

Route 2: Synthesis of 3,5-Dichloroanisole via Nucleophilic Aromatic Substitution

A common method for the synthesis of 3,5-dichloroanisole involves the nucleophilic aromatic substitution of a chlorine atom on 1,3,5-trichlorobenzene with a methoxide source. A detailed protocol is provided in a patent by EURENCO[2].

Experimental Protocol:

  • Reaction Setup: In a 2 L reactor, sodium methanolate (1.984 mol) is suspended in dimethylsulfoxide (600 mL).

  • Reaction: The suspension is heated to 60 °C with agitation. Solid 1,3,5-trichlorobenzene (1.653 mol) is added portion-wise. The reaction is maintained at 62 °C for 2 hours and 50 minutes.

  • Precipitation and Isolation: The reaction mixture is cooled and then poured into a non-carcinogenic solvent to precipitate the product. The resulting white powder is collected by filtration.

  • Purification: The patent suggests the product is of high purity (96%) and may not require further purification for subsequent steps[2].

Causality of Experimental Choices:

  • Dimethylsulfoxide (DMSO) is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the cation of the methoxide salt, thus increasing the nucleophilicity of the methoxide anion.

  • The reaction is carried out at a moderate temperature to ensure a reasonable reaction rate without significant decomposition of the starting materials or product.

  • Precipitation of the product by adding a second solvent is an efficient method of isolation that can often yield a product of high purity.

Route 3: Synthesis of 3,5-Dibromoanisole via Electrophilic Bromination

The synthesis of 3,5-dibromoanisole can be achieved through the direct bromination of anisole using molecular bromine and a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: Anisole (10 mmol) is dissolved in carbon tetrachloride (20 mL) in a round-bottom flask fitted with a dropping funnel. A catalytic amount of iron(III) bromide (5 mol%) is added.

  • Bromination: The flask is cooled in an ice bath (0 °C). A solution of bromine (22 mmol) in carbon tetrachloride (10 mL) is added dropwise over 30 minutes.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 3,5-dibromoanisole.

Causality of Experimental Choices:

  • The methoxy group of anisole is an activating ortho-, para-director. To achieve meta-dibromination, forcing conditions and a Lewis acid catalyst are employed to overcome the directing effect and promote polysubstitution.

  • The reaction is initiated at a low temperature to control the exothermic nature of the bromination reaction and to minimize the formation of byproducts.

  • Carbon tetrachloride is a non-polar solvent that is suitable for this reaction, though its use is now restricted due to environmental concerns. Alternative, greener solvents should be considered for a more sustainable process.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Route 1: 3-Chloro-5-fluoroanisole cluster_1 Route 2: 3,5-Dichloroanisole cluster_2 Route 3: 3,5-Dibromoanisole A1 3-Chloro-5-fluoroaniline A2 Diazonium Salt A1->A2 NaNO2, H2SO4 0-5 °C A3 3-Chloro-5-fluoroanisole A2->A3 CH3OH, Cu powder RT B1 1,3,5-Trichlorobenzene B2 3,5-Dichloroanisole B1->B2 NaOCH3, DMSO 62 °C C1 Anisole C2 3,5-Dibromoanisole C1->C2 Br2, FeBr3, CCl4 0 °C to RT

Caption: Synthetic workflows for the preparation of the target compounds.

Quantitative Comparison of Synthetic Efficiency

To objectively compare the "greenness" of these synthetic routes, we will analyze several key metrics. The values for Route 1 are estimated based on the analogous procedure.

MetricRoute 1: 3-Chloro-5-fluoroanisoleRoute 2: 3,5-DichloroanisoleRoute 3: 3,5-DibromoanisoleIdeal Value
Yield (%) ~70 (estimated)98[2]68100
Atom Economy (%) ~859759100
E-Factor ~5-10 (estimated)~1-2~15-200
Process Mass Intensity (PMI) ~6-11 (estimated)~2-3~16-211

Explanation of Metrics:

  • Yield: The percentage of the theoretical amount of product that is actually produced.

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product. It is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%.

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process[3].

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. A PMI of 1 represents the ideal "green" process where all inputs are converted to the product[4].

Discussion and Conclusion

Based on the quantitative comparison, the synthesis of 3,5-dichloroanisole (Route 2) emerges as the most efficient and "greenest" process among the three. It boasts a near-quantitative yield and an excellent atom economy. The low estimated E-Factor and PMI further underscore its efficiency, primarily due to it being a single-step reaction with a high-purity product that minimizes the need for extensive purification.

The proposed synthesis of 3-chloro-5-fluoroanisole (Route 1) , while based on an analogous procedure, also demonstrates good potential for efficiency. Its estimated atom economy is high, and the one-pot nature of the reaction helps to keep the E-Factor and PMI relatively low. Further optimization of this route could potentially improve its efficiency to rival that of Route 2.

The synthesis of 3,5-dibromoanisole (Route 3) is the least efficient of the three. Its moderate yield and significantly lower atom economy are major drawbacks. The low atom economy is a direct consequence of the large mass of bromine atoms that are not incorporated into the final product but are instead lost as hydrogen bromide. This, coupled with the need for a halogenated solvent and extensive purification, results in a high E-Factor and PMI, indicating a less environmentally friendly process.

References

A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 3-Bromo-5-fluoroanisole as a Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel, high-performance molecules. This compound (CAS No: 29578-39-0) has emerged as a particularly valuable and versatile building block. Its chemical architecture, featuring a strategically positioned bromine atom, a fluorine atom, and a methoxy group on an aromatic ring, offers a rich platform for a diverse array of chemical transformations. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile construction of complex molecular scaffolds. Concurrently, the fluorine and methoxy substituents can profoundly influence the physicochemical properties of the final compounds, including their lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comparative overview of the synthesis and characterization of distinct classes of novel compounds derived from this compound, offering insights into the experimental rationale and showcasing their potential applications.

I. Synthesis and Characterization of Biaryl Derivatives via Suzuki-Miyaura Coupling

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling is a preeminent method for achieving this transformation.[1] The reaction of this compound with various arylboronic acids offers a direct route to a diverse library of biaryl compounds, which are prevalent motifs in many biologically active molecules.

A. Synthetic Methodology

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed cycle involving an arylboronic acid in the presence of a base. The choice of catalyst, ligand, and base is critical for achieving high yields and purity.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction Mixture Biaryl Product Biaryl Product Reaction Mixture->Biaryl Product Heat

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

B. Characterization of Biaryl Products

The unambiguous identification of the synthesized biaryl compounds relies on a combination of spectroscopic techniques.

Technique Purpose Expected Observations for a Representative Biaryl Product
¹H NMR To determine the proton environment of the molecule.Complex aromatic region signals corresponding to both aromatic rings; singlet for the methoxy group.
¹³C NMR To identify the number and type of carbon atoms.Signals corresponding to all carbon atoms in the biaryl scaffold; characteristic shift for the methoxy carbon.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the biaryl product.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic C-O stretching for the anisole group and C=C stretching for the aromatic rings.
C. Performance and Comparison: Biological Activity

Biaryl structures are known to exhibit a range of biological activities. While specific data for derivatives of this compound is emerging, analogous fluorinated biaryl compounds have demonstrated potent anti-inflammatory and analgesic properties.[2] For instance, some biaryl analogs have shown significant inhibition of COX-1 and COX-2 enzymes.[2] The presence of the fluoro and methoxy groups can enhance cell membrane permeability and metabolic stability, potentially leading to improved bioavailability and efficacy compared to non-substituted analogs.

II. Synthesis and Characterization of Arylalkynes via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of arylalkynes.[3][4] These compounds are valuable intermediates in organic synthesis and are found in various biologically active molecules.

A. Synthetic Methodology

The Sonogashira coupling of this compound with a terminal alkyne is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2)->Reaction Mixture Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Mixture Arylalkyne Product Arylalkyne Product Reaction Mixture->Arylalkyne Product Heat

Caption: Generalized workflow for the Sonogashira coupling of this compound.

B. Characterization of Arylalkyne Products

The characterization of the resulting arylalkynes is crucial to confirm the successful coupling reaction.

Technique Purpose Expected Observations for a Representative Arylalkyne Product
¹H NMR To identify the protons in the molecule.Signals in the aromatic region, a singlet for the methoxy group, and a signal for the acetylenic proton (if present).
¹³C NMR To determine the carbon skeleton.Characteristic signals for the sp-hybridized carbons of the alkyne, in addition to the aromatic and methoxy carbons.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the mass of the synthesized arylalkyne.
Infrared (IR) Spectroscopy To detect the alkyne functional group.A characteristic C≡C stretching vibration, which is typically weak for internal alkynes.
C. Performance and Comparison: Potential as Antifungal Agents

Arylalkynes are precursors to a variety of heterocyclic compounds with potential biological activity. For example, they can be converted into triazoles, a class of compounds known for their antifungal properties.[5][6] The incorporation of the 3-fluoro-5-methoxyphenyl moiety could lead to novel triazole derivatives with enhanced antifungal activity compared to existing drugs like fluconazole.[7] The fluorine atom can increase the binding affinity to the target enzyme, cytochrome P450 14α-demethylase, while the methoxy group can be optimized to improve the pharmacokinetic profile.

III. Synthesis and Characterization of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most important structural motifs in medicinal chemistry, forming the core of numerous approved drugs.[8] this compound can serve as a starting point for the synthesis of various nitrogen heterocycles, such as quinolines and thiazoles.

A. Synthetic Methodology

The synthesis of nitrogen heterocycles from this compound often involves a multi-step sequence, which may include an initial cross-coupling reaction followed by a cyclization step. For example, a Suzuki coupling could be followed by an intramolecular cyclization to form a quinoline ring.

Heterocycle_Synthesis A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Functionalized Intermediate B->C D Cyclization Reaction C->D E Nitrogen-Containing Heterocycle D->E

Caption: A general multi-step approach to nitrogen heterocycles from this compound.

B. Characterization of Nitrogen Heterocycles

The structural elucidation of these often complex heterocyclic systems requires a comprehensive analytical approach.

Technique Purpose Expected Observations for a Representative Quinoline Product
¹H NMR To map the proton framework of the heterocyclic system.A set of distinct signals in the aromatic region corresponding to the fused ring system.
¹³C NMR To confirm the carbon backbone of the heterocycle.Signals for all carbons in the quinoline core, with shifts influenced by the nitrogen atom and other substituents.
Mass Spectrometry (MS) To verify the molecular weight and elemental composition.A molecular ion peak confirming the mass of the target heterocycle. High-resolution MS can confirm the elemental formula.
X-ray Crystallography To determine the three-dimensional structure.Provides definitive proof of the molecular structure and stereochemistry, if applicable.
C. Performance and Comparison: Potential as Anticancer Agents

Many nitrogen-containing heterocycles exhibit potent anticancer activity. For instance, fluorinated quinoline analogs have been synthesized and shown to have significant antifungal and potential anticancer properties.[9] The mechanism of action for such compounds can be diverse, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The 3-fluoro-5-methoxyphenyl substituent could be tailored to enhance the selectivity and potency of these compounds against specific cancer cell lines, potentially offering a better therapeutic window compared to existing chemotherapeutic agents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Add a solution of a base, for example, 2M aqueous potassium carbonate (2.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure biaryl derivative.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This compound stands out as a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds with significant potential in drug discovery and materials science. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient construction of diverse molecular architectures, including biaryls, arylalkynes, and complex nitrogen-containing heterocycles. The thorough characterization of these novel compounds using a suite of analytical techniques is essential to confirm their structures and to understand their properties. The comparative analysis of the biological activities of these different classes of compounds, guided by their distinct structural features, will continue to be a fruitful area of research, paving the way for the development of next-generation pharmaceuticals and agrochemicals.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-fluoroanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-fluoroanisole, a halogenated aromatic ether commonly utilized in pharmaceutical and chemical synthesis. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound presents a multi-faceted hazard profile that dictates the stringent precautions necessary for its management.

This compound is classified as a combustible liquid and is harmful if swallowed.[1][2] It is known to cause skin and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][2] Due to its chemical structure as a halogenated organic compound, its environmental persistence and potential for bioaccumulation are of significant concern.[3][4] Combustion of this compound may produce highly toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][5][6]

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Harmful if swallowed.[1][2]Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear appropriate chemical-resistant gloves and protective clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Handle in a well-ventilated area, preferably within a chemical fume hood.
Environmental Hazard Halogenated organic compounds can be persistent in the environment.[3][4]Do not discharge into drains or the environment.[1][4]
Combustibility Combustible liquid.[1][5]Keep away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound and its waste. The rationale for each piece of equipment is directly tied to the chemical's hazard profile.

  • Hand Protection: Wear protective gloves, such as nitrile or neoprene, to prevent skin contact.[1] Regularly inspect gloves for any signs of degradation or puncture.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn to protect against accidental spills.[1] Ensure that footwear is closed-toed.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Step-by-Step Waste Handling and Segregation Protocol

Proper segregation of chemical waste at the point of generation is critical to ensure safe and compliant disposal.

  • Designate a Waste Container: Utilize a clearly labeled, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be in good condition, free from leaks or cracks.

  • Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").

  • Waste Consolidation: When transferring waste into the designated container, do so within a chemical fume hood.[1] Use a funnel to prevent spills. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials, such as strong oxidizing agents or strong acids, must be kept separate.[1]

Emergency Spill Management Protocol

Accidental spills must be addressed immediately and safely. The appropriate response depends on the scale of the spill.

Small Spills (less than 50 mL)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][4]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (greater than 50 mL)
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Contact Emergency Services: Immediately contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without the proper training and equipment. Await the arrival of trained emergency responders.

Interim Storage of Waste

Proper storage of hazardous waste pending pickup is a critical aspect of laboratory safety and regulatory compliance.

  • Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin that can hold at least 110% of the volume of the largest container.

  • Incompatible Materials: Ensure that the waste is not stored near incompatible materials, particularly strong oxidizing agents.[1]

  • Temperature Control: Store away from direct sunlight and sources of heat or ignition.[5]

Final Disposal: The Role of a Licensed Professional

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] The final disposal of this chemical must be conducted by a licensed and certified hazardous waste disposal company.[5]

Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste. It is your responsibility to be familiar with and follow these internal protocols. Typically, this involves submitting a request for waste pickup and ensuring that the waste is properly packaged and labeled according to the disposal company's requirements. As a halogenated organic compound, the likely disposal method will be high-temperature incineration at a permitted facility to ensure complete destruction.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal A Waste Generation (this compound) B Wear Full PPE A->B D Spill Occurs A->D C Segregate into Labeled, Compatible Waste Container B->C G Store in Satellite Accumulation Area C->G E Small Spill Procedure D->E <50 mL F Large Spill Procedure D->F >50 mL E->C H Schedule Waste Pickup with EHS F->H G->H I Licensed Hazardous Waste Hauler H->I J High-Temperature Incineration Facility I->J

References

Navigating the Safe Handling of 3-Bromo-5-fluoroanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-5-fluoroanisole, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory. Here, we will delve into the essential safety protocols, operational plans, and disposal procedures, grounded in scientific principles to ensure every step is a self-validating system of safety.

Immediate Safety Briefing: Understanding the Hazard Profile

This compound is a halogenated aromatic ether. Its hazard profile, as indicated by GHS classifications, necessitates careful handling. It is classified as a combustible liquid that can cause skin and eye irritation, and may be harmful if swallowed.[1] As with all halogenated aromatic compounds, it is prudent to handle it with the assumption of potential toxicity and to minimize all routes of exposure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the chemical's properties.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (see detailed discussion below), a chemically resistant apron or lab coat, and closed-toe shoes.[2][3]Prevents skin contact, which can lead to irritation.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[2] A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations or in case of inadequate ventilation.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.
A Deeper Dive into Glove Selection

The choice of glove material is arguably one of the most critical decisions in ensuring your safety. While disposable nitrile gloves are common in laboratories for incidental contact, they often provide poor resistance to halogenated hydrocarbons and aromatic compounds.[1][4][5] Breakthrough can occur rapidly, often in under a minute for thin gloves.[4]

For handling this compound, consider the following:

  • For Incidental Contact (e.g., splashes): Thicker nitrile gloves (e.g., 8 mil) or double-gloving can offer short-term protection.[6] However, any contaminated glove should be removed and replaced immediately.[7]

  • For Extended Contact or Immersion: It is crucial to select gloves with a higher chemical resistance. Based on data for similar halogenated and aromatic compounds, the following materials are recommended:

    • Viton®: Often recommended for chlorinated and aromatic solvents.[3]

    • Polyvinyl Alcohol (PVA): Provides good protection against aromatic and chlorinated solvents, but is not suitable for water-based solutions.[3]

    • Laminate Films (e.g., SilverShield®/4H®): These materials are resistant to a wide range of chemicals, including halogenated hydrocarbons.[8] Due to their stiffness, they can be worn under a more dexterous glove like a nitrile glove.[3]

It is imperative to consult the glove manufacturer's specific chemical resistance data before use. [9][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is essential for minimizing risk. The following workflow, from receiving the chemical to its final disposal, provides a clear, procedural guide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Setup Prepare Well-Ventilated Work Area (Fume Hood) PPE->Setup Receive Receiving and Storage (Cool, Dry, Well-Ventilated Area) Setup->Receive Use Use in Experiment (Minimize Quantities) Receive->Use Spill Spill Management (Use appropriate absorbent) Use->Spill Decon Decontaminate Glassware (Rinse with suitable solvent, collect rinsate) Use->Decon Waste Segregate and Label Halogenated Waste Spill->Waste Decon->Waste Dispose Dispose via Institutional EHS Waste->Dispose

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol: From Benchtop to Waste Container
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.

    • Assemble all necessary PPE: Ensure all recommended PPE is readily available and in good condition.

    • Prepare your workspace: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Handling:

    • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] The container should be kept tightly closed.[5]

    • Use in Reaction: When weighing or transferring the liquid, do so within the fume hood. Use the smallest quantity necessary for your experiment to minimize waste and potential exposure.

  • Cleanup and Decontamination:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[2]

    • Spill Management: In the event of a small spill, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.[13] Do not use combustible materials like paper towels to absorb the initial spill. Place the absorbed material into a sealed, properly labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental harm. As a halogenated organic compound, it must be disposed of as hazardous waste.[2][14]

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Crucial Step: Never mix halogenated organic waste with non-halogenated organic waste.[2][7][15][16] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and complicate the disposal process.[16][17]

    • Use a designated waste container specifically for halogenated organic compounds.[7][13]

  • Container Selection and Labeling:

    • Container Type: Use a chemically compatible container, typically a glass bottle with a screw cap, for collecting liquid halogenated waste.[7] Ensure the container is in good condition and can be sealed tightly to prevent leaks and evaporation.[13]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2][13] If other halogenated wastes are added to the same container, their names and approximate percentages should also be listed.[14]

  • Collection and Storage:

    • Collect all waste, including contaminated solvents from glassware rinsing, in the designated halogenated waste container.[2]

    • Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, and within secondary containment to prevent the spread of any potential leaks.[14][18]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2][16]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.